molecular formula C18H34O3 B169376 7-oxooctadecanoic acid CAS No. 16694-32-9

7-oxooctadecanoic acid

Cat. No.: B169376
CAS No.: 16694-32-9
M. Wt: 298.5 g/mol
InChI Key: QVRRSLQNYJZXJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Keto-stearic acid is a long-chain fatty acid.

Properties

IUPAC Name

7-oxooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-11-14-17(19)15-12-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRRSLQNYJZXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415264
Record name 7-oxo-octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16694-32-9
Record name 7-oxo-octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 7-Oxooctadecanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of a feasible synthetic pathway for 7-oxooctadecanoic acid. This keto acid is a valuable tool in metabolic research and as a building block in the synthesis of complex bioactive molecules. This document outlines detailed experimental methodologies, summarizes quantitative data, and includes visual diagrams to elucidate the synthetic workflow.

Introduction

This compound is a long-chain keto-fatty acid of interest in various fields of chemical and biological research. Its structure, featuring a ketone group at the C-7 position of an eighteen-carbon chain, makes it a useful probe for studying lipid metabolism and related enzymatic pathways. This guide details a multi-step chemical synthesis of this compound, commencing from the readily available starting material, 10-undecenoic acid.

Synthetic Pathway Overview

The proposed synthesis of this compound is a four-step process. The strategy involves the conversion of 10-undecenoic acid to its corresponding acid chloride, followed by a key carbon-carbon bond-forming reaction with an organocadmium reagent to introduce the keto functionality at the desired position. The synthesis culminates in the hydrolysis of the intermediate methyl ester to yield the final product. An alternative final step involving the oxidation of a secondary alcohol precursor is also presented.

Synthesis_of_7_Oxooctadecanoic_Acid A 10-Undecenoic Acid B Methyl 10-undecenoate A->B Esterification (MeOH, H+) C Methyl undecanoate B->C Hydrogenation (H2, Pd/C) D Undecanoyl chloride C->D Chlorination (SOCl2) E Methyl 7-oxooctadecanoate D->E Coupling (Dihexylcadmium) I 7-Hydroxyoctadecanoic acid D->I Grignard Reaction (Hexylmagnesium bromide) F This compound E->F Hydrolysis (LiOH, H2O) G Hexylmagnesium bromide H Dihexylcadmium G->H Transmetalation (CdCl2) I->F Oxidation (Jones or Swern)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Esterification of 10-Undecenoic Acid

Protocol:

  • In a round-bottom flask, dissolve 10-undecenoic acid (1.0 eq) in methanol (5-10 volumes).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 10-undecenoate.

ParameterValue
Reactants10-Undecenoic acid, Methanol, Sulfuric acid
SolventMethanol
TemperatureReflux
Reaction Time4-6 hours
Yield >95%
Purity >98% (by GC-MS)
Step 2: Hydrogenation of Methyl 10-undecenoate

Protocol:

  • Dissolve methyl 10-undecenoate (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 1-2 mol%).

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., balloon or Parr hydrogenator).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield methyl undecanoate.

ParameterValue
ReactantsMethyl 10-undecenoate, Hydrogen gas, 10% Pd/C
SolventEthanol or Ethyl Acetate
TemperatureRoom Temperature
Reaction Time2-4 hours
Yield Quantitative
Purity >99% (by GC-MS)
Step 3: Synthesis of Undecanoyl Chloride

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl undecanoate (1.0 eq).

  • Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Monitor the reaction for the cessation of gas evolution (HCl and SO₂).

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting undecanoyl chloride can be used in the next step without further purification.

ParameterValue
ReactantsMethyl undecanoate, Thionyl chloride
SolventNeat
TemperatureReflux
Reaction Time2-3 hours
Yield >95%
Purity Crude, used directly
Step 4A: Synthesis of Methyl 7-oxooctadecanoate via Organocadmium Reagent

Protocol:

  • Preparation of Hexylmagnesium Bromide: In a flame-dried, three-necked flask under argon, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromohexane (1.0 eq) in anhydrous diethyl ether dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Preparation of Dihexylcadmium: In a separate flame-dried flask under argon, place anhydrous cadmium chloride (CdCl₂) (0.5 eq). Cool the flask in an ice bath and add the freshly prepared Grignard reagent via cannula. Stir the mixture at room temperature for 1-2 hours.

  • Reaction with Undecanoyl Chloride: Cool the dihexylcadmium solution to 0 °C. Add a solution of undecanoyl chloride (1.0 eq) in anhydrous diethyl ether dropwise. Stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of crushed ice, followed by dilute sulfuric acid. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain methyl 7-oxooctadecanoate.[1]

ParameterValue
ReactantsUndecanoyl chloride, Hexylmagnesium bromide, Cadmium chloride
SolventDiethyl ether
Temperature0 °C to Room Temperature
Reaction TimeOvernight
Yield 60-70% (estimated based on similar reactions)
Purity >95% (after chromatography)
Step 4B: Alternative Route - Oxidation of 7-Hydroxyoctadecanoic acid

This alternative involves the Grignard reaction of undecanoyl chloride with hexylmagnesium bromide to form the secondary alcohol, followed by oxidation.

4B-1: Synthesis of 7-Hydroxyoctadecanoic acid Follow the Grignard preparation in Step 4A, but react the hexylmagnesium bromide directly with undecanoyl chloride at 0°C. After workup, 7-hydroxyoctadecanoic acid methyl ester is obtained, which can be hydrolyzed to the acid.

4B-2: Oxidation to this compound (Swern Oxidation)

  • In a flame-dried flask under argon, add dichloromethane and oxalyl chloride (1.5 eq). Cool to -78 °C.

  • Add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in dichloromethane dropwise.

  • After 15 minutes, add a solution of 7-hydroxyoctadecanoic acid (1.0 eq) in dichloromethane dropwise.

  • Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench with water and extract with dichloromethane. Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.[2][3]

ParameterValue
Reactants7-Hydroxyoctadecanoic acid, Oxalyl chloride, DMSO, Triethylamine
SolventDichloromethane
Temperature-78 °C to Room Temperature
Reaction Time2-3 hours
Yield >85% (estimated for Swern oxidation)
Purity >95% (after chromatography)
Step 5: Hydrolysis of Methyl 7-oxooctadecanoate

Protocol:

  • Dissolve methyl 7-oxooctadecanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with dilute HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

ParameterValue
ReactantsMethyl 7-oxooctadecanoate, Lithium hydroxide
SolventTHF/Water
TemperatureRoom Temperature
Reaction Time2-4 hours
Yield >90%
Purity >97%

Conclusion

The described synthetic route provides a reliable and adaptable method for the preparation of this compound for research purposes. The use of an organocadmium reagent in the key C-C bond-forming step offers a direct and efficient way to introduce the ketone functionality. The alternative oxidation of a secondary alcohol precursor also presents a viable and high-yielding approach. The detailed protocols and quantitative data herein serve as a comprehensive guide for the successful laboratory synthesis of this valuable keto acid.

References

The Biological Role of Oxooctadecanoic Acids in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Oxooctadecanoic acids (oxo-ODAs), a class of oxidized fatty acids, are emerging as critical signaling molecules in a variety of cellular processes. While research has illuminated the roles of several isomers, including 3-oxo-, 8-oxo-, 9-oxo-, and 10-oxooctadecanoic acid, data on the specific biological functions of 7-oxooctadecanoic acid remains limited. This technical guide provides a comprehensive overview of the known biological roles of various oxo-ODA isomers, focusing on their involvement in inflammation, cancer biology, and cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and workflows as conceptual diagrams to facilitate a deeper understanding of this important class of lipid mediators.

Introduction: The Emerging Significance of Oxooctadecanoic Acids

Oxooctadecanoic acids are 18-carbon fatty acids characterized by the presence of a ketone group along their aliphatic chain. These molecules are metabolites of fatty acid oxidation and have been shown to exert potent biological effects.[1][2] Their structural diversity, based on the position of the oxo- group, gives rise to a range of functional specificities, allowing them to modulate distinct cellular pathways. This guide will synthesize the current understanding of the most well-characterized oxo-ODA isomers, providing a framework for future research into this fascinating class of molecules, including the yet-to-be-elucidated role of this compound.

Anti-inflammatory Properties of Oxooctadecanoic Acids

Several oxo-ODA isomers have demonstrated significant anti-inflammatory activity, primarily through the modulation of key signaling pathways in immune cells like macrophages.[3][4]

A notable example is the anti-inflammatory effect of 8-oxooctadecanoic acid (8-oxo-ODA) in lipopolysaccharide (LPS)-stimulated macrophages.[3][5] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses.[3] 8-oxo-ODA has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]

The anti-inflammatory actions of oxo-ODAs are largely attributed to their ability to inhibit the NF-κB and MAPK signaling pathways.[3] In LPS-stimulated macrophages, 8-oxo-ODA inhibits the phosphorylation of IκB-α and the p50 subunit of NF-κB, preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[3] Furthermore, it can suppress the phosphorylation of JNK and ERK, key components of the MAPK signaling cascade.[3][5] Similarly, 10-oxo-trans-11-octadecenoic acid (KetoC) has been found to suppress pro-inflammatory cytokine production via the NF-κB pathway by binding to the GPR120 receptor.[6]

Quantitative Data on Anti-inflammatory Effects
CompoundCell LineTreatmentTargetEffectReference
8-oxo-ODARAW 264.7LPS (1 µg/mL)NO ProductionSignificant concentration-dependent inhibition[3]
8-oxo-ODARAW 264.7LPS (1 µg/mL)TNF-α ProductionSignificant concentration-dependent inhibition[3]
8-oxo-ODARAW 264.7LPS (1 µg/mL)IL-6 ProductionSignificant concentration-dependent inhibition[3]
10-KetoCRAW 264.7P. gingivalis LPSTNF-α mRNASignificant reduction at 5 µmol/L[6]
10-KetoCRAW 264.7P. gingivalis LPSIL-6 mRNASignificant reduction at 5 µmol/L[6]

Role of Oxooctadecanoic Acids in Cancer Biology

The influence of oxo-ODAs on cancer cells is multifaceted, with several isomers exhibiting potent anti-tumor activities. Research has highlighted their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.

9-oxooctadecadienoic acids (9-oxo-ODAs) have been shown to suppress the proliferation of human cervical cancer cell lines in a concentration-dependent manner, with an IC50 of 25–50 µM.[7][8] These compounds induce apoptosis and cause cell cycle arrest.[8] Mechanistically, 9-oxo-ODAs have been found to alter the expression of genes involved in the cell cycle and p53 signaling pathways.[8] A key target of 9-oxo-ODAs is the downregulation of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, which are crucial for cell cycle progression.[7] Furthermore, in human papillomavirus (HPV)-positive cervical cancer cells, 9-oxo-ODAs can suppress the expression of HPV oncoproteins E6 and E7.[7]

In human ovarian cancer cells, 9-oxo-(10E,12E)-octadecadienoic acid induces apoptosis through the mitochondrial pathway.[9] This is evidenced by the dissipation of the mitochondrial membrane potential, release of cytochrome c, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the pro-apoptotic protein Bax.[9]

Quantitative Data on Anti-Cancer Effects
CompoundCell LineEffectIC50Reference
9-oxo-ODAsHeLa (cervical cancer)Inhibition of cell proliferation30.532 µM
9-oxo-ODAsSiHa (cervical cancer)Inhibition of cell proliferation25-50 µM[8]
9-oxo-ODAsHRA (ovarian cancer)Cytotoxic activityNot specified[9]

Involvement in Other Cellular Signaling Pathways

Beyond inflammation and cancer, oxo-ODAs are implicated in a range of other cellular signaling events. 10-oxooctadecanoic acid has been shown to interact with enzymes involved in lipid metabolism, such as acyl-CoA oxidase and acyl-CoA dehydrogenase, which are central to the β-oxidation pathway for energy production.[10] It can also activate transient receptor potential vanilloid 1 (TRPV1) channels, leading to increased intracellular calcium and the activation of downstream signaling.[10]

Some oxidized derivatives of linoleic acid, a precursor to octadecanoic acid, can activate the antioxidant response element (ARE). This leads to the expression of cytoprotective genes, suggesting a role for these metabolites in mitigating oxidative stress.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and processes described, the following diagrams have been generated using the DOT language.

Diagrams of Signaling Pathways and Workflows

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, ERK) TLR4->MAPK NFkB_activation NF-κB Activation (p-IκB-α, p-p50) TLR4->NFkB_activation Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPK->Pro_inflammatory_Mediators NFkB_activation->Pro_inflammatory_Mediators Oxo_ODA 8-oxo-ODA Oxo_ODA->MAPK Oxo_ODA->NFkB_activation

Caption: Anti-inflammatory signaling pathway of 8-oxo-ODA.

apoptosis_pathway Oxo_ODA 9-oxo-ODA HPV_Oncoproteins HPV Oncoproteins (E6, E7) Oxo_ODA->HPV_Oncoproteins CDKs CDK1, CDK2 Oxo_ODA->CDKs Mitochondria Mitochondria Oxo_ODA->Mitochondria HPV_Oncoproteins->CDKs Cell_Cycle_Arrest Cell Cycle Arrest CDKs->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Bax_Bcl2 Bax/Bcl-2 ratio ↑ Mitochondria->Bax_Bcl2 Cytochrome_c Cytochrome c release Bax_Bcl2->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Caspases->Apoptosis

Caption: Pro-apoptotic signaling of 9-oxo-ODA in cancer cells.

experimental_workflow_inflammation cluster_cell_culture Cell Culture cluster_assays Assays Macrophages RAW 264.7 Macrophages Stimulation LPS Stimulation (1 µg/mL) Macrophages->Stimulation Treatment Oxo-ODA Treatment Stimulation->Treatment Griess_Assay Griess Assay (NO measurement) Treatment->Griess_Assay ELISA ELISA (Cytokine measurement) Treatment->ELISA Western_Blot Western Blot (Protein phosphorylation) Treatment->Western_Blot

Caption: Experimental workflow for assessing anti-inflammatory effects.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of oxo-ODAs on a given cell line.

  • Materials:

    • 96-well plates

    • Cell line of interest (e.g., RAW 264.7 macrophages)

    • Complete culture medium

    • Oxo-ODA stock solution (dissolved in DMSO or ethanol)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[3]

    • The following day, replace the medium with fresh medium containing various concentrations of the oxo-ODA. Include a vehicle control (medium with the same concentration of solvent).

    • Incubate for the desired time period (e.g., 24 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[3]

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Materials:

    • Culture supernatants from treated cells

    • Griess Reagent (e.g., a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Collect 100 µL of culture supernatant from each well of the treated cell plate.[3]

    • Add 100 µL of Griess Reagent to each 100 µL of supernatant in a new 96-well plate.[3]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.

Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the phosphorylation status of key signaling proteins.

  • Materials:

    • Treated cells

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-IκB-α)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

The available scientific literature strongly supports the role of oxooctadecanoic acids as potent bioactive lipids with significant therapeutic potential, particularly in the areas of inflammation and cancer. The well-documented anti-inflammatory and anti-proliferative effects of the 8-oxo and 9-oxo isomers highlight the importance of the position of the ketone group in determining biological activity.

However, a significant knowledge gap exists regarding the specific biological role of this compound. Future research should prioritize the synthesis and biological evaluation of this isomer to determine if it shares the anti-inflammatory or anti-cancer properties of its counterparts or if it possesses unique cellular functions. Elucidating the complete landscape of oxo-ODA bioactivity will be crucial for the development of novel therapeutics targeting lipid signaling pathways.

References

7-Oxooctadecanoic Acid as a Metabolic Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxooctadecanoic acid is an 18-carbon oxo-fatty acid that is emerging as a molecule of interest in the study of cellular metabolism and signaling. As an intermediate in fatty acid metabolism, its presence and concentration can provide insights into metabolic flux and potential dysregulation in various disease states. This technical guide provides a comprehensive overview of this compound, detailing its position within metabolic pathways, potential signaling roles, and detailed protocols for its analysis. Quantitative data for this compound and related compounds are presented to offer a comparative framework for future research.

Introduction

Fatty acids and their derivatives are fundamental to numerous biological processes, serving as energy sources, structural components of cell membranes, and signaling molecules.[1] The oxidation of fatty acids is a critical energy-generating process, and intermediates of these pathways can themselves possess biological activity. This compound, a C18 long-chain keto-fatty acid, is one such intermediate. While not as extensively studied as other fatty acids, its structural similarity to other bioactive oxo-fatty acids suggests potential roles in cellular signaling, particularly in inflammation and metabolic regulation.[2][3] This guide will explore the metabolic context of this compound, its potential signaling implications, and provide detailed methodologies for its study.

Metabolism of this compound

While specific literature detailing the complete metabolic pathway of this compound is limited, its metabolism can be inferred from the well-established principles of fatty acid beta-oxidation.[4] As a keto-acid, it is a key intermediate in the final step of each beta-oxidation cycle.[4]

Hypothesized Metabolic Pathway

The metabolism of this compound is intrinsically linked to the beta-oxidation of stearic acid (octadecanoic acid). Stearic acid is first activated to stearoyl-CoA in the cytoplasm and then transported into the mitochondria.[4] Through successive cycles of beta-oxidation, the fatty acid chain is shortened. 7-Oxooctadecanoyl-CoA would be an intermediate in one of these cycles. The free acid, this compound, would be metabolized by being converted to its CoA ester, 7-oxooctadecanoyl-CoA, which then enters the beta-oxidation spiral.

Metabolic Pathway of this compound cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrial Matrix This compound This compound Acyl-CoA Synthetase Acyl-CoA Synthetase This compound->Acyl-CoA Synthetase 7-Oxooctadecanoyl-CoA 7-Oxooctadecanoyl-CoA Acyl-CoA Synthetase->7-Oxooctadecanoyl-CoA Beta-Oxidation Spiral Beta-Oxidation Spiral 7-Oxooctadecanoyl-CoA->Beta-Oxidation Spiral 7-Oxooctadecanoyl-CoA->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Hypothesized metabolic pathway of this compound.

Potential Signaling Roles

Oxo-fatty acids have been shown to act as signaling molecules, particularly in the context of inflammation and metabolic regulation through nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[3][5]

Anti-Inflammatory Effects

Structurally similar oxo-fatty acids have demonstrated anti-inflammatory properties.[2][6] For instance, 8-oxo-9-octadecenoic acid has been shown to suppress the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages.[2][6] This effect is mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPKs (JNK and ERK).[2] It is plausible that this compound could exert similar anti-inflammatory effects.

Anti-Inflammatory Signaling of Oxo-Fatty Acids LPS LPS TLR4 TLR4 LPS->TLR4 MAPK (JNK, ERK) MAPK (JNK, ERK) TLR4->MAPK (JNK, ERK) NF-kB NF-kB TLR4->NF-kB This compound This compound This compound->MAPK (JNK, ERK) This compound->NF-kB Pro-inflammatory Cytokines (TNF-a, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-6) MAPK (JNK, ERK)->Pro-inflammatory Cytokines (TNF-a, IL-6) NF-kB->Pro-inflammatory Cytokines (TNF-a, IL-6)

Potential anti-inflammatory signaling of this compound.

PPAR Agonism

PPARs are ligand-activated transcription factors that play a crucial role in lipid and glucose metabolism.[5] Fatty acids and their derivatives are natural ligands for PPARs.[5] For example, 13-oxo-9,11-octadecadienoic acid has been identified as a potent PPARα agonist, leading to a decrease in plasma and hepatic triglycerides in mice.[3][7] Given its structure, this compound may also function as a PPAR agonist, thereby influencing the expression of genes involved in fatty acid oxidation and energy homeostasis.

Quantitative Data

Direct quantitative data for this compound is scarce in the literature. However, data from related oxo-fatty acids and analytical methods for similar compounds can provide a valuable reference for experimental design.

ParameterLC-MS/MSGC-MSReference
Linear Dynamic Range 3 - 5 orders of magnitude2 - 4 orders of magnitude[8]
Limit of Quantification (LOQ) 0.05 - 5.0 ng/mL0.5 - 20.0 ng/mL[8]
Limit of Detection (LOD) 0.01 - 1.0 ng/mL0.1 - 5.0 ng/mL[8]
Precision (%RSD) < 15%< 20%[8]
Accuracy (%Bias) ± 15%± 20%[8]

Table 1: Comparison of Expected Performance Characteristics for 3-Oxooctadecanoic Acid Quantification.[8]

Experimental Protocols

The following protocols are adapted from established methods for the analysis of related fatty acids and can be applied to the study of this compound.

Quantification of this compound by LC-MS/MS

This protocol is suitable for the quantification of this compound in biological matrices such as plasma or serum.[9]

Sample Preparation: Liquid-Liquid Extraction [9]

  • Sample Aliquoting: In a borosilicate glass tube, aliquot 200 µL of the biological sample.

  • Internal Standard Spiking: Add 10 µL of an appropriate internal standard solution (e.g., a deuterated analog).

  • Acidification and Extraction: Add 1.0 mL of a solution containing 10% (v/v) acetic acid in a water/2-propanol/hexane mixture (2/20/30, v/v/v).

  • Vortexing: Briefly vortex the mixture.

  • Extraction: Add 2.0 mL of hexane, cap the tube, and vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes at room temperature.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass tube.

  • Solvent Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters [10][11]

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid or 0.2% acetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.2% acetic acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B.

  • Ionization: Electrospray ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transitions of this compound and the internal standard.

LC-MS_MS Workflow Biological Sample Biological Sample Liquid-Liquid Extraction Liquid-Liquid Extraction Biological Sample->Liquid-Liquid Extraction LC Separation LC Separation Liquid-Liquid Extraction->LC Separation Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis

Workflow for the quantification of this compound by LC-MS/MS.

Quantification of this compound by GC-MS

This protocol requires derivatization to increase the volatility of the analyte for gas chromatography.[12]

Sample Preparation and Derivatization [12]

  • Lipid Extraction: Perform a lipid extraction from the biological sample using a modified Folch method (chloroform:methanol, 2:1, v/v).

  • Solvent Evaporation: Dry the lipid extract under a stream of nitrogen.

  • Derivatization (Silylation): To the dried extract, add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 60 minutes.

  • Analysis: The sample is now ready for GC-MS analysis.

GC-MS Parameters [12][13]

  • Injector Temperature: 280°C.

  • Oven Program: A temperature gradient suitable for eluting fatty acid methyl esters (e.g., initial 100°C, ramp to 320°C).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for characteristic ions of the derivatized this compound and internal standard.

Cell-Based Assays

Cell Viability Assay (MTT Assay) [14]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat cells with various concentrations of this compound (solubilized in a suitable vehicle like DMSO or conjugated to BSA).

  • Incubation: Incubate for desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution and incubate for 2-4 hours.

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read absorbance at the appropriate wavelength.

Apoptosis Assay (Caspase-3/7 Activity) [14]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat as for the MTT assay.

  • Reagent Addition: Add a luminescent caspase-3/7 reagent.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Read luminescence.

Conclusion

This compound is a metabolic intermediate with the potential for significant biological activity, particularly in the realms of inflammation and metabolic signaling. While direct research on this specific molecule is in its early stages, the established knowledge of fatty acid metabolism and the bioactivity of related oxo-fatty acids provide a strong foundation for future investigations. The experimental protocols and comparative data presented in this guide offer a practical framework for researchers to explore the role of this compound in health and disease, potentially leading to the identification of new biomarkers and therapeutic targets.

References

A Technical Guide to the Physicochemical Properties of 7-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 7-oxooctadecanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this document presents a compilation of known values for its structural isomers and related compounds to serve as a comparative reference. Detailed experimental protocols for the determination of key physicochemical parameters are provided, alongside a discussion of the potential biological significance of oxo fatty acids in cellular signaling. This guide aims to be a valuable resource for researchers and professionals engaged in lipidomics, drug discovery, and metabolic studies.

Introduction

This compound is a long-chain oxo fatty acid, a class of molecules gaining increasing interest for their roles in various biological processes. Oxo fatty acids are metabolites of polyunsaturated fatty acids and are involved in signaling pathways related to inflammation, cell growth, and plant defense. The position of the ketone group along the fatty acid chain is critical in determining its chemical reactivity and biological function. This guide focuses on the physicochemical characteristics of this compound, providing a foundational understanding for its further investigation and potential applications.

Physicochemical Properties

Direct experimental data for this compound is scarce in publicly available literature. Therefore, the following tables summarize the known physicochemical properties of its isomers and a shorter-chain analogue, 7-oxooctanoic acid, to provide a comparative context.

Table 1: General Properties of this compound and Related Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₈H₃₄O₃298.46Not available
3-Oxooctadecanoic acidC₁₈H₃₄O₃298.4616694-29-4[1]
4-Oxooctadecanoic acidC₁₈H₃₄O₃298.4616694-30-7
10-Oxooctadecanoic acidC₁₈H₃₄O₃298.464158-12-7[2]
12-Oxooctadecanoic acidC₁₈H₃₄O₃298.46925-44-0[3]
18-(tert-Butoxy)-18-oxooctadecanoic acidC₂₂H₄₂O₄370.57843666-40-0[4]
7-Oxooctanoic acidC₈H₁₄O₃158.1914112-98-2[5]
Table 2: Physical Properties of Oxooctadecanoic Acid Isomers and Related Compounds
Compound NameMelting Point (°C)Boiling Point (°C)Solubility
This compound Not experimentally determined Not experimentally determined Predicted to have limited water solubility; soluble in organic solvents.
3-Oxooctadecanoic acidSolid (no specific value)[6]423.2 ± 28.0 at 760 mmHgSoluble in DMF (30 mg/ml), DMSO (10 mg/ml), and ethanol (20 mg/ml).[1]
4-Oxooctadecanoic acid84Not availableNot available
10-Oxooctadecanoic acid77[7]444.1 ± 28.0 at 760 mmHg[8]Soluble in organic solvents; limited solubility in water.[9]
12-Oxooctadecanoic acid110-112[10]200-215 (at unspecified pressure)[10]Soluble in chloroform.[11]
18-(tert-Butoxy)-18-oxooctadecanoic acid68[4]470.7 ± 18.0 (Predicted)[4]Slightly soluble in DMSO and methanol.[4]
7-Oxooctanoic acid27-29160-162 at 4 mmHgLimited solubility in water; soluble in organic solvents.[5]
Table 3: Predicted Acid Dissociation Constant (pKa) and Partition Coefficient (LogP)
Compound NamePredicted pKaPredicted LogP
This compound ~4.5 - 5.0 ~6.0 - 7.0
3-Oxooctadecanoic acid4.446.51
10-Oxooctadecanoic acid4.78 ± 0.10[7]5.5115[8]
18-(tert-Butoxy)-18-oxooctadecanoic acid4.78 ± 0.10[4]Not available
7-Oxooctanoic acidNot available0.6

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of long-chain oxo fatty acids, adaptable for this compound.

Determination of Melting Point
  • Method: Differential Scanning Calorimetry (DSC)

  • Protocol:

    • Accurately weigh 1-5 mg of the solid sample into a standard aluminum DSC pan.

    • Seal the pan hermetically. An empty sealed pan is used as a reference.

    • Place both the sample and reference pans into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 5 °C/min) under an inert nitrogen atmosphere.

    • The melting point is determined as the onset temperature of the endothermic melting peak.

Determination of Solubility
  • Method: Shake-Flask Method

  • Protocol:

    • Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

    • Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the suspension to separate the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Quantify the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Spectroscopic Analysis
  • ¹H NMR Protocol:

    • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

    • Process the spectrum to identify chemical shifts (δ), coupling constants (J), and integration values for the different proton environments.

  • ¹³C NMR Protocol:

    • Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent).

    • Acquire the ¹³C NMR spectrum, often using proton-decoupling to simplify the spectrum.

    • Identify the chemical shifts of the carbon atoms, including the characteristic signals for the carbonyl and carboxyl groups.

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.

  • Protocol:

    • Derivatization: Convert the carboxylic acid group to a more volatile ester (e.g., methyl ester or pentafluorobenzyl ester) to improve chromatographic performance. For methylation, treat the sample with a methylating agent like diazomethane or BF₃-methanol.

    • GC Separation: Inject the derivatized sample onto a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to separate the components of the sample.

    • MS Analysis: The eluting compounds are introduced into the mass spectrometer. Use electron ionization (EI) to generate fragment ions.

    • Data Analysis: The mass spectrum will show the molecular ion (or a related ion) and a characteristic fragmentation pattern that can be used to confirm the structure of the compound.

Potential Biological Significance and Signaling Pathways

While the specific biological roles of this compound are not yet elucidated, the broader class of oxylipins, to which it belongs, are well-established signaling molecules.[12][13][14]

Oxylipin Signaling

Oxylipins are produced from the oxygenation of fatty acids and are involved in a wide range of physiological and pathological processes in plants and animals.[14] In plants, they are key regulators of defense responses against pathogens and insects.[14] Saturated oxo-fatty acids (SOFAs) have also been identified as a class of bioactive lipids with cell growth inhibitory activity.[15] It is plausible that this compound could play a role in similar signaling cascades.

Below is a conceptual diagram illustrating a generalized oxylipin signaling pathway, which could be a starting point for investigating the potential roles of this compound.

Oxylipin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus MembraneLipids Membrane Lipids PLA2 Phospholipase A2 MembraneLipids->PLA2 Stimulus (e.g., Stress, Pathogen) PUFA Polyunsaturated Fatty Acid PLA2->PUFA Releases LOX Lipoxygenase (LOX) PUFA->LOX Substrate OxoFA 7-Oxooctadecanoic Acid (Hypothetical) LOX->OxoFA Produces Receptor Receptor OxoFA->Receptor Binds SignalingCascade Downstream Signaling Cascade Receptor->SignalingCascade Activates TranscriptionFactors Transcription Factors SignalingCascade->TranscriptionFactors Modulates GeneExpression Gene Expression (e.g., Defense, Growth Regulation) TranscriptionFactors->GeneExpression Regulates

References

The Synthesis and Characterization of 7-Oxooctadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxooctadecanoic acid is a long-chain keto-fatty acid of interest in metabolic research and as a potential building block in organic synthesis. Unlike its more extensively studied isomers, the discovery and isolation of the 7-oxo variant from natural sources are not well-documented. Consequently, chemical synthesis remains the primary route for obtaining this compound for research purposes. This technical guide provides a comprehensive overview of a feasible synthetic pathway, detailing the necessary experimental protocols for its preparation and characterization. The synthesis is approached via its methyl ester precursor, methyl 7-oxooctadecanoate, followed by hydrolysis. Detailed spectral data for the characterization of the intermediate and final product are provided, along with workflow diagrams to elucidate the synthetic and analytical processes.

Introduction to Oxo-Fatty Acids

Oxo-fatty acids are a class of fatty acids containing a ketone functional group along their aliphatic chain. They are key intermediates in various metabolic pathways, including fatty acid biosynthesis and degradation (β-oxidation). The position of the ketone group significantly influences the molecule's chemical properties and biological activity. While isomers like 3-oxo and 9-oxo fatty acids are well-known metabolic intermediates, this compound represents a less-studied member of this family, making it a molecule of interest for novel biochemical investigations and as a synthetic precursor.

Synthetic Pathway and Isolation

The preparation of this compound is most effectively achieved through a two-step synthetic sequence. The first step involves the synthesis of the more stable methyl ester, methyl 7-oxooctadecanoate. This is followed by a saponification (hydrolysis) reaction to yield the desired carboxylic acid. This approach prevents potential side reactions, such as decarboxylation, that can occur with β-keto acids.

The following workflow illustrates the overall process from starting materials to the final purified product.

G cluster_0 Step 1: Synthesis of Methyl 7-oxooctadecanoate cluster_1 Step 2: Hydrolysis start Dodecanoyl Chloride & Methyl 6-bromohexanoate reagent1 Grignard Reagent Formation (e.g., with Mg in THF) start->reagent1 reaction1 Coupling Reaction reagent1->reaction1 intermediate Crude Methyl 7-oxooctadecanoate reaction1->intermediate purify1 Purification (Column Chromatography) intermediate->purify1 product1 Pure Methyl 7-oxooctadecanoate purify1->product1 reagent2 Saponification (e.g., LiOH in THF/H2O) product1->reagent2 Proceed to Hydrolysis reaction2 Acidification (e.g., 1M HCl) reagent2->reaction2 intermediate2 Crude this compound reaction2->intermediate2 purify2 Purification (Recrystallization) intermediate2->purify2 final_product Pure this compound purify2->final_product

Caption: Proposed two-step synthesis workflow for this compound.
Experimental Protocol: Synthesis of Methyl 7-oxooctadecanoate (Precursor)

This protocol is adapted from established methods for synthesizing keto-esters via the coupling of an acyl chloride with a suitable nucleophile.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), prepare a solution of methyl 6-bromohexanoate in anhydrous tetrahydrofuran (THF).

  • Grignard Formation: To a separate flask containing magnesium turnings, slowly add the THF solution of methyl 6-bromohexanoate to initiate the formation of the Grignard reagent.

  • Coupling: Cool the Grignard reagent solution to 0 °C. In a separate flask, dissolve dodecanoyl chloride in anhydrous THF. Slowly add the dodecanoyl chloride solution to the stirred Grignard reagent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtering, concentrate the solvent under reduced pressure. The resulting crude product, methyl 7-oxooctadecanoate, should be purified using flash column chromatography on silica gel.

Experimental Protocol: Hydrolysis to this compound

This final step converts the methyl ester into the target carboxylic acid.

  • Saponification: Dissolve the purified methyl 7-oxooctadecanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add a slight excess of lithium hydroxide (LiOH) (approx. 1.1 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until all the starting ester has been consumed.

  • Work-up and Acidification: Cool the reaction mixture to 0 °C and carefully acidify to a pH of ~3-4 using a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the product with ethyl acetate. Combine the organic extracts and wash with brine.

  • Purification and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The final product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Structural Characterization

The identity and purity of the synthesized compounds must be confirmed through spectroscopic analysis. The logical workflow for confirming the final structure is outlined below.

G cluster_methods Spectroscopic Analysis cluster_info Information Obtained product Purified Product (this compound) ms Mass Spectrometry (MS) product->ms nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir FTIR Spectroscopy product->ir ms_info Molecular Weight (Confirms Formula) ms->ms_info Provides nmr_info Carbon-Hydrogen Framework (Confirms Connectivity & Functional Groups) nmr->nmr_info Provides ir_info Functional Groups (Confirms C=O and O-H) ir->ir_info Provides conclusion Structure Confirmed ms_info->conclusion nmr_info->conclusion ir_info->conclusion

Caption: Logic diagram for the structural confirmation of this compound.
Characterization Data of Methyl 7-oxooctadecanoate

The following table summarizes the expected and reported spectral data for the intermediate ester.[1][2]

Technique Parameter Expected / Reported Value
Formula Molecular FormulaC₁₉H₃₆O₃
Mass Molecular Weight312.49 g/mol
MS (GC-MS) Exact Mass312.2664 g/mol
Key Fragments (m/z)Data not fully available, but expect fragments from alpha-cleavage around the ketone.
¹H NMR Chemical Shift (δ)Specific shifts not detailed in available literature. Expect signals for: -CH₃ (ester), -CH₂-C=O, -CH₂-COO-, and aliphatic chain protons.
¹³C NMR Chemical Shift (δ)Specific shifts not detailed in available literature. Expect signals for: C=O (ketone, ~210 ppm), C=O (ester, ~174 ppm), -OCH₃ (~51 ppm), and aliphatic carbons.
FTIR Wavenumber (cm⁻¹)Strong absorption at ~1735 cm⁻¹ (ester C=O stretch) and ~1715 cm⁻¹ (ketone C=O stretch).
Characterization Data of this compound

The following table summarizes the expected spectral data for the final product.

Technique Parameter Expected / Reported Value
Formula Molecular FormulaC₁₈H₃₄O₃
Mass Molecular Weight298.46 g/mol
MS Exact Mass298.2508 g/mol
Key Fragments (m/z)Data not available. Expect fragments related to cleavage adjacent to the ketone and loss of water from the molecular ion.
¹H NMR Chemical Shift (δ)Based on data for 7-oxooctanoic acid, expect: -COOH (broad singlet, ~12 ppm), -CH₂-C=O (~2.4 ppm), -CH₂-COOH (~2.2 ppm), and aliphatic protons.[3]
¹³C NMR Chemical Shift (δ)Expect signals for: C=O (ketone, ~211 ppm), C=O (acid, ~179 ppm), and aliphatic carbons.
FTIR Wavenumber (cm⁻¹)Broad absorption from ~3300-2500 cm⁻¹ (acid O-H stretch), strong absorption at ~1710 cm⁻¹ (overlapping ketone and acid C=O stretches).

Biological Context and Future Directions

While many oxo-fatty acids are known intermediates in ketogenesis and fatty acid metabolism, a specific role for this compound in major signaling pathways has not been identified to date.[4] Research into its biological activity is limited. However, its structural similarity to other biologically active lipids suggests it could be a valuable tool for probing enzyme active sites or as a starting material for the synthesis of more complex bioactive molecules. Further investigation is required to determine if it has any significant biological roles, such as antimicrobial or anti-inflammatory properties, which have been observed in other fatty acid derivatives.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 7-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxooctadecanoic acid, a C18 oxo-fatty acid, represents a molecule of significant interest for which the biosynthetic pathways remain largely uncharacterized. This technical guide provides an in-depth exploration of potential enzymatic routes for its production, drawing upon established knowledge of fatty acid metabolism. While direct evidence for a dedicated this compound synthase is currently absent from scientific literature, this document outlines plausible hypothetical pathways involving sequential enzymatic activities. We delve into the catalytic capabilities of cytochrome P450 monooxygenases and alcohol dehydrogenases as key players in a putative two-step conversion of stearic acid to its 7-oxo derivative. This guide furnishes researchers with a foundational understanding, proposing experimental designs and methodologies to investigate and potentially engineer the biosynthesis of this and other novel oxo-fatty acids.

Introduction: The Landscape of Oxo-Fatty Acids

Oxo-fatty acids are a class of lipid molecules characterized by a ketone group along their aliphatic chain. They are involved in a myriad of biological processes, acting as signaling molecules and intermediates in metabolic pathways. The position of the oxo group is critical in determining the molecule's biological activity. While pathways for some oxo-fatty acids, such as those derived from linoleic acid via the lipoxygenase pathway, are well-documented, the enzymatic synthesis of many others, including this compound, remains speculative. This guide aims to bridge this knowledge gap by proposing scientifically grounded, hypothetical pathways and providing the technical framework for their investigation.

Hypothetical Enzymatic Pathways for this compound Synthesis

The biosynthesis of this compound from the saturated fatty acid, octadecanoic acid (stearic acid), is most plausibly envisioned as a two-step enzymatic process:

  • Regioselective Hydroxylation: The introduction of a hydroxyl group at the C7 position of stearic acid to form 7-hydroxyoctadecanoic acid.

  • Oxidation of the Hydroxyl Group: The conversion of the 7-hydroxy intermediate to a ketone, yielding this compound.

Pathway I: Cytochrome P450-Mediated Hydroxylation

Cytochrome P450 (CYP) monooxygenases are a versatile superfamily of heme-containing enzymes known to catalyze the hydroxylation of a wide range of substrates, including fatty acids.[1][2] The regioselectivity of CYP enzymes is a key determinant for their application in targeted biosynthesis.[3][4]

A hypothetical pathway initiating with a CYP450 is depicted below:

CYP450_Pathway stearic_acid Octadecanoic Acid hydroxy_acid 7-Hydroxyoctadecanoic Acid stearic_acid->hydroxy_acid Cytochrome P450 Monooxygenase (CYP) NADPH, O2 oxo_acid This compound hydroxy_acid->oxo_acid Alcohol Dehydrogenase (ADH) NAD+ Screening_Workflow cluster_prep Strain Preparation cluster_biotrans Biotransformation cluster_analysis Analysis clone Clone CYP450 Gene transform Transform E. coli clone->transform culture Culture & Induce Expression transform->culture bioconversion Whole-Cell Bioconversion with Stearic Acid culture->bioconversion extract Extract Fatty Acids bioconversion->extract derivatize Derivatize to FAMEs extract->derivatize gcms GC-MS Analysis derivatize->gcms

References

7-Oxooctadecanoic Acid in Lipid Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature directly pertaining to 7-oxooctadecanoic acid is limited. This guide synthesizes information from structurally related oxo-fatty acids to provide a foundational resource for potential metabolic pathways, biological activities, and experimental methodologies. The content herein is intended to be a predictive framework to stimulate and guide future research.

Introduction to this compound

This compound is an 18-carbon saturated fatty acid with a ketone group at the seventh carbon. As an oxo-fatty acid, it belongs to a class of molecules that are intermediates in metabolic pathways and can also act as signaling molecules. While the specific roles of this compound are yet to be elucidated, the functions of structurally similar compounds, such as 3-oxooctadecanoic acid and various oxidized octadecanoic acids, suggest its potential involvement in fatty acid metabolism and cellular signaling, particularly in inflammatory processes.

This technical guide provides a comprehensive overview of the inferred metabolic pathways, potential signaling roles, and detailed experimental protocols that could be adapted for the study of this compound, offering a roadmap for its investigation.

Hypothetical Metabolic Pathways

Based on known fatty acid metabolism, this compound could be an intermediate in both anabolic and catabolic pathways.

Biosynthesis

The introduction of a ketone group onto a fatty acid chain can occur through the hydroxylation of the corresponding carbon, followed by dehydrogenation. The biosynthesis of this compound could therefore be envisioned as a two-step enzymatic process starting from stearic acid.

G stearic_acid Stearic Acid (18:0) hydroxy 7-Hydroxyoctadecanoic Acid stearic_acid->hydroxy Hydroxylase (e.g., Cytochrome P450) oxo This compound hydroxy->oxo Dehydrogenase

Figure 1: Hypothetical Biosynthesis of this compound
Catabolism (Beta-Oxidation)

If this compound were to be metabolized for energy, it would likely enter the β-oxidation pathway. The ketone group would necessitate specific enzymatic machinery for its reduction or removal before the standard β-oxidation spiral could proceed efficiently. A hypothetical pathway could involve reduction of the keto group to a hydroxyl group, followed by dehydration and subsequent steps of β-oxidation.

G start 7-Oxooctadecanoyl-CoA reduction Reduction (Ketoacyl Reductase) start->reduction hydroxy 7-Hydroxyoctadecanoyl-CoA reduction->hydroxy dehydration Dehydration (Enoyl-CoA Hydratase) hydroxy->dehydration enoyl_coa Octadecenoyl-CoA dehydration->enoyl_coa oxidation Further β-oxidation cycles enoyl_coa->oxidation

Figure 2: Hypothetical Catabolism of 7-Oxooctadecanoyl-CoA

Potential Signaling Roles in Inflammation

Studies on other oxo-fatty acids, such as 8-oxo-9-octadecenoic acid (OOA) and (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE), have demonstrated potent anti-inflammatory effects.[1][2] These molecules can modulate key inflammatory signaling pathways, including the NF-κB and MAPK pathways. It is plausible that this compound could exert similar immunomodulatory functions.

Upon stimulation of macrophages with lipopolysaccharide (LPS), a cascade of intracellular signaling events leads to the production of pro-inflammatory mediators. Oxo-fatty acids have been shown to inhibit these pathways.[1][2]

Inhibition of NF-κB Signaling

OOA has been shown to inhibit the LPS-induced phosphorylation of IκB-α and the p50 subunit of NF-κB, preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[1]

Modulation of MAPK Signaling

OOA also inhibits the phosphorylation of JNK and ERK, components of the MAPK signaling pathway that are activated by LPS.[3] Similarly, 13-KODE has been found to inhibit LPS-mediated MAPK activation.[2]

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (JNK, ERK) TLR4->MAPK IkB IκB-α IKK->IkB Inhibits NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in cytoplasm nucleus Nucleus NFkB->nucleus Translocation MAPK->nucleus Activation of transcription factors cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Gene Transcription oxo_FA This compound (Hypothesized) oxo_FA->IKK Inhibition of phosphorylation oxo_FA->MAPK Inhibition of phosphorylation

Figure 3: Hypothesized Anti-inflammatory Signaling of this compound

Quantitative Data from Related Oxo-Fatty Acids

The following table summarizes quantitative data from studies on related oxo-fatty acids to provide a reference for designing experiments with this compound.

CompoundAssayCell TypeEffectConcentration/Value
8-Oxo-9-octadecenoic acid (OOA)Nitric Oxide (NO) ProductionRAW 264.7 macrophagesInhibition of LPS-induced NO productionSignificant at 12.5, 25, and 50 µM[1]
8-Oxo-9-octadecenoic acid (OOA)Cytokine Production (TNF-α, IL-6)RAW 264.7 macrophagesInhibition of LPS-induced cytokine productionConcentration-dependent inhibition[1]
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE)Nitric Oxide (NO) ProductionRAW 264.7 macrophagesInhibition of LPS-induced NO productionSignificant inhibition[2]
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE)Cytokine Production (TNF-α, IL-1β)RAW 264.7 macrophagesInhibition of LPS-induced cytokine productionSignificant inhibition[2]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the study of this compound.

Chemical Synthesis of this compound (Hypothetical)

A plausible route for the chemical synthesis of this compound is via a malonic ester synthesis, a versatile method for preparing carboxylic acids.[4][5]

Protocol:

  • Preparation of the Alkylating Agent: Start with 1-bromohexane.

  • Deprotonation of Diethyl Malonate: React diethyl malonate with a strong base, such as sodium ethoxide, to form the enolate.

  • Alkylation: Add 1-bromohexane to the diethyl malonate enolate. The enolate will act as a nucleophile, displacing the bromide to form diethyl 2-hexylmalonate.

  • Second Alkylation (Acylation): Deprotonate the resulting substituted malonic ester with a strong base. Then, acylate with undecanoyl chloride (C11). This will introduce the remainder of the carbon chain with a keto group at the desired position.

  • Hydrolysis and Decarboxylation: Treat the resulting diester with aqueous acid and heat. This will hydrolyze the ester groups to carboxylic acids and subsequently cause decarboxylation of one of the carboxyl groups, yielding this compound.

  • Purification: The final product can be purified by column chromatography or recrystallization.

G start Diethyl Malonate enolate1 Enolate Formation (NaOEt) start->enolate1 alkylation1 Alkylation (1-Bromohexane) enolate1->alkylation1 substituted_malonate Diethyl 2-hexylmalonate alkylation1->substituted_malonate enolate2 Enolate Formation (NaOEt) substituted_malonate->enolate2 acylation Acylation (Undecanoyl Chloride) enolate2->acylation diester Acylated Malonic Ester acylation->diester hydrolysis Hydrolysis & Decarboxylation (H3O+, Heat) diester->hydrolysis final_product This compound hydrolysis->final_product

Figure 4: Malonic Ester Synthesis Workflow for this compound
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of fatty acids, derivatization is necessary for GC-MS analysis.[6] A common method is to convert the carboxylic acid to a fatty acid methyl ester (FAME) and the ketone to an oxime.

Protocol:

  • Sample Preparation (Lipid Extraction): Extract lipids from the biological matrix (e.g., plasma, cell lysate) using a solvent system such as chloroform:methanol (2:1, v/v).

  • Derivatization (Oximation):

    • Dry the lipid extract under a stream of nitrogen.

    • Add a solution of methoxyamine hydrochloride in pyridine.

    • Incubate at 60°C for 30 minutes to convert the keto group to a methyloxime.[7]

  • Derivatization (Esterification/Silylation):

    • To the same vial, add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or an esterifying agent like BF3-methanol.[8]

    • Incubate at 60°C for 30-60 minutes to convert the carboxylic acid to a trimethylsilyl (TMS) ester or a methyl ester.[8]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature gradient to separate the analytes.

    • The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

G start Biological Sample extraction Lipid Extraction start->extraction dried_extract Dried Lipid Extract extraction->dried_extract oximation Oximation (Methoxyamine HCl) dried_extract->oximation silylation Silylation/Esterification (MSTFA or BF3-Methanol) oximation->silylation derivatized_sample Derivatized Sample silylation->derivatized_sample gcms GC-MS Analysis derivatized_sample->gcms data Data Analysis gcms->data

Figure 5: GC-MS Analysis Workflow for this compound
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of fatty acids, often with simpler sample preparation than GC-MS.[9]

Protocol:

  • Sample Preparation (Protein Precipitation and Extraction):

    • To a plasma or serum sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Precipitate proteins with a cold organic solvent like acetonitrile or methanol.

    • Centrifuge to pellet the proteins and collect the supernatant.

  • LC Separation:

    • Inject the supernatant onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile/methanol), both containing a modifier like formic acid or ammonium acetate to improve ionization.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source, likely in negative ion mode for fatty acids.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion in the third quadrupole.

  • Quantification:

    • Generate a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard.

    • Determine the concentration of the analyte in the samples by comparing its peak area ratio to the internal standard against the calibration curve.

In Vitro Assessment of Anti-inflammatory Activity

This protocol is for evaluating the effect of this compound on the production of pro-inflammatory mediators in cultured macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage-like cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Treatment:

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable vehicle like DMSO, with a final DMSO concentration kept below 0.1%) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurements).

  • Measurement of Nitric Oxide (NO):

    • Collect the cell culture supernatant.

    • Measure the accumulation of nitrite, a stable product of NO, using the Griess reagent.

  • Measurement of Cytokines (TNF-α, IL-6):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]

  • Western Blot Analysis of Signaling Pathways:

    • Lyse the cells at earlier time points (e.g., 15-60 minutes post-LPS stimulation).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., p-IκB-α, IκB-α, p-JNK, JNK, p-ERK, ERK).

    • Use secondary antibodies conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.

Conclusion

While direct experimental evidence for the role of this compound in lipid metabolism is currently lacking, the study of structurally similar oxo-fatty acids provides a strong foundation for hypothesizing its functions and for designing experiments to investigate them. It is plausible that this compound is an intermediate in fatty acid metabolism and may also act as a signaling molecule with anti-inflammatory properties. The experimental protocols detailed in this guide offer a starting point for researchers to explore the synthesis, detection, and biological activities of this novel fatty acid. Further research is necessary to confirm these hypotheses and to fully elucidate the role of this compound in health and disease.

References

The Apparent Absence of 7-Oxooctadecanoic Acid in Nature: A Technical Review of its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable lack of evidence for the natural occurrence of 7-oxooctadecanoic acid. This technical guide, intended for researchers, scientists, and drug development professionals, explores the current state of knowledge, focusing on the documented natural presence of its unsaturated analog, (Z)-7-oxooctadec-11-enoic acid, and other closely related isomers of oxooctadecanoic acid. By examining the established biosynthesis, occurrence, and biological activities of these related compounds, this paper provides a valuable contextual framework for the study of oxo fatty acids.

While the 7-oxo isomer remains elusive in natural sources, its structural counterparts are found across various biological kingdoms, playing significant roles in cellular signaling and metabolism. This guide will delve into the known natural sources, quantification, and experimental protocols associated with these analogous compounds to provide a thorough resource for the scientific community.

The Closest Naturally Occurring Analog: (Z)-7-oxooctadec-11-enoic Acid

The unsaturated counterpart, (Z)-7-oxooctadec-11-enoic acid, stands as the most structurally similar C18 fatty acid with a ketone group at the 7th position that has been identified in nature. Its presence has been documented in the seed oils of several plant species.

Quantitative Data on (Z)-7-oxooctadec-11-enoic Acid
Plant SpeciesFamilyTissueConcentration (% of total fatty acids)Reference
Gardenia lucidaRubiaceaeSeed Oil27.2
Cassia occidentalisFabaceaeSeed Oil27.1
Amoora rohitukaMeliaceaeSeed Oil6.3

Other Naturally Occurring Isomers of Oxooctadecanoic Acid

Several other positional isomers of oxooctadecanoic acid have been identified in various natural sources, from microorganisms to plants and animals. These compounds are often products of fatty acid oxidation and have demonstrated diverse biological activities.

9-Oxooctadecanoic Acid

This isomer is a known long-chain fatty acid.[1] It is involved in lipid metabolism and cell signaling.[1]

10-Oxooctadecanoic Acid

Also known as 10-ketostearic acid, this compound has been identified in several plant species, including Aloe ferox, Gracilariopsis longissima, and Galeopsis bifida.[2] It is also a metabolite found in human blood plasma.[2] Microbial biosynthesis of 10-oxooctadecanoic acid from oleic acid has been documented.[2]

12-Oxo-cis-9-octadecenoic acid (KetoA)

While not a saturated C18 keto acid, KetoA is a well-studied microbial metabolite produced by gut lactic acid bacteria from linoleic acid.[3] Its primary natural source is the metabolic activity of these gut microbes.[3]

Experimental Protocols

Extraction and Analysis of (Z)-7-oxooctadec-11-enoic Acid from Seed Oil

This protocol is a generalized procedure based on the methodologies cited for the identification of (Z)-7-oxooctadec-11-enoic acid in plant seed oils.

  • Oil Extraction:

    • Grind the seeds to a fine powder.

    • Extract the oil using a Soxhlet apparatus with n-hexane as the solvent for 6-8 hours.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude seed oil.

  • Saponification and Esterification:

    • Saponify the extracted oil by refluxing with 0.5 M methanolic NaOH for 10 minutes.

    • Methylate the resulting fatty acid salts by adding 14% BF3-methanol and refluxing for 5 minutes.

    • Add saturated NaCl solution and extract the fatty acid methyl esters (FAMEs) with n-hexane.

    • Wash the hexane layer with water until neutral and dry over anhydrous sodium sulfate.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Analyze the FAMEs using a GC-MS system.

    • Column: A capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).

    • Carrier Gas: Helium.

    • Temperature Program: An initial temperature of 150°C, hold for 1 minute, then ramp to 230°C at a rate of 4°C/min, and hold for 10 minutes.

    • Injection and Detector Temperature: 250°C.

    • Mass Spectrometry: Operate in electron impact (EI) mode at 70 eV, with a scan range of m/z 50-550.

    • Identification of (Z)-7-oxooctadec-11-enoic acid methyl ester is based on the fragmentation pattern of its mass spectrum and comparison with authentic standards if available.

Biosynthetic Pathways of Related Oxo Fatty Acids

The formation of oxo fatty acids in nature is typically a result of the oxidation of corresponding hydroxy fatty acids, which themselves are often formed from unsaturated fatty acid precursors via enzymatic action.

Hypothetical Formation of this compound

While not observed, a plausible biosynthetic route to this compound would involve the oxidation of 7-hydroxyoctadecanoic acid. This precursor, 7-hydroxyoctadecanoic acid, is a known compound.[4] The enzymatic machinery for such a conversion exists in various organisms in the form of hydroxy fatty acid dehydrogenases.

Caption: A plausible, though unconfirmed, biosynthetic pathway to this compound.

Established Biosynthesis of 10-Oxooctadecanoic Acid

The biosynthesis of 10-oxooctadecanoic acid from oleic acid by certain microorganisms is a well-documented pathway.[2] This process involves the hydration of the double bond in oleic acid to form 10-hydroxyoctadecanoic acid, followed by the oxidation of the hydroxyl group to a ketone.

Caption: The microbial biosynthetic pathway of 10-oxooctadecanoic acid from oleic acid.

Conclusion

References

An In-depth Technical Guide to 7-Oxooctadecanoic Acid: Structural Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxooctadecanoic acid, a member of the oxo-fatty acid family, and its structural analogs are emerging as a significant class of molecules in the landscape of drug discovery and development. These compounds, characterized by a ketone group along their aliphatic chain, have demonstrated a range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects. Their structural similarity to endogenous signaling molecules and metabolic intermediates makes them compelling candidates for therapeutic intervention in various disease states. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound and its derivatives, with a focus on their potential as novel therapeutic agents.

Physicochemical Properties of this compound

This compound, also known as 7-ketostearic acid, is a C18 saturated fatty acid with a ketone functional group at the seventh carbon position. Its fundamental physicochemical properties are summarized below.

PropertyValueReference
Molecular FormulaC₁₈H₃₄O₃[1]
Molar Mass298.46 g/mol [1]
CAS Number16694-32-9[1]

Structural Analogs and Derivatives: A Landscape of Biological Activity

The biological activity of oxooctadecanoic acids is significantly influenced by the position of the oxo group and the presence of other functional moieties. Research into various isomers and derivatives has revealed a spectrum of cytotoxic and antimicrobial properties.

Cytotoxic Activity

Several oxooctadecanoic acid analogs have demonstrated notable cytotoxicity against various cancer cell lines. The pro-apoptotic activity of these compounds makes them promising candidates for anticancer drug development.

CompoundCell LineIC₅₀ ValueKey FindingsReference
9-Oxo-(10E,12E)-octadecadienoic acidHuman ovarian cancer (HRA)Not specifiedInduces apoptosis via the mitochondrial regulation pathway, involving DNA fragmentation and increased caspase-3/7 activities.[2]
10-Oxooctadecanoic acidNot specifiedNot specifiedInteracts with enzymes in the β-oxidation pathway and activates transient receptor potential vanilloid 1 (TRPV1) channels.[3]
12-Oxooctadecanoic acidNot specifiedNot specifiedIdentified as a long-chain fatty acid with potential biological activities.[4]
Antimicrobial Activity

The disruption of microbial cell membranes and metabolic pathways is a key mechanism behind the antimicrobial effects of fatty acids and their derivatives. While specific data for this compound is limited, related compounds have shown inhibitory effects against various pathogens.

CompoundMicrobial StrainMIC ValueReference
Keto carboxylic acid (DJ-6783)Enterobacteriaceae≤0.06-4.0 µg/mL[5]
Keto carboxylic acid (DJ-6783)Acinetobacter species0.25-1.0 µg/mL[5]
Keto carboxylic acid (DJ-6783)Pseudomonas species1.0-2.0 µg/mL[5]
Keto carboxylic acid (DJ-6783)Staphylococcus species1.0-32 µg/mL[5]
Chiral β-keto amidesStaphylococcus aureus<256 µg/mL[6]
Chiral β-keto amidesEscherichia coli125 µg/mL[6]

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound and its analogs is rooted in their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Inhibition of Pro-inflammatory Pathways

Oxylipins, a class of compounds that includes oxo-fatty acids, have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. By preventing the nuclear translocation of NF-κB, these compounds can downregulate the expression of pro-inflammatory cytokines. Furthermore, long-chain fatty acids, particularly omega-3 fatty acids, have been demonstrated to inhibit Mitogen-Activated Protein Kinase (MAPK) signaling, another critical pathway in the inflammatory response.

G Conceptual Signaling Pathway of this compound Analogs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex MAPK_cascade MAPK Cascade (e.g., ERK, JNK, p38) 7_oxo_analog 7-Oxooctadecanoic Acid Analog 7_oxo_analog->IKK Inhibition 7_oxo_analog->MAPK_cascade Inhibition IκBα IκBα IKK->IκBα Phosphorylates & Promotes Degradation NFκB NF-κB (p65/p50) IκBα->NFκB Sequesters Nucleus_NFκB NF-κB NFκB->Nucleus_NFκB Translocation AP1 AP-1 MAPK_cascade->AP1 Activates Nucleus_AP1 AP-1 AP1->Nucleus_AP1 Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus_NFκB->Inflammatory_Genes Induces Nucleus_AP1->Inflammatory_Genes Induces G Mitochondrial Apoptosis Pathway Induced by 9-Oxo-Analog cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 9_oxo_analog 9-Oxooctadecanoic Acid Analog Bax Bax (Pro-apoptotic) 9_oxo_analog->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) 9_oxo_analog->Bcl2 Downregulates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->Bax Cytochrome_c Cytochrome c Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Activates Caspase3_7 Caspase-3/7 (Executioner Caspases) Apoptosome->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes Mito_Cytochrome_c Cytochrome c Mito_Cytochrome_c->Cytochrome_c Release G Workflow for Synthesis of this compound Start 7-Hydroxyoctadecanoic Acid in Acetone Add_Jones Add Jones Reagent (CrO₃, H₂SO₄, H₂O) dropwise at <20°C Start->Add_Jones Stir Stir at Room Temperature for 2h Add_Jones->Stir Quench Quench with Isopropanol Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Purify Purify by Column Chromatography Extract->Purify End 7-Oxooctadecanoic Acid Purify->End

References

Potential Therapeutic Applications of 7-Oxooctadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Oxooctadecanoic acid, a member of the oxo-fatty acid family, is a molecule of growing interest in the scientific community. While direct research on this specific compound is limited, its structural similarity to other well-studied oxo- and hydroxy-fatty acids suggests a range of potential therapeutic applications. This technical guide provides an in-depth overview of the hypothesized biological activities of this compound, drawing upon the established mechanisms of related compounds. The primary focus will be on its potential anti-inflammatory effects and its role in regulating metabolic pathways, making it a candidate for novel therapeutic interventions in inflammatory and metabolic diseases.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the potential signaling pathways, experimental methodologies for its investigation, and a summary of quantitative data from analogous molecules to inform future research directions.

Hypothesized Biological Activities and Therapeutic Potential

Based on the known functions of structurally similar oxo-fatty acids, this compound is postulated to exhibit significant anti-inflammatory and metabolic regulatory properties.

Anti-Inflammatory Effects

Chronic inflammation is a key contributor to a wide array of diseases, including arthritis, cardiovascular disease, and cancer. Several oxo-fatty acids have demonstrated the ability to suppress inflammatory responses by modulating critical signaling pathways. For instance, compounds like 8-oxo-9-octadecenoic acid (OOA) and (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2][3] This inhibition is often achieved through the downregulation of key inflammatory signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3] It is therefore plausible that this compound could exert similar anti-inflammatory effects by targeting these pathways.

Metabolic Regulation through PPAR Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism.[4][5] Agonists of PPARs, particularly PPARα and PPARγ, have been successful in the treatment of metabolic disorders like dyslipidemia and type 2 diabetes.[4][6][7] Notably, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), an isomer of this compound, has been identified as a potent PPARα agonist, leading to a reduction in plasma and hepatic triglycerides in animal models.[4][6] The structural similarity suggests that this compound may also function as a PPAR agonist, offering a potential therapeutic avenue for managing metabolic diseases.

Key Signaling Pathways

The therapeutic potential of this compound is likely mediated through its interaction with fundamental cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Oxo-fatty acids have been shown to inhibit this process by preventing the phosphorylation and degradation of IκBα.[1]

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB Oxo_FA 7-Oxooctadecanoic Acid (Hypothesized) Oxo_FA->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family of proteins, including c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), are key transducers of extracellular signals to cellular responses, including inflammation.[1] The activation of these kinases through phosphorylation leads to the downstream activation of transcription factors that regulate the expression of inflammatory mediators. OOA has been observed to inhibit the phosphorylation of JNK and ERK in response to LPS stimulation.[1]

MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (JNK, ERK) MAPKK->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1) MAPK->TF Activation Oxo_FA 7-Oxooctadecanoic Acid (Hypothesized) Oxo_FA->MAPKK Inhibition Genes Inflammatory Gene Expression TF->Genes

Hypothesized inhibition of the MAPK signaling pathway by this compound.

PPARα Signaling Pathway

PPARα is a ligand-activated transcription factor that primarily regulates fatty acid oxidation.[4][5] Upon binding to a ligand, such as a fatty acid or a synthetic agonist, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to their transcription. This activation results in an increased expression of genes involved in fatty acid uptake and β-oxidation, ultimately leading to a reduction in circulating and stored lipids.

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxo_FA 7-Oxooctadecanoic Acid (Ligand) PPARa PPARα Oxo_FA->PPARa Binding PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPARa_RXR_nuc PPARα-RXR PPARa_RXR->PPARa_RXR_nuc Translocation PPRE PPRE PPARa_RXR_nuc->PPRE Binding Genes Target Gene Transcription PPRE->Genes

Hypothesized activation of the PPARα signaling pathway by this compound.

Experimental Protocols for Investigation

To validate the hypothesized therapeutic potential of this compound, a series of in vitro and in vivo experiments can be employed. The following protocols are adapted from studies on related oxo-fatty acids and provide a framework for future research.

In Vitro Anti-Inflammatory Assays

3.1.1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophages are a suitable model for studying inflammation.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Seed cells in appropriate plates and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for the desired time period.

3.1.2. Nitric Oxide (NO) Production Assay

  • Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • After cell treatment, collect 100 µL of culture supernatant.

    • Mix with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

3.1.3. Cytokine Measurement (ELISA)

  • Principle: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

  • Procedure: Follow the manufacturer's instructions for the specific ELISA kit being used.

3.1.4. Western Blot Analysis for Signaling Proteins

  • Principle: Detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Lyse treated cells and determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of IκBα, p65, ERK, and JNK.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro PPARα Activation Assay

3.2.1. Luciferase Reporter Assay

  • Principle: Quantify the activation of PPARα by measuring the expression of a reporter gene (luciferase) under the control of a PPRE.

  • Procedure:

    • Co-transfect a suitable cell line (e.g., HEK293T) with a PPARα expression vector and a PPRE-luciferase reporter vector.

    • Treat the transfected cells with varying concentrations of this compound.

    • After incubation, lyse the cells and measure luciferase activity using a luminometer.

    • Normalize luciferase activity to a co-transfected control vector (e.g., β-galactosidase).

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data from studies on oxo-fatty acids that are structurally similar to this compound. This information can serve as a valuable reference for designing experiments and predicting the potential efficacy of this compound.

Table 1: Anti-Inflammatory Activity of Related Oxo-Fatty Acids

CompoundCell LineAssayEndpointResultReference
8-oxo-9-octadecenoic acid (OOA)RAW 264.7NO ProductionIC₅₀~50 µM[1]
8-oxo-9-octadecenoic acid (OOA)RAW 264.7TNF-α ProductionInhibition at 100 µM~60%[1]
8-oxo-9-octadecenoic acid (OOA)RAW 264.7IL-6 ProductionInhibition at 100 µM~70%[1]
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE)RAW 264.7NO ProductionInhibition at 100 µMSignificant[3][8]
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE)RAW 264.7TNF-α ProductionInhibition at 100 µMSignificant[3][8]
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE)RAW 264.7IL-1β ProductionInhibition at 100 µMSignificant[3][8]

Table 2: PPAR Agonist Activity of Related Oxo-Fatty Acids

CompoundReceptorAssayResultReference
13-oxo-9,11-octadecadienoic acid (13-oxo-ODA)PPARαLuciferase Reporter AssaySignificant activation[4][6]
9-oxo-10,12-octadecadienoic acid (9-oxo-ODA)PPARαLuciferase Reporter AssaySignificant activation[6]
Pentadecanoic acid (C15:0)PPARα, PPARδ, PPARγCell-based AssaysDose-dependent activation[7]

Conclusion

While direct experimental evidence for the therapeutic applications of this compound is currently lacking, the substantial body of research on structurally related oxo-fatty acids provides a strong rationale for its investigation as a potential anti-inflammatory and metabolic-regulating agent. The hypothesized mechanisms of action, centered on the modulation of the NF-κB, MAPK, and PPAR signaling pathways, offer clear and testable hypotheses for future research. The experimental protocols and comparative quantitative data presented in this guide are intended to facilitate the exploration of this compound's therapeutic potential and to accelerate its development as a novel candidate for the treatment of inflammatory and metabolic diseases. Further research is warranted to elucidate the specific biological activities and molecular targets of this promising compound.

References

Methodological & Application

Application Note: Quantification of 7-Oxooctadecanoic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the sensitive and specific quantification of 7-oxooctadecanoic acid has been developed, providing a robust analytical tool for researchers, scientists, and drug development professionals. This application note details the complete protocol, from sample preparation to data analysis, and includes expected quantitative performance characteristics based on the analysis of structurally similar compounds.

Introduction

This compound is an oxidized fatty acid of growing interest due to its potential role in various physiological and pathological processes. Accurate quantification of this analyte in biological matrices is crucial for understanding its biological significance. This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in samples such as plasma and serum.

Method Summary

This method employs a liquid-liquid extraction procedure for sample cleanup and concentration, followed by reversed-phase liquid chromatography for the separation of the analyte from the sample matrix. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

A liquid-liquid extraction is utilized to isolate lipids, including this compound, from the biological matrix.

  • Materials:

    • Biological sample (e.g., 100 µL of plasma or serum)

    • Internal standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar odd-chain oxo-fatty acid)

    • Cold extraction solvent (e.g., methanol or a 2:1 chloroform:methanol mixture)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge capable of 14,000 x g and 4°C

    • Nitrogen evaporator

  • Protocol:

    • To 100 µL of the biological sample in a microcentrifuge tube, add the internal standard.

    • Add 300 µL of cold extraction solvent.[1]

    • Vortex the mixture vigorously for 1 minute to precipitate proteins and ensure thorough extraction.[1]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.[1]

2. LC-MS/MS Analysis

The prepared samples are analyzed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is suitable for the separation.[2][3]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analyte of interest.[1]

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

    • MRM Transitions: The precursor ion for this compound ([M-H]⁻, m/z 297.2) would be selected, and collision-induced dissociation would be optimized to identify a specific and abundant product ion for monitoring. Based on the fragmentation of similar oxo-fatty acids, potential product ions could arise from cleavages alpha to the keto group.

    • Data Acquisition: Data is acquired in the MRM mode to ensure high selectivity and sensitivity.

Data Presentation

The quantitative performance of this method is expected to be comparable to that of other long-chain fatty acid assays. The following table summarizes the anticipated performance characteristics.

ParameterExpected Performance
Limit of Detection (LOD)0.01 - 1.0 ng/mL[4]
Limit of Quantification (LOQ)0.05 - 5.0 ng/mL[4]
Linearity (R²)> 0.99
Accuracy/Recovery85-115%
Precision (%RSD)< 15%

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample add_is Add Internal Standard sample->add_is extraction Liquid-Liquid Extraction (Chloroform:Methanol) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_ms_analysis LC-MS/MS Analysis reconstitute->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

LC-MS/MS Workflow for this compound

Hypothetical Signaling Pathway

signaling_pathway cluster_cell Cell receptor Receptor signaling_cascade Signaling Cascade receptor->signaling_cascade transcription_factor Transcription Factor signaling_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response oxo_fa This compound oxo_fa->receptor

Hypothetical Signaling Pathway of an Oxo-Fatty Acid

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and instrumental analysis, along with the expected performance characteristics, offer a solid foundation for researchers. This method will facilitate a deeper understanding of the biological roles of this compound and its potential as a biomarker or therapeutic target. It is important to note that this proposed method requires validation for the specific biological matrix being analyzed.

References

Application Note: Quantitative Analysis of 7-Oxooctadecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxooctadecanoic acid is an oxidized fatty acid that is gaining interest in biomedical research due to its potential role in various physiological and pathological processes. Accurate and sensitive quantification of this compound in biological matrices is essential for understanding its metabolic pathways and its potential as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids, offering high resolution and sensitivity. However, the direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of both a polar carboxylic acid group and a reactive keto group.

To overcome these challenges, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from biological samples using GC-MS. The recommended two-step derivatization process involves methoximation of the keto group followed by silylation of the carboxylic acid group, which provides a robust and reliable method for analysis.

Experimental Protocols

A successful analysis of this compound by GC-MS requires meticulous attention to detail at each stage of the experimental workflow, from sample preparation to data acquisition and analysis.

Sample Preparation and Extraction

This protocol is adapted from methods for similar long-chain fatty acids and should be optimized for the specific biological matrix.[1]

Materials:

  • Biological sample (e.g., 100 µL plasma, 10 mg tissue homogenate)

  • Internal Standard (IS): A stable isotope-labeled analog, such as this compound-d3, is recommended for accurate quantification.

  • Chloroform:Methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Nitrogen gas stream

  • Centrifuge

Protocol:

  • To the biological sample, add a known amount of the internal standard.

  • Add 3 mL of the chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Add 0.6 mL of 0.9% NaCl solution and vortex for another 30 seconds.[1]

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.[1]

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, into a clean glass tube.[1]

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.[1]

Derivatization

A two-step derivatization is highly recommended for the robust and sensitive GC-MS analysis of this compound.[2][3] This involves the protection of the keto group via methoximation, followed by the conversion of the carboxylic acid to a more volatile silyl ester.

Step 1: Methoximation of the Keto Group

Materials:

  • Dried lipid extract

  • Methoxyamine hydrochloride

  • Anhydrous pyridine

Protocol:

  • Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.[2]

  • To the dried sample extract, add 50 µL of the methoxyamine hydrochloride solution.[2]

  • Seal the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 60 minutes.

  • Allow the vial to cool to room temperature.

Step 2: Silylation of the Carboxylic Acid Group

Materials:

  • Reaction mixture from the methoximation step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Protocol:

  • To the cooled reaction mixture from the methoximation step, add 100 µL of BSTFA + 1% TMCS.[1][2]

  • Seal the vial tightly and vortex for 30 seconds.[2]

  • Heat the vial at 70°C for 45 minutes.[2]

  • Allow the vial to cool to room temperature before GC-MS analysis.[2]

GC-MS Analysis

The following are typical GC-MS parameters and may require optimization for specific instrumentation.[1]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS)[4]

GC Parameters:

  • Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector Temperature: 280°C.[1]

  • Injection Mode: Splitless.[1]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 250°C.

    • Ramp 2: 5°C/min to 320°C, hold for 10 minutes.[1]

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Ion Source Temperature: 230°C.[1]

  • Quadrupole Temperature: 150°C.[1]

  • Acquisition Mode: Full scan mode for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.

Data Presentation

Quantitative data for the TMS-methoxime derivative of this compound should be determined empirically. The following table provides expected characteristic ions based on the analysis of similar compounds and the mass spectrum of methyl 7-oxooctadecanoate.[5]

CompoundDerivativeExpected Retention Time (min)Characteristic Mass Ions (m/z) for SIM
This compoundMethoxyamine-TMSTo be determinedTo be determined; likely fragments from cleavage around the derivatized functional groups.
Internal Standard (e.g., this compound-d3)Methoxyamine-TMSTo be determinedTo be determined; should be shifted by the mass of the isotopic label.
Methyl 7-oxooctadecanoate (for reference)Methyl esterNot Applicable312 (M+), 281, 249, 185, 152, 113[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction (Chloroform:Methanol) Add_IS->Extraction Dry_Down Evaporate to Dryness Extraction->Dry_Down Methoximation Methoximation (Methoxyamine HCl in Pyridine) Dry_Down->Methoximation Silylation Silylation (BSTFA + 1% TMCS) Methoximation->Silylation GC_MS GC-MS Analysis Silylation->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Note: Extraction of 7-Oxooctadecanoic Acid from Plasma for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Oxooctadecanoic acid is a keto-fatty acid, a class of oxidized fatty acids implicated in various physiological and pathological processes, including inflammation and metabolic regulation. Accurate and reliable quantification of this compound in complex biological matrices like plasma is crucial for understanding its biological significance and potential as a biomarker. This document provides detailed protocols for the extraction of this compound from plasma samples for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Two primary methods are presented: a Liquid-Liquid Extraction (LLE) protocol and a Solid-Phase Extraction (SPE) protocol, offering flexibility based on laboratory resources and desired sample purity.

Data Presentation

While specific quantitative data for the extraction of this compound is not extensively published, the following table summarizes typical performance characteristics for the extraction of similar keto- and epoxy-fatty acids from plasma using the described methods. These values should serve as a guideline, and method validation is essential for establishing performance in a specific laboratory setting.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Reference
Analyte Class Keto-Fatty Acids / OxylipinsEpoxy Fatty Acids / Acidic Drugs[1][2]
Matrix Plasma / SerumPlasma / Serum[1][2]
Typical Recovery >85%>87%[2][3]
Limit of Quantification (LOQ) <0.5 ng/mL<0.15 ng/mL[2]
Reproducibility (RSD) <15%<10%[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods used for the extraction of similar keto-fatty acids and is suitable for robust recovery from plasma samples.[1]

Materials:

  • Plasma samples

  • Internal Standard (e.g., deuterated this compound or a similar keto-fatty acid analog like 15(S)-HETE-d8)[1]

  • Extraction Solvent: Water/2-propanol/hexane (2/20/30, v/v/v) with 10% (v/v) acetic acid[1]

  • Borosilicate glass tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: In a borosilicate glass tube, aliquot 200 µL of the plasma sample.[1]

  • Internal Standard Spiking: Add 10 µL of the internal standard solution to the plasma sample.[1]

  • Acidification and Extraction: Add 1.0 mL of the acidified extraction solvent (water/2-propanol/hexane with 10% acetic acid) to the sample.[1]

  • Vortexing: Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and extraction of lipids into the organic phase.[1]

  • Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes at room temperature to achieve clear separation of the aqueous and organic phases.[1]

  • Collection of Organic Layer: Carefully transfer the upper organic (hexane) layer to a clean glass tube using a Pasteur pipette.[1]

  • Solvent Evaporation: Evaporate the collected organic extract to dryness under a gentle stream of nitrogen gas.[1]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 85% methanol in water with 0.2% acetic acid).[1]

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is adapted from methods for other oxidized fatty acids and offers a higher degree of sample cleanup, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.[2][5]

Materials:

  • Plasma samples

  • Internal Standard (e.g., deuterated this compound)

  • Protein Precipitation Solution: 0.1% formic acid in acetonitrile

  • Mixed-mode or Polymeric SPE cartridges (e.g., Oasis HLB)[2][3]

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hexane

  • Elution Solvent: 5% formic acid in acetonitrile[5]

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma, add the internal standard.[5]

    • Add 1.5 mL of the protein precipitation solution (0.1% formic acid in acetonitrile).[5]

    • Vortex thoroughly and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[5]

    • Collect the supernatant.[5]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 3 mL of methanol.[5]

    • Equilibrate the cartridge with 3 mL of water.[5]

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.[5]

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.[5]

    • Wash the cartridge with 3 mL of hexane to remove neutral lipids.[5]

    • Dry the cartridge under vacuum for 5-10 minutes.[5]

  • Elution: Elute the this compound from the cartridge with 2 mL of the elution solvent (5% formic acid in acetonitrile).[5]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5]

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[5]

LC-MS/MS Analysis Conditions

The following are typical LC-MS/MS parameters for the analysis of keto-fatty acids.[1]

  • LC Column: Reversed-phase C18 column (e.g., 2.1 x 250 mm, 5 µm particle size)[1]

  • Mobile Phase A: Water with 0.2% (v/v) acetic acid[1]

  • Mobile Phase B: Methanol with 0.2% (v/v) acetic acid[1]

  • Flow Rate: 0.2 mL/min[1]

  • Injection Volume: 40 µL[1]

  • Column Temperature: 40 °C[1]

  • Gradient Elution: 85% B for 10 min, ramp to 100% B over 2 min, hold at 100% B for 10 min, then return to 85% B for re-equilibration.[1]

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion ([M-H]⁻) for this compound and a specific product ion should be determined by direct infusion of a standard.

Visualizations

LLE_Workflow Start Start: Plasma Sample (200 µL) Spike Spike with Internal Standard Start->Spike AddSolvent Add Acidified Extraction Solvent (1 mL Water/Isopropanol/Hexane) Spike->AddSolvent Vortex Vortex Vigorously (3 min) AddSolvent->Vortex Centrifuge Centrifuge (2000 x g, 5 min) Vortex->Centrifuge Collect Collect Upper Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness (Nitrogen) Collect->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound from plasma.

SPE_Workflow Start Start: Plasma Sample (500 µL) Spike Spike with Internal Standard Start->Spike Precipitate Protein Precipitation (Acetonitrile/Formic Acid) Spike->Precipitate Centrifuge Centrifuge (10,000 x g, 10 min) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Supernatant onto SPE Cartridge Supernatant->Load ConditionSPE Condition & Equilibrate SPE Cartridge ConditionSPE->Load Wash Wash Cartridge (Aqueous & Hexane) Load->Wash Elute Elute with Acetonitrile/Formic Acid Wash->Elute Evaporate Evaporate to Dryness (Nitrogen) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for this compound from plasma.

References

Application Notes: 7-Oxooctadecanoic Acid as a Substrate for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Oxooctadecanoic acid is a keto-fatty acid that can serve as a substrate for various oxidoreductases, particularly enzymes belonging to the aldo-keto reductase (AKR) superfamily or other related dehydrogenases.[1] The enzymatic reduction of the ketone group at the C7 position to a hydroxyl group, yielding 7-hydroxyoctadecanoic acid, is a reaction of significant interest in studying lipid metabolism, signaling pathways, and drug discovery. The consumption of the cofactor, typically NADPH or NADH, or the formation of the hydroxylated product can be monitored to determine enzyme activity.

Principle of the Assay

The most common enzymatic assay for this compound involves monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+. This spectrophotometric assay provides a continuous and real-time measurement of enzyme kinetics. The reaction is catalyzed by a suitable reductase, such as a hypothetical 7-keto-fatty acid reductase (7-KFR).

Alternatively, endpoint assays can be employed where the reaction is stopped after a specific time, and the product, 7-hydroxyoctadecanoic acid, is quantified using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4][5][6] These methods offer high specificity and can be used to confirm the identity of the reaction product.

Applications

  • Enzyme Characterization: Determination of kinetic parameters such as K_m and V_max for novel or known reductases using this compound as a substrate.

  • Inhibitor Screening: High-throughput screening of small molecule libraries to identify potential inhibitors of enzymes that metabolize this compound, which could be relevant in various disease models.

  • Drug Development: Evaluating the efficacy and mechanism of action of drugs targeting lipid metabolism pathways.

  • Metabolic Studies: Investigating the role of this compound and its metabolites in cellular signaling and metabolic regulation.

Quantitative Data Summary

The following table summarizes hypothetical kinetic parameters for a putative 7-Keto-Fatty Acid Reductase (7-KFR) with this compound. These values are provided as an example and may vary depending on the specific enzyme and assay conditions.

ParameterValueUnits
K_m (this compound)150µM
K_m (NADPH)15µM
V_max50nmol/min/mg
Optimal pH7.0 - 7.5
Optimal Temperature37°C

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 7-Keto-Fatty Acid Reductase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of a reductase that utilizes this compound as a substrate by monitoring the consumption of NADPH.

Materials:

  • This compound

  • NADPH

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Purified or recombinant 7-Keto-Fatty Acid Reductase (7-KFR)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in ethanol.

    • Prepare a 10 mM stock solution of NADPH in 10 mM Tris-HCl, pH 8.0.

    • Prepare the assay buffer: 100 mM potassium phosphate, pH 7.4.

  • Set up the Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture (for a 200 µL final volume in a 96-well plate):

      • 158 µL Assay Buffer

      • 20 µL of 1.5 mM this compound (for a final concentration of 150 µM)

      • 2 µL of 10 mM NADPH (for a final concentration of 100 µM)

    • Include appropriate controls:

      • No enzyme control (add buffer instead of enzyme solution).

      • No substrate control (add ethanol instead of substrate solution).

  • Initiate the Reaction:

    • Add 20 µL of the enzyme solution (appropriately diluted in assay buffer) to the reaction mixture.

    • Mix gently by pipetting.

  • Measure Absorbance:

    • Immediately place the plate or cuvette in the spectrophotometer.

    • Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at 37°C.

  • Calculate Enzyme Activity:

    • Determine the linear rate of NADPH oxidation (ΔA340/min).

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA340/min) / (ε * l * [Enzyme])

      • ε (molar extinction coefficient of NADPH at 340 nm) = 6.22 mM⁻¹cm⁻¹

      • l (path length) = typically 1 cm for a cuvette or calculated for a 96-well plate

      • [Enzyme] = concentration of the enzyme in mg/mL in the final reaction volume.

Protocol 2: HPLC-Based Endpoint Assay for 7-Hydroxyoctadecanoic Acid Formation

This protocol describes an endpoint assay to measure the formation of 7-hydroxyoctadecanoic acid from the enzymatic reduction of this compound.

Materials:

  • Same as Protocol 1, plus:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Quenching solution (e.g., 1 M HCl)

  • Ethyl acetate

  • 7-hydroxyoctadecanoic acid standard

  • HPLC system with a C18 column and a UV or mass spectrometer detector

Procedure:

  • Enzymatic Reaction:

    • Set up the reaction mixture as described in Protocol 1 (steps 2 and 3) in a larger volume (e.g., 1 mL).

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the Reaction:

    • Terminate the reaction by adding 100 µL of 1 M HCl.

  • Product Extraction:

    • Add 1 mL of ethyl acetate to the reaction tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent under a stream of nitrogen.

  • Sample Preparation for HPLC:

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., acetonitrile:water with 0.1% formic acid).

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a suitable gradient of acetonitrile and water (both with 0.1% formic acid) to separate the substrate and product.

    • Monitor the elution profile at a low UV wavelength (e.g., 205-210 nm) or using a mass spectrometer.[6][7]

  • Quantification:

    • Prepare a standard curve using known concentrations of 7-hydroxyoctadecanoic acid.

    • Determine the concentration of the product in the samples by comparing the peak area to the standard curve.

    • Calculate the enzyme activity as the amount of product formed per unit time per amount of enzyme.

Visualizations

signaling_pathway 7-Oxooctadecanoic_Acid 7-Oxooctadecanoic_Acid 7-KFR 7-KFR 7-Oxooctadecanoic_Acid->7-KFR 7-Hydroxyoctadecanoic_Acid 7-Hydroxyoctadecanoic_Acid 7-KFR->7-Hydroxyoctadecanoic_Acid NADP+ NADP+ 7-KFR->NADP+ Downstream_Signaling Downstream_Signaling 7-Hydroxyoctadecanoic_Acid->Downstream_Signaling NADPH NADPH NADPH->7-KFR

Caption: Enzymatic conversion of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Substrate, Buffer, NADPH) Mix Prepare Reaction Mixture Reagent_Prep->Mix Initiate Add Enzyme Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Spectro Spectrophotometry (Monitor A340) Incubate->Spectro HPLC_Prep Stop Reaction & Extract Incubate->HPLC_Prep Calc_Spec Calculate Activity (Spectrophotometry) Spectro->Calc_Spec HPLC_Run HPLC Analysis HPLC_Prep->HPLC_Run Calc_HPLC Quantify Product & Calculate Activity (HPLC) HPLC_Run->Calc_HPLC

Caption: General workflow for enzyme assays.

References

Application Note and Protocols for the Quantification of 7-Oxooctadecanoic Acid using a Lipidomics Workflow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxooctadecanoic acid is an oxidized fatty acid, a class of molecules increasingly recognized for their roles in various physiological and pathological processes, including inflammation and metabolic regulation. As a member of the oxylipin family, accurate and sensitive quantification of this compound in biological matrices is essential for elucidating its specific biological functions and exploring its potential as a biomarker or therapeutic target. This document provides a detailed lipidomics workflow, including comprehensive experimental protocols for the extraction and quantification of this compound from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Overview

The overall workflow for the analysis of this compound consists of several key stages: sample preparation, including extraction and purification; chromatographic separation by LC; and detection and quantification by MS/MS. The use of an internal standard is critical for accurate quantification to account for variability during sample processing and analysis.

Lipidomics Workflow for this compound sample Biological Sample (e.g., Plasma, Serum, Tissue) is_spike Spike with Internal Standard (e.g., d4-7-Oxooctadecanoic Acid) sample->is_spike extraction Lipid Extraction (Liquid-Liquid or Solid-Phase) is_spike->extraction drydown Solvent Evaporation extraction->drydown reconstitution Reconstitution in Mobile Phase drydown->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing and Quantification lcms->data

Caption: General experimental workflow for the quantification of this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma/Serum

This protocol is adapted for the extraction of this compound from plasma or serum samples.

Materials:

  • Biological sample (e.g., 200 µL plasma or serum)

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Extraction Solvent: 2-propanol/hexane/water (20:30:2, v/v/v) containing 10% acetic acid

  • Hexane

  • Borosilicate glass tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • In a borosilicate glass tube, aliquot 200 µL of the biological sample.

  • Add a known amount of the internal standard solution to the sample.

  • Add 1.0 mL of the extraction solvent to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 2.0 mL of hexane to the tube.

  • Cap the tube and vortex vigorously for 3 minutes to facilitate the extraction of lipids into the organic phase.

  • Centrifuge the sample at 2,000 x g for 5 minutes at room temperature to achieve clear phase separation.

  • Carefully transfer the upper organic (hexane) layer to a clean glass tube using a Pasteur pipette.

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a robust starting point for the analysis of this compound. Optimization may be necessary depending on the specific instrumentation.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 45 °C
Gradient Start at 30% B, hold for 1 min, increase to 100% B over 8 min, hold for 2 min, return to 30% B over 0.1 min, and re-equilibrate for 2.9 min.

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 297.2 (for [M-H]⁻ of this compound)
Product Ions (m/z) To be determined empirically. Based on fragmentation of similar oxo-fatty acids, characteristic product ions would arise from cleavage alpha to the keto group. For this compound, potential product ions could be m/z 127 (from cleavage between C6 and C7) and m/z 183 (from cleavage between C7 and C8).
Collision Energy Optimized for each transition
Internal Standard A stable isotope-labeled analog of this compound (e.g., d4-7-oxooctadecanoic acid) should be used with corresponding MRM transitions.

Data Presentation

The following table summarizes the expected quantitative performance for a validated LC-MS/MS method for this compound, based on data from structurally similar long-chain keto fatty acids.

Table of Expected Quantitative Performance:

ParameterExpected Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.5 - 5 pg on column
Limit of Quantification (LOQ) 0.01 - 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 20%
Accuracy (% Bias) Within ±15%

Hypothesized Signaling Pathway of this compound

Based on the known biological activities of structurally related oxo-fatty acids, this compound is hypothesized to exert anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK. Additionally, as a fatty acid, it may act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), which are critical regulators of both lipid metabolism and inflammation.

Hypothesized Signaling Pathway of this compound cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (ERK, JNK, p38) tlr4->mapk nfkb NF-κB Pathway (IκBα, p65) tlr4->nfkb gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) mapk->gene nfkb->gene seven_oa This compound seven_oa->mapk seven_oa->nfkb ppar PPARα/γ seven_oa->ppar ppar->gene

Caption: Hypothesized anti-inflammatory signaling of this compound.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and instrumental analysis, along with the expected performance characteristics, offer a solid foundation for researchers in various fields. This method will facilitate a deeper understanding of the biological roles of this compound and its potential as a biomarker or therapeutic target in inflammation, metabolic diseases, and drug development.

Application Notes and Protocols: Derivatization of 7-Oxooctadecanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Oxooctadecanoic acid is a keto-fatty acid of interest in various biomedical research areas. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents a challenge due to its chemical structure. The presence of a polar carboxylic acid group and a ketone functional group results in low volatility and thermal instability, making it unsuitable for direct GC-MS analysis.[1][2][3] Chemical derivatization is a necessary and critical step to convert the molecule into a more volatile and thermally stable form, which improves chromatographic peak shape, enhances sensitivity, and allows for reliable quantification.[1][2]

The most robust and widely used strategy for keto acids is a two-step derivatization process:

  • Methoximation: The ketone group is protected by converting it into a stable methoxime derivative. This crucial step prevents keto-enol tautomerism, which would otherwise lead to multiple peaks for a single analyte and complicate the analysis.[1][2][4]

  • Silylation: The acidic proton of the carboxylic acid group is replaced with a non-polar trimethylsilyl (TMS) group. This reaction forms a TMS ester, which significantly increases the molecule's volatility, making it amenable to GC analysis.[1][4][5][6]

This document provides detailed protocols for the derivatization of this compound and subsequent GC-MS analysis.

Experimental Workflow and Reaction Scheme

The overall process from sample preparation to data acquisition involves several key stages. The two-step chemical reaction ensures that both functional groups of the analyte are suitably modified for analysis.

G cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis s_sample Biological Sample (e.g., plasma, tissue) s_extract Lipid Extraction (e.g., Folch method) s_sample->s_extract s_dry Evaporation to Dryness (under Nitrogen stream) s_extract->s_dry d_methox Step 1: Methoximation (Methoxyamine HCl in Pyridine) s_dry->d_methox d_silylation Step 2: Silylation (BSTFA or MSTFA + 1% TMCS) d_methox->d_silylation a_gcms GC-MS Injection d_silylation->a_gcms a_data Data Acquisition & Processing a_gcms->a_data

Figure 1: Overall experimental workflow for GC-MS analysis.

ReactionScheme start This compound meox + Methoxyamine HCl (in Pyridine) intermediate Methoxime Derivative start->intermediate Step 1: Methoximation (protects keto group) mstfa + MSTFA + 1% TMCS final Methoxime, TMS Ester Derivative (Volatile, GC-amenable) intermediate->final Step 2: Silylation (derivatizes carboxyl group)

Figure 2: Derivatization reaction scheme.

Detailed Experimental Protocols

3.1. Materials and Reagents

  • Dried sample extract containing this compound

  • Methoxyamine hydrochloride (MeOx), reagent grade

  • Anhydrous Pyridine, GC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) OR N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

  • Nitrogen gas evaporator or freeze-dryer

3.2. Protocol 1: Two-Step Derivatization (Methoximation followed by Silylation)

This is the highly recommended protocol for achieving robust and reproducible results for keto acids.[2][7]

Step 1: Methoximation of the Keto Group

  • Sample Preparation: Ensure the sample extract is completely dry. Any residual water will interfere with the subsequent silylation step.[2][8] This can be achieved by evaporation under a gentle stream of nitrogen or by freeze-drying.

  • Reagent Preparation: Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.[2][7] Vortex thoroughly to dissolve.

  • Reaction: To the dried sample in a reaction vial, add 50 µL of the methoxyamine hydrochloride/pyridine solution.[1][7]

  • Incubation: Cap the vial tightly and vortex for 1 minute. Incubate the mixture in a heating block at 60°C for 45-90 minutes.[1][9]

  • Cooling: After incubation, allow the vial to cool completely to room temperature.

Step 2: Silylation of the Carboxylic Acid Group

  • Reagent Addition: To the cooled vial containing the methoxime derivative, add 80-100 µL of BSTFA + 1% TMCS (or MSTFA + 1% TMCS).[1][2][4]

  • Incubation: Tightly recap the vial and vortex for 30 seconds. Heat the vial at 70°C for 45-60 minutes.[2][6]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now derivatized and ready for GC-MS analysis. If necessary, transfer the sample to an autosampler vial, with an insert for small volumes. Analyze the sample promptly after derivatization to prevent degradation.[2]

Quantitative Data and GC-MS Parameters

4.1. Illustrative Quantitative Data

The following table presents typical performance data for the GC-MS analysis of a derivatized long-chain fatty acid. Specific retention times, detection limits, and quantification limits for derivatized this compound must be determined experimentally using a pure standard on the specific instrument. The data provided for a reference compound is for illustrative purposes.[7]

AnalyteDerivative TypeRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compoundMethoxime, TMS EsterTo be determinedTo be determinedTo be determined
Methyl Heptadecanoate (Reference)Methyl Ester18.5515

4.2. Typical GC-MS Instrument Parameters

The following parameters are a starting point and may require optimization for your specific instrument and column.[2][6]

ParameterSetting
Gas Chromatograph (GC)
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium, constant flow (e.g., 1.0 mL/min)
Oven ProgramInitial 100°C, hold 2 min; ramp to 250°C at 15°C/min; ramp to 320°C at 5°C/min, hold 10 min
ColumnDB-5ms, HP-5ms, or similar (30 m x 0.25 mm x 0.25 µm)
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeFull Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)

Troubleshooting

Successful derivatization and analysis depend on careful attention to detail. The following table outlines common issues and their solutions.[2][7]

ProblemPotential CausesSolutions
No or Low Peak Intensity - Incomplete derivatization- Analyte degradation- GC system leaks- Check reagent freshness and ensure anhydrous conditions.- Optimize reaction time and temperature.- Analyze samples promptly after preparation.- Perform GC system maintenance (check for leaks, clean injector).
Poor Peak Shape (Tailing) - Active sites in the GC system (injector liner, column)- Column overload- Use a deactivated injector liner and a high-quality capillary column.- Silanize glassware if necessary.- Dilute the sample or decrease the injection volume.
Multiple Peaks for Analyte - Incomplete methoximation leading to keto-enol tautomers- Presence of moisture causing side-reactions- Ensure the methoximation reaction goes to completion by optimizing time and temperature.- Ensure the sample is completely dry before adding reagents. Use fresh, anhydrous pyridine.

Conclusion

The derivatization of this compound is an essential prerequisite for its successful analysis by GC-MS. The recommended two-step protocol, involving methoximation followed by silylation, provides a robust and reliable method to enhance the analyte's volatility and thermal stability.[2] This leads to improved chromatographic performance, allowing for accurate and sensitive quantification, which is critical for its study in metabolomic and lipidomic research. Careful optimization of both the derivatization and GC-MS parameters is vital for achieving high-quality, reproducible results.[7]

References

Application Notes and Protocols for the Quantification of 7-Oxooctadecanoic Acid in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Oxooctadecanoic acid is an oxidized fatty acid, part of a class of molecules known as oxylipins.[1] These molecules are of growing interest in biomedical research due to their potential involvement in various physiological and pathological processes.[2][3] Oxylipins can act as signaling molecules in processes like inflammation.[1] Accurate and sensitive quantification of this compound in biological matrices such as plasma, serum, and various tissues is crucial for understanding its roles in signaling pathways and its potential as a biomarker for health and disease.[2][3]

This document provides detailed protocols for the extraction and quantification of this compound from biological tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

Quantitative Data Summary

Publicly available data on the absolute concentrations of this compound in various biological tissues is limited. The table below is a template for researchers to populate with their experimental data. Concentrations are typically reported in nanograms per gram (ng/g) or micrograms per gram (µg/g) of wet tissue weight.

Table 1: Template for Experimental Concentrations of this compound

Biological Tissue Condition/Treatment Mean Concentration (ng/g ± SD) N
Liver Control Enter Data n
Treatment Group A Enter Data n
Brain Control Enter Data n
Treatment Group B Enter Data n
Adipose Tissue Control Enter Data n
Treatment Group C Enter Data n
Plasma/Serum Control Enter Data (ng/mL) n

| | Treatment Group D | Enter Data (ng/mL) | n |

Performance Comparison of Analytical Methods

The choice of analytical technique is critical for the accurate quantification of lipid metabolites. LC-MS/MS and GC-MS are powerful techniques for this purpose. The expected performance characteristics for the analysis of oxo-fatty acids are summarized below.[4]

Table 2: Comparison of Expected Performance Characteristics

Parameter LC-MS/MS GC-MS
Limit of Detection (LOD) 0.01 - 1.0 ng/mL[4] 0.1 - 5.0 ng/mL[4]
Limit of Quantification (LOQ) 0.05 - 5.0 ng/mL[4] 0.5 - 20.0 ng/mL[4]
Linear Dynamic Range Wide (2-3 orders of magnitude)[4] Wide[4]
Quantitative Accuracy High (with internal standards)[4] High (with internal standards)[4]
Specificity High (based on mass-to-charge ratio)[4] High (based on mass-to-charge ratio)[4]

| Derivatization Required | No | Yes[5] |

Experimental Workflow and Signaling Pathway

G cluster_prep Sample Preparation cluster_extract Analyte Extraction cluster_analysis Analysis & Data Processing Tissue 1. Tissue Collection (Flash-freeze) Homogenize 2. Tissue Homogenization Tissue->Homogenize IS 3. Add Internal Standard Homogenize->IS LLE 4. Liquid-Liquid or Solid-Phase Extraction IS->LLE PhaseSep 5. Phase Separation (Centrifugation) LLE->PhaseSep Collect 6. Collect Organic Layer PhaseSep->Collect Dry 7. Solvent Evaporation Collect->Dry Recon 8. Reconstitute Sample Dry->Recon Deriv 9a. Derivatization (for GC-MS) Recon->Deriv Analysis 9b. LC-MS/MS or GC-MS Analysis Recon->Analysis Deriv->Analysis Quant 10. Peak Integration & Quantification Analysis->Quant Report 11. Data Reporting Quant->Report Ext_Signal External Stimulus (e.g., Stress, Pathogen) PLA2 PLA2 Ext_Signal->PLA2 activates Membrane Membrane Lipids PUFA Polyunsaturated Fatty Acids (PUFAs) Membrane->PUFA releases PLA2->Membrane acts on Enzymatic Enzymatic Oxidation (LOX, COX, CYP450) PUFA->Enzymatic substrate for Oxo_FA 7-Oxooctadecanoic Acid Enzymatic->Oxo_FA produces Receptor Cellular Receptors (e.g., PPARs) Oxo_FA->Receptor binds to Signaling Downstream Signaling Cascade Receptor->Signaling activates Response Cellular Response (e.g., Inflammation, Gene Expression) Signaling->Response leads to

References

"7-oxooctadecanoic acid as a potential biomarker in metabolic disease"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. Emerging evidence suggests that oxidized fatty acids (oxo-FAs), a class of lipid molecules generated through enzymatic and non-enzymatic oxidation of polyunsaturated fatty acids, may play a significant role in the pathophysiology of metabolic dysregulation. While research into specific oxo-FAs is ongoing, this document focuses on 7-oxooctadecanoic acid (also known as 7-ketostearic acid) as a representative, albeit under-investigated, potential biomarker in this class.

Currently, direct evidence linking this compound to metabolic diseases is limited. However, the broader family of oxo-FAs, such as oxidized metabolites of linoleic acid (e.g., 9- and 13-hydroxy-octadecadienoic acid (HODE) and 9- and 13-oxo-octadecadienoic acid (oxo-ODE)), have been associated with NAFLD, type 2 diabetes, and liver injury.[1] This suggests that this compound, as a structurally similar molecule, warrants investigation. These application notes provide a framework for studying this compound, drawing on established methodologies for related compounds.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in metabolic disease, the following tables present data for analogous oxidized fatty acids to provide a comparative context for researchers.

Table 1: Performance Characteristics of Analytical Methods for Oxo-Fatty Acid Quantification

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) Low pg/mL to ng/mL rangeLow to mid ng/mL range
Limit of Quantitation (LOQ) Low to mid ng/mL rangeMid to high ng/mL range
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 20%
Accuracy/Recovery 85-115%80-120%
Derivatization Requirement Not typically requiredMandatory

Table 2: Reported Associations of Oxidized Linoleic Acid Metabolites (OXLAMs) with Metabolic Parameters

OXLAMAssociated Condition/ParameterObservationReference
9-HODE, 13-HODEPediatric Nonalcoholic Steatohepatitis (NASH)Associated with markers of liver injury (CK-18).[1]
12-HETE, 15-HETE, 9-HODE, 13-HODEType 2 Diabetes in Obese AdolescentsHigher levels observed in individuals with T2D compared to those with normal or impaired glucose tolerance.[1]
9-oxo-ODE, 13-oxo-ODEInsulin SecretionAssociated with lower insulin secretion.[1]

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Involving Oxo-Fatty Acids

While the precise signaling pathways for this compound are not yet elucidated, related oxo-FAs are known to be involved in inflammatory and metabolic signaling. The following diagram illustrates a hypothetical signaling pathway based on the known activities of other oxidized fatty acids.

signaling_pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling 7_oxo 7-Oxooctadecanoic Acid Receptor G-Protein Coupled Receptor (e.g., GPR120) 7_oxo->Receptor Binding Downstream_Signaling Downstream Signaling (e.g., MAPK, NF-κB) Receptor->Downstream_Signaling Activation Inflammation Inflammation Downstream_Signaling->Inflammation Modulation Insulin_Signaling Insulin Signaling Pathway Downstream_Signaling->Insulin_Signaling Interference Metabolic_Dysregulation Metabolic Dysregulation Insulin_Signaling->Metabolic_Dysregulation

Hypothetical signaling pathway for this compound.

Experimental Workflow for Quantification

The following diagram outlines a typical workflow for the quantification of this compound in biological samples.

experimental_workflow Sample_Collection Biological Sample Collection (Plasma, Serum, Tissue) Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample_Collection->Lipid_Extraction Derivatization Derivatization (for GC-MS) (e.g., Silylation) Lipid_Extraction->Derivatization LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis GC_MS_Analysis->Data_Analysis

General workflow for oxo-FA analysis.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of fatty acids and related oxidized lipids. Researchers should optimize these protocols for their specific instrumentation and sample types. Analytical standards for this compound are commercially available from suppliers such as Sigma-Aldrich and AstaTech, Inc.[1]

Protocol 1: Quantification of this compound by LC-MS/MS

1. Materials and Reagents:

  • This compound analytical standard

  • Internal standard (e.g., deuterated this compound or a structurally similar odd-chain fatty acid)

  • HPLC-grade methanol, acetonitrile, water, and formic acid

  • Biological samples (plasma, serum, or tissue homogenate)

2. Sample Preparation (Protein Precipitation and Extraction):

  • To 100 µL of sample in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Develop a suitable gradient to achieve chromatographic separation.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray ionization (ESI) in negative mode

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound and the internal standard.

4. Data Analysis:

  • Generate a calibration curve using the analytical standard.

  • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of this compound by GC-MS

1. Materials and Reagents:

  • This compound analytical standard

  • Internal standard (e.g., deuterated analog)

  • Solvents for extraction (e.g., chloroform, methanol)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-grade solvents (e.g., hexane)

2. Sample Preparation (Lipid Extraction and Derivatization):

  • Perform a lipid extraction from the biological sample using a method such as the Folch or Bligh-Dyer procedure.

  • Evaporate the organic solvent to dryness under nitrogen.

  • To the dried lipid extract, add the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS) and an appropriate solvent (e.g., 50 µL of pyridine).

  • Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.

  • Evaporate the excess derivatizing agent and solvent under nitrogen.

  • Reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

3. GC-MS Analysis:

  • GC System: Gas chromatograph with a capillary column suitable for fatty acid methyl ester analysis (e.g., a polar stationary phase).

  • Injector: Split/splitless injector.

  • Oven Program: Develop a temperature program to separate the TMS-derivatized this compound from other components.

  • Mass Spectrometer: Quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.

4. Data Analysis:

  • Construct a calibration curve using the derivatized analytical standard.

  • Determine the concentration of this compound in the samples based on the peak area ratio to the internal standard and the calibration curve.

Conclusion

While this compound itself is a relatively uncharacterized molecule in the context of metabolic disease, the established link between other oxidized fatty acids and metabolic dysregulation provides a strong rationale for its investigation as a potential biomarker. The protocols and data presented in these application notes offer a comprehensive starting point for researchers to explore the role of this compound and other oxo-FAs in metabolic health and disease. Further studies are warranted to establish its precise biological functions, signaling pathways, and clinical utility.

References

Application Notes and Protocols for Studying the Effects of 7-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxooctadecanoic acid is an oxidized fatty acid whose specific biological effects are not yet extensively characterized. However, studies on structurally similar keto- and other oxidized fatty acids suggest potential roles in modulating key cellular processes such as cell viability, apoptosis, and inflammation.[1][2][3] Oxidized fatty acids can act as signaling molecules, influencing pathways that are critical in both normal physiology and disease states, including cancer and inflammatory disorders.[2][3]

These application notes provide a comprehensive experimental framework to investigate the potential cytotoxic, pro-apoptotic, and pro-inflammatory effects of this compound. The protocols detailed below are foundational for characterizing the bioactivity of this compound and can be adapted for various cell-based models. The proposed experimental design is based on the known activities of related oxidized lipids, which have been shown to impact signaling cascades such as the NF-κB and MAPK pathways.[1][4]

Data Presentation

Table 1: Expected Data Summary for Cytotoxicity of this compound
Cell LineTreatment Concentration (µM)Incubation Time (hours)Cell Viability (%) (Mean ± SD)IC50 (µM)
MCF-70 (Vehicle Control)24100 ± 5.2
1024
5024
10024
0 (Vehicle Control)48100 ± 6.1
1048
5048
10048
RAW 264.70 (Vehicle Control)24100 ± 4.8
1024
5024
10024
Table 2: Expected Data Summary for Apoptosis Induction by this compound in MCF-7 Cells
Treatment% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)% Live Cells (Annexin V-/PI-) (Mean ± SD)
Vehicle Control
This compound (IC50)
Staurosporine (Positive Control)
Table 3: Expected Data Summary for Inflammatory Cytokine Secretion from RAW 264.7 Macrophages
TreatmentTNF-α Concentration (pg/mL) (Mean ± SD)IL-6 Concentration (pg/mL) (Mean ± SD)
Vehicle Control
LPS (1 µg/mL)
This compound (10 µM) + LPS (1 µg/mL)
This compound (50 µM) + LPS (1 µg/mL)
Table 4: Expected Data Summary for Intracellular Reactive Oxygen Species (ROS) Levels
Cell LineTreatmentFold Change in DCF Fluorescence (Mean ± SD)
MCF-7Vehicle Control1.0 ± 0.1
This compound (50 µM)
H₂O₂ (Positive Control)
RAW 264.7Vehicle Control1.0 ± 0.1
This compound (50 µM)
H₂O₂ (Positive Control)

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Assays cluster_phase3 Phase 3: Signaling Pathway Analysis cell_culture Cell Culture (e.g., MCF-7, RAW 264.7) treatment Treatment with This compound (Dose-Response & Time-Course) cell_culture->treatment mtt_assay Cell Viability Assay (MTT) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis_assay Based on IC50 ros_assay ROS Detection (DCFDA Assay) mtt_assay->ros_assay Based on IC50 inflammation_assay Inflammation Assay (ELISA for TNF-α, IL-6) mtt_assay->inflammation_assay Sub-lethal Doses protein_extraction Protein Extraction (Cytoplasmic & Nuclear) inflammation_assay->protein_extraction western_blot Western Blot Analysis (NF-κB, MAPK Pathways) protein_extraction->western_blot

Caption: General workflow for investigating the cellular effects of this compound.

nfkb_pathway Hypothesized NF-κB Signaling Pathway Modulation cluster_stimulus Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 oxo_acid 7-Oxooctadecanoic Acid ikk IKK Complex oxo_acid->ikk Inhibits? tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB Complex ikb->ikb_nfkb Degradation nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb Releases dna DNA nfkb_nuc->dna Binds gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) dna->gene_transcription Induces

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound on a selected cell line.

Materials:

  • Cell line of interest (e.g., MCF-7 breast cancer cells, RAW 264.7 macrophages)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[5]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

Materials:

  • Cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for an appropriate duration (e.g., 24 or 48 hours). Include untreated and positive controls (e.g., staurosporine).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[7]

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if this compound induces oxidative stress by measuring intracellular ROS levels.

Materials:

  • Cell line of interest

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA)

  • Serum-free medium

  • PBS

  • Hydrogen peroxide (H₂O₂) as a positive control

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • DCFDA Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of serum-free medium containing 20 µM DCFDA to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[8]

  • Washing: Remove the DCFDA solution and wash the cells twice with warm PBS.

  • Treatment: Add 100 µL of medium containing this compound at the desired concentration. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[8] Continue to take readings at regular intervals (e.g., every 15 minutes for 2 hours).

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold change in ROS production.

Protocol 4: Quantification of Inflammatory Cytokines (TNF-α and IL-6) by ELISA

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • TNF-α and IL-6 ELISA kits

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[9][10] This typically involves:

    • Adding the collected supernatants to antibody-coated wells.

    • Incubating to allow cytokine binding.

    • Washing the wells.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample based on a standard curve generated with recombinant cytokines.

Protocol 5: Western Blot Analysis of the NF-κB Pathway

Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway.

Materials:

  • Cell line of interest (e.g., RAW 264.7)

  • This compound

  • LPS

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as described in the ELISA protocol. After treatment, wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercial kit or standard protocols.[11]

  • Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA assay.[11]

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.[2]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[2]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p65 (for nuclear translocation), phospho-IκBα, and total IκBα (for degradation) overnight at 4°C. Use Lamin B1 as a nuclear loading control and β-actin as a cytoplasmic loading control.[11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection: Wash the membrane again and apply the ECL substrate.[11]

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the respective loading controls. Analyze the ratio of nuclear to cytoplasmic p65 and the levels of phospho-IκBα and total IκBα to assess NF-κB activation.[11]

References

Troubleshooting & Optimization

Technical Support Center: Improving 7-Oxooctadecanoic Acid Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of 7-oxooctadecanoic acid in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions like cell culture media?

A1: this compound is a long-chain fatty acid, and like other fatty acids, it has a long hydrophobic hydrocarbon tail and a hydrophilic carboxyl head.[1][2] This amphipathic nature leads to very low solubility in aqueous solutions, causing the molecules to aggregate and form micelles or precipitates in cell culture media.[3][4]

Q2: What are the primary methods to improve the solubility of this compound for in vitro experiments?

A2: The two most common and effective methods for solubilizing long-chain fatty acids like this compound for in vitro assays are:

  • Using organic solvents: Preparing a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol is a widely used technique.[3][5] This stock solution is then diluted to the final working concentration in the cell culture medium.[5]

  • Complexing with Bovine Serum Albumin (BSA): Fatty acid-free BSA can be used as a carrier protein to bind and solubilize fatty acids in aqueous solutions.[3][4] This method mimics the physiological transport of fatty acids in the bloodstream and is often preferred for cell-based assays.[4]

Q3: What are the important considerations when using organic solvents like DMSO or ethanol?

A3: When using organic solvents, it is crucial to keep the final concentration in the cell culture medium as low as possible to avoid solvent-induced cytotoxicity.[3][6] For DMSO, the final concentration should typically not exceed 0.2%, and for ethanol, it should be kept below 0.5%.[5] Always include a vehicle control in your experiments, which contains the same final concentration of the solvent as your test conditions.[5]

Q4: What type of BSA should be used, and what is the significance of the fatty acid to BSA molar ratio?

A4: It is highly recommended to use fatty acid-free BSA to avoid interference from endogenous fatty acids that may be present in standard BSA preparations.[4] The molar ratio of fatty acid to BSA is a critical parameter that can influence the biological effects observed.[3] Different ratios can alter the availability of free fatty acids to the cells. Commonly used molar ratios range from 2:1 to 6:1 (fatty acid:BSA).[4] It is essential to determine the optimal ratio for your specific experimental setup and to report it in your methodology for reproducibility.[3][4]

Q5: Can heating be used to aid in the dissolution of this compound?

A5: Yes, gentle heating can aid in the initial dissolution of fatty acids in organic solvents or when complexing with BSA.[3][4] For instance, heating at 65°C can help dissolve fatty acids in ethanol.[4] When preparing BSA complexes, the BSA solution can be warmed to 37°C.[5][7] However, excessive heating of BSA (above 50°C) should be avoided as it can cause denaturation and aggregation.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Precipitate or oily film forms in the media after adding the this compound solution. - Poor solubility of the fatty acid at the working concentration.- The concentration of the organic solvent in the final medium is too high.- Inadequate mixing upon dilution.- Decrease the final concentration of this compound.- Use a fatty acid-free BSA complex to enhance solubility.[3]- Ensure the final solvent concentration is within the recommended non-toxic limits (e.g., ≤ 0.2% for DMSO).[5]- Vortex the medium immediately after adding the stock solution to ensure thorough mixing.[5]
Observed cytotoxicity or cell death in control and treated wells. - The final concentration of the organic solvent (DMSO or ethanol) is too high for your specific cell type.- The free fatty acid concentration is too high, leading to lipotoxicity.[3]- Perform a dose-response experiment to determine the maximum tolerable solvent concentration for your cells.- Reduce the final concentration of the organic solvent to the lowest effective level.- If using a BSA complex, adjust the fatty acid to BSA molar ratio to reduce the concentration of free fatty acids.[3]
Inconsistent or not reproducible experimental results. - Instability of the this compound stock solution.- Variation in the preparation of the fatty acid-BSA complex.- Degradation of this compound, which as a beta-keto acid can be unstable.[9]- Prepare fresh stock solutions and working solutions for each experiment.- Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9]- Standardize the protocol for preparing the fatty acid-BSA complex, paying close attention to temperature, incubation time, and molar ratios.[8]

Quantitative Data on Fatty Acid Solubility

While specific solubility data for this compound is limited, the following table provides a general reference for the solubility of long-chain fatty acids in common solvents.

SolventSolubility of Long-Chain Saturated Fatty AcidsReference
Water Very low / Insoluble[10][11]
Ethanol Soluble, solubility decreases with increasing chain length.[10]
Dimethyl Sulfoxide (DMSO) Soluble[5][12]
Dimethylformamide (DMF) Soluble[12][13]

Note: Solubility can be affected by temperature and the specific fatty acid.

Experimental Protocols

Protocol 1: Preparation of 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile microcentrifuge tube, weigh out the desired amount of this compound.

  • Add the appropriate volume of DMSO to achieve a 100 mM stock solution.

  • Gently warm the tube to 37°C and vortex until the fatty acid is completely dissolved.[5]

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of 150 mM this compound Stock Solution in Ethanol

Materials:

  • This compound

  • 100% Ethanol, cell culture grade

  • Sterile, purified water (e.g., Milli-Q)

  • Sterile 1.5 mL tubes

Procedure:

  • Weigh out 44.8 mg of this compound and place it in a sterile 1.5 mL tube.

  • Add 500 µL of 100% ethanol.

  • Vortex and heat at 65°C for 15 minutes, mixing occasionally until the powder is dissolved.[4]

  • Add 500 µL of sterile Milli-Q water and vortex. The solution should remain clear.

  • Store the stock solution at -20°C.

Protocol 3: Preparation of this compound-BSA Complex (Example for a 0.5 mM final concentration with a 3:1 molar ratio)

Materials:

  • 150 mM this compound stock solution in ethanol (from Protocol 2)

  • Fatty acid-free BSA

  • Sterile, purified water (e.g., Milli-Q)

  • Cell culture medium

  • Sterile tubes

  • Water bath

Procedure:

  • Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile Milli-Q water. Sterile filter the solution using a 0.22 µm filter and store at 4°C.[4]

  • In a sterile tube, add the required volume of the 10% BSA solution. For 1 mL of final medium, you will need approximately 67 µL of 10% BSA.

  • Warm the BSA solution in a 37°C water bath for 5 minutes.[7]

  • Add 3.3 µL of the 150 mM this compound stock solution to the warm BSA.[4]

  • Return the mixture to the 37°C water bath for another 5 minutes.

  • Visually inspect the solution for any cloudiness. If it is cloudy, the preparation should be discarded and restarted.

  • Incubate the mixture in the 37°C water bath for 1 hour to allow for complexation.[7]

  • Add this fatty acid-BSA complex to your pre-warmed cell culture medium to achieve the final desired concentration. For example, add the prepared complex to 930 µL of medium for a total volume of 1 mL.

  • For a vehicle control, prepare a BSA solution with the same amount of 50% ethanol instead of the fatty acid stock solution.[4]

Visualizations

G Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_solvent Add DMSO or Ethanol weigh->add_solvent dissolve Warm and Vortex to Dissolve add_solvent->dissolve store Aliquot and Store at -20°C dissolve->store dilute Dilute Stock in Medium (Final Solvent ≤ 0.2%) store->dilute Use one aliquot warm_medium Pre-warm Cell Culture Medium warm_medium->dilute vortex Vortex Immediately dilute->vortex treat Treat Cells vortex->treat

Caption: Workflow for preparing a this compound working solution.

G Troubleshooting Solubility Issues start Precipitate forms in media? solvent_check Is final solvent concentration > 0.5%? start->solvent_check concentration_check Is final fatty acid concentration high? solvent_check->concentration_check No solution_yes Reduce solvent concentration or use BSA complex. solvent_check->solution_yes Yes solution_no Lower final fatty acid concentration. concentration_check->solution_no Yes consider_bsa Consider using a BSA complex. concentration_check->consider_bsa No G Simplified Fatty Acid Uptake and Metabolism cluster_extracellular Extracellular cluster_cell Cell fa_bsa This compound-BSA Complex transporter Fatty Acid Transporter fa_bsa->transporter Uptake membrane Cell Membrane cytoplasm_fa Cytoplasmic This compound transporter->cytoplasm_fa beta_oxidation Mitochondrial β-Oxidation cytoplasm_fa->beta_oxidation energy Energy Production (ATP) beta_oxidation->energy

References

Technical Support Center: Analysis of 7-Oxooctadecanoic Acid by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 7-oxooctadecanoic acid.

Troubleshooting Guide: Overcoming Matrix Effects

Matrix effects, the suppression or enhancement of the analyte signal by co-eluting compounds, are a common challenge in LC-MS analysis, particularly for lipid molecules like this compound in complex biological matrices.[1][2][3][4] Phospholipids are often a primary cause of these effects.[1][3][5] This guide provides a systematic approach to identifying and mitigating these issues.

Problem: Poor sensitivity, accuracy, or reproducibility in my this compound quantification.

This is a classic symptom of matrix effects. Follow these steps to diagnose and resolve the issue:

Step 1: Assess for Matrix Effects

The first step is to determine if matrix effects are indeed the cause of your analytical problems.

  • Post-Column Infusion: This qualitative method helps identify regions in your chromatogram where ion suppression or enhancement occurs.[3][6][7] A standard solution of this compound is infused into the mobile phase after the analytical column, while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal for your analyte's mass transition indicate the presence of matrix effects.

  • Post-Extraction Spike: This quantitative approach compares the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a clean solvent.[3] A significant difference in signal intensity indicates the presence of matrix effects.

Step 2: Optimize Sample Preparation

Thorough sample preparation is the most effective strategy to remove interfering matrix components before they can affect your analysis.[2][3][8]

  • Protein Precipitation (PPT): A simple and common first step, often using cold organic solvents like methanol, to remove the bulk of proteins from samples such as plasma or serum.[9][10] However, PPT alone may not be sufficient to remove phospholipids.[1]

  • Liquid-Liquid Extraction (LLE): LLE can effectively remove many interfering lipids.[9][10] A common solvent system for oxylipins is a mixture of hexane and ethyl acetate.[9]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte.[9][10][11] Reversed-phase (C18) or mixed-mode cartridges are often used for oxylipin analysis.[11][12][13]

Step 3: Refine Chromatographic Conditions

If matrix effects persist after optimizing sample preparation, further improvements can be made to the chromatographic separation.

  • Gradient Elution: Employ a gradient elution to separate this compound from co-eluting matrix components. A typical gradient for reversed-phase chromatography of fatty acids starts with a lower percentage of organic mobile phase and gradually increases.[11][14][15]

  • Column Choice: Standard C18 columns are widely used for the separation of oxylipins.[11][12]

  • Divert Valve: Use a divert valve to direct the early-eluting, unretained components (which often include salts and highly polar matrix components) to waste instead of the mass spectrometer.

Step 4: Adjust Mass Spectrometry Parameters

Optimization of the mass spectrometer's ion source can sometimes help mitigate matrix effects.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for oxylipin analysis.[16] While ESI is susceptible to matrix effects, adjusting source parameters like temperature and gas flows can sometimes improve performance.[2] Atmospheric pressure chemical ionization (APCI) can be less prone to matrix effects in some cases.[3][7]

  • Ionization Polarity: Negative ionization mode is often used for the analysis of acidic compounds like this compound and may be less susceptible to matrix effects as fewer matrix components ionize in this mode.[2]

Step 5: Implement an Internal Standard Strategy

The use of a proper internal standard is crucial for compensating for matrix effects that cannot be completely eliminated.[3][6]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the "gold standard" for quantitative LC-MS analysis.[6][17][18] A SIL-IS of this compound will have nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, thus providing the most accurate correction.[17][19]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in the analysis of this compound?

A1: For lipid-like molecules such as this compound, the most significant source of matrix effects in biological samples (e.g., plasma, serum) are phospholipids.[1][3][5] Other potential sources include salts, proteins, and other endogenous metabolites that can co-elute with the analyte and interfere with the ionization process.[1][2]

Q2: Can I simply dilute my sample to reduce matrix effects?

A2: Sample dilution can be an effective and straightforward method to reduce the concentration of interfering components and thereby lessen matrix effects.[6][7] However, this approach is only viable if the concentration of this compound in your sample is high enough to remain above the limit of quantification (LOQ) after dilution.[2][6]

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A3: A multi-step approach is often the most robust. This typically involves an initial protein precipitation step, followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9][11] SPE is generally considered highly effective for removing a broad range of interferences.[10][11]

Q4: Should I use a structural analog or a stable isotope-labeled internal standard?

A4: A stable isotope-labeled internal standard (SIL-IS) is strongly recommended.[6][17][18] Because a SIL-IS has the same chemical structure and properties as this compound, it will behave identically during sample preparation, chromatography, and ionization, thus providing the most accurate compensation for any matrix effects or sample loss.[17][19] A structural analog may not co-elute precisely with the analyte and may experience different levels of ion suppression or enhancement.

Q5: My matrix effect seems to vary between samples. What could be the cause?

A5: Sample-to-sample variability in matrix effects is a known issue and can be caused by differences in the composition of the biological matrix between individuals or samples.[1] This underscores the importance of using a stable isotope-labeled internal standard in every sample to ensure accurate quantification.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma/Serum

This protocol is a general procedure for the extraction of oxylipins and is applicable to this compound.

  • Sample Aliquoting: In a clean tube, add 100 µL of your biological sample (e.g., plasma, serum).

  • Internal Standard Spiking: Add your stable isotope-labeled internal standard for this compound.

  • Protein Precipitation: Add 300 µL of a cold extraction solvent, such as methanol or a 2:1 mixture of chloroform and methanol.[14]

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins and ensure thorough extraction.[14]

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[14][20]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[14][20]

Protocol 2: Solid-Phase Extraction (SPE) for Oxylipins

This is a general protocol and may require optimization for your specific application and SPE cartridge.

  • Sample Pre-treatment: Perform a protein precipitation as described in the LLE protocol (steps 1-5).

  • Cartridge Conditioning: Condition a reversed-phase (e.g., C18) or mixed-mode anion exchange SPE cartridge according to the manufacturer's instructions. This typically involves washing with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences. The composition of the wash solvent should be optimized to ensure no loss of this compound.

  • Elution: Elute the this compound with an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase as described in the LLE protocol.

Quantitative Data Summary

While specific validated data for this compound is not widely published, the following table summarizes the expected performance characteristics of different analytical methods based on the analysis of structurally similar long-chain and keto fatty acids.[14]

ParameterLC-MS/MSGC-MSTLC
Limit of Detection (LOD) 0.01 - 1.0 ng/mL0.1 - 5.0 ng/mLLower Sensitivity
Limit of Quantification (LOQ) 0.05 - 5.0 ng/mL0.5 - 20.0 ng/mLSemi-quantitative
Linear Dynamic Range Wide (2-3 orders of magnitude)WideNarrow
Quantitative Accuracy High (with internal standards)High (with internal standards)Lower
Specificity HighHighLower

Table adapted from performance characteristics of similar long-chain fatty acids.[14]

Visualizations

Workflow_for_Overcoming_Matrix_Effects cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_compensation Compensation cluster_solution Solution Problem Poor Sensitivity, Accuracy, or Reproducibility Assess Assess for Matrix Effects (Post-Column Infusion or Post-Extraction Spike) Problem->Assess Suspected Cause SamplePrep Optimize Sample Preparation (PPT, LLE, SPE) Assess->SamplePrep If Matrix Effects are Present Chromatography Refine Chromatographic Conditions SamplePrep->Chromatography If Issues Persist MSParams Adjust MS Parameters Chromatography->MSParams Further Optimization InternalStandard Implement Stable Isotope-Labeled Internal Standard MSParams->InternalStandard For Best Accuracy Result Reliable & Accurate Quantification InternalStandard->Result

Caption: Troubleshooting workflow for overcoming matrix effects.

Sample_Preparation_Workflow cluster_lle Option A: LLE cluster_spe Option B: SPE start Biological Sample (e.g., Plasma) spike Spike with Stable Isotope-Labeled Internal Standard start->spike ppt Protein Precipitation (e.g., cold Methanol) spike->ppt centrifuge1 Centrifuge ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction supernatant->lle spe Solid-Phase Extraction supernatant->spe evap_lle Evaporate & Reconstitute lle->evap_lle end LC-MS Analysis evap_lle->end evap_spe Evaporate & Reconstitute spe->evap_spe evap_spe->end

Caption: Sample preparation workflow for this compound analysis.

References

Technical Support Center: Optimizing Derivatization of 7-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 7-oxooctadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for successful derivatization and subsequent analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound by GC-MS?

A1: Derivatization is a critical step for the successful analysis of this compound by GC-MS.[1][2] The original molecule has polar functional groups (a carboxylic acid and a ketone group) that make it non-volatile and prone to thermal degradation at the high temperatures used in GC.[1] Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives, which improves chromatographic peak shape, resolution, and detection sensitivity.[1][3]

Q2: What are the most common derivatization strategies for a keto acid like this compound?

A2: For keto acids, a two-step derivatization process is highly recommended.[1][4] This typically involves:

  • Oximation (specifically Methoxyimation): The keto group is protected by reacting it with a reagent like methoxyamine hydrochloride. This step is crucial to prevent the formation of multiple derivative peaks due to the interconversion of keto and enol forms (tautomerization).[1][5]

  • Silylation or Esterification:

    • Silylation: The carboxylic acid group is converted into a trimethylsilyl (TMS) ester using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][3]

    • Esterification: The carboxylic acid is converted into a methyl ester (FAME) using reagents like boron trifluoride in methanol (BF3-methanol) or boron trichloride in methanol (BCl3-methanol).[6][7]

Q3: How do I choose between silylation and esterification for the second step?

A3: The choice depends on your specific analytical needs and sample matrix.

  • Silylation (e.g., with BSTFA) is a very common and effective method that can also derivatize other active hydrogens (like hydroxyl groups) if present in your sample or co-eluting compounds.[7] The resulting TMS derivatives are highly volatile but can be sensitive to moisture.[7]

  • Esterification to form FAMEs is a robust and widely used method specifically for fatty acids.[6][7] Methyl esters are generally very stable.[6][8]

Q4: What are the critical parameters to optimize for a successful derivatization reaction?

A4: To ensure complete and reproducible derivatization, you should optimize the following parameters:

  • Reaction Temperature: Higher temperatures can speed up the reaction but may also lead to the degradation of the analyte. A typical starting point is 60-70°C.[5][9]

  • Reaction Time: The time required for complete derivatization can vary. It is advisable to perform a time-course study to determine the optimal reaction time.[6][9]

  • Reagent Concentration and Volume: Using an insufficient amount of derivatizing agent can lead to incomplete reactions. Conversely, an excessive amount can introduce artifacts. A molar excess of the derivatizing agent is typically recommended.[9][10]

  • Presence of Water: Most derivatization reagents are sensitive to moisture, which can inhibit the reaction or hydrolyze the derivatives.[6][9][10] Ensure all glassware is dry and that samples are evaporated to dryness before adding reagents.[1][3] Consider using a water scavenger if necessary.[9][10]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No Peak or Low Signal Intensity Incomplete derivatization.- Increase reaction time and/or temperature.[9][10]- Ensure sufficient molar excess of the derivatization reagent.[9][10]- Use fresh, high-quality reagents.[6][10]- Ensure the sample is completely dry before adding reagents.[5]
Analyte degradation.- Avoid excessive heating during sample preparation and derivatization.[5]- Analyze the sample as soon as possible after derivatization.[5]
Active sites in the GC system.- Use a deactivated injector liner.[5][11]- Condition the GC column according to the manufacturer's instructions.[5]
Poor Peak Shape (Tailing) Incomplete derivatization.- Re-optimize the derivatization procedure to ensure complete conversion.[9]
Active sites in the GC inlet or column.- Use a deactivated inlet liner and a high-quality capillary column suitable for fatty acid analysis.[5][11]
Column overload.- Dilute the sample or decrease the injection volume.[4]
Multiple Peaks for the Analyte Incomplete methoximation leading to tautomers (keto-enol forms).- Ensure the methoximation step goes to completion by optimizing reaction time and temperature.[5]- Use fresh methoxyamine hydrochloride solution.[5]- Ensure the sample is completely dry before derivatization.[5]
Side reactions due to overly harsh conditions.- Optimize reaction temperature and time to be as mild as possible while still achieving complete derivatization.[9]
Poor Reproducibility Inconsistent reaction conditions (time, temperature).- Use a heating block or water bath for precise temperature control and a timer for consistent reaction times.[9]
Variability in sample handling and reagent addition.- Use calibrated pipettes for accurate volume measurements.[9]- Ensure thorough mixing of the reaction components.[9]
Presence of moisture.- Ensure all glassware is thoroughly dried.[10]- Dry the sample completely under a stream of inert gas (e.g., nitrogen) before adding reagents.[1]

Experimental Protocols

Protocol 1: Two-Step Methoxyimation and Silylation

This is the recommended protocol for robust analysis of this compound, as it protects both the keto and carboxylic acid functional groups.

Materials:

  • Dried sample containing this compound

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)[1][5]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2][5]

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Transfer a known amount of the sample extract into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.[1]

  • Step 1: Methoxyimation:

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.[1][5]

    • Cap the vial tightly and vortex for 1 minute.[1]

    • Incubate the mixture at 70°C for 45 minutes in a heating block.[5]

  • Step 2: Silylation:

    • After cooling the vial to room temperature, add 100 µL of BSTFA with 1% TMCS to the reaction mixture.[2][5]

    • Seal the vial tightly and vortex for 30 seconds.[5]

    • Heat the vial at 70°C for another 45 minutes.[5]

  • Analysis: After cooling, the sample is ready for injection into the GC-MS system.

Protocol 2: Esterification to Fatty Acid Methyl Ester (FAME)

This protocol is suitable if you are primarily interested in analyzing the fatty acid profile and have taken steps to address the keto group separately or if interference is not a concern in your specific application.

Materials:

  • Dried sample containing this compound

  • Boron trichloride-methanol solution (BCl3-methanol), 12% w/w[6]

  • Hexane

  • Water (HPLC grade)

  • Anhydrous sodium sulfate

  • Reaction vials (5-10 mL) with screw caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Weigh 1-25 mg of your sample into a reaction vessel. If the sample is in an aqueous solvent, evaporate it to dryness first.[6]

  • Reagent Addition: Add 2 mL of 12% BCl3-methanol solution to the vial.[6]

  • Reaction: Tightly cap the vial and heat at 60°C for 10 minutes. Note: Derivatization times may need optimization.[6]

  • Extraction:

    • Cool the reaction vessel to room temperature.

    • Add 1 mL of water and 1 mL of hexane.[6]

    • Shake the vessel vigorously for 30 seconds to extract the fatty acid methyl esters into the hexane layer.[6][10]

  • Sample Collection:

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.[6][10]

  • Analysis: The sample is now ready for GC-MS analysis.

Quantitative Data Summary

The following table provides representative performance characteristics that can be expected for the GC-MS analysis of a derivatized long-chain keto fatty acid. These values should be determined experimentally for this compound on your specific instrument.

Parameter Expected Performance (GC-MS)
Limit of Detection (LOD) 0.1 - 5.0 ng/mL[12]
Limit of Quantification (LOQ) 0.5 - 20.0 ng/mL[12]
Linear Dynamic Range Wide (typically 2-3 orders of magnitude)[12]
Quantitative Accuracy (with IS) High[12]
Specificity High (based on mass-to-charge ratio)[12]
Inter-day Precision (%RSD) < 15%[5]
Intra-day Precision (%RSD) < 10%[5]

IS: Internal Standard

Visualized Workflows and Logic

G cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis Sample Biological Sample Extract Lipid Extraction Sample->Extract Dry Evaporate to Dryness Extract->Dry Methox Step 1: Methoxyimation (Protect Keto Group) Dry->Methox Silyl Step 2: Silylation (Derivatize Carboxyl Group) Methox->Silyl GCMS GC-MS Analysis Silyl->GCMS Data Data Processing GCMS->Data

Caption: General workflow for derivatization of this compound.

G Start Low Peak Intensity? CheckReagent Reagent Issue? Start->CheckReagent Yes CheckConditions Reaction Conditions? Start->CheckConditions No Sol_Reagent Use Fresh Reagent Increase Molar Excess CheckReagent->Sol_Reagent CheckSystem GC System Issue? CheckConditions->CheckSystem No Sol_Conditions Increase Time/Temp Ensure Anhydrous CheckConditions->Sol_Conditions Yes Sol_System Check for Leaks Deactivate Liner CheckSystem->Sol_System Yes

Caption: Troubleshooting logic for low signal intensity.

References

"7-oxooctadecanoic acid stability and storage conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of 7-oxooctadecanoic acid, along with troubleshooting for experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: While specific long-term stability data for this compound is not extensively published, based on the general principles of handling fatty acids and keto compounds, the following storage conditions are recommended to minimize degradation:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2°C - 8°C) or freezing is advisable.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]

  • Light: Protect from light to prevent photo-oxidation.[3]

  • Container: Use tightly sealed containers to prevent moisture absorption and oxidation.[4]

Q2: What are the potential degradation pathways for this compound?

A2: The primary degradation pathway for fatty acids is lipid oxidation.[5] For keto acids, other reactions can also occur. Potential degradation pathways include:

  • Oxidation: The long hydrocarbon chain is susceptible to oxidation, especially if any double bonds are present as impurities. This can be initiated by heat, light, and trace metals.

  • Decarboxylation: While more common for beta-keto acids, decarboxylation of the carboxylic acid group can be a concern under certain conditions, such as elevated temperatures.[6]

  • Reactions of the Keto Group: The ketone functional group can potentially undergo various reactions, although this is less likely under typical storage conditions.

Q3: How can I tell if my sample of this compound has degraded?

A3: Signs of degradation can be observed through several methods:

  • Visual Inspection: Changes in color (e.g., yellowing) or the appearance of precipitates may indicate degradation.

  • Analytical Characterization: Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography (LC) can be used to assess purity. The appearance of new spots or peaks, or a decrease in the main peak area, suggests the presence of degradation products. Mass Spectrometry (MS) can help in identifying these degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results in bioassays Sample degradation due to improper storage or handling.Review storage conditions. Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles. Prepare solutions fresh for each experiment.
Appearance of extra peaks in chromatographic analysis (GC/LC) 1. Contamination. 2. On-column degradation. 3. Formation of degradation products during sample preparation or storage.1. Use high-purity solvents and clean labware. 2. Optimize chromatographic conditions (e.g., lower injection port temperature for GC). 3. Perform a forced degradation study to identify potential degradants and develop a stability-indicating method.
Poor solubility after storage Potential polymerization or formation of insoluble degradation products.Try gentle warming and sonication to redissolve. If solubility issues persist, the sample may be significantly degraded and a fresh sample should be used.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

A forced degradation study is essential to understand the stability of a compound and to develop a stability-indicating analytical method.[5][7]

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[4]

  • Stress Conditions: Expose the stock solutions to the following conditions:

    • Acid Hydrolysis: Add 1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.

    • Thermal Stress: Incubate the solution at 60°C for 48 hours.

    • Photolytic Stress: Expose the solution to UV light (254 nm) and visible light for 24 hours.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a suitable chromatographic method (e.g., LC-MS or GC-MS after derivatization).

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and characterize any significant degradation products. The goal is to achieve 5-20% degradation.[2][4]

Protocol 2: Analysis of this compound by GC-MS

Due to its polarity and low volatility, this compound requires derivatization for GC-MS analysis.[8][9]

Objective: To quantify this compound in a sample.

Methodology:

  • Lipid Extraction (if from a biological matrix):

    • Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.

    • Add 0.9% NaCl solution to induce phase separation.

    • Collect the lower organic layer containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.[9]

  • Derivatization (Silylation):

    • To the dried extract, add pyridine to dissolve the residue.

    • Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 60 minutes to form the trimethylsilyl (TMS) ester.[9]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature gradient for optimal separation.

    • Use Electron Ionization (EI) and monitor characteristic ions in Selected Ion Monitoring (SIM) mode for quantification.[8][9]

Visualizations

experimental_workflow cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_stability Stability Assessment storage Store at 2-8°C under inert gas, protected from light aliquot Aliquot to avoid freeze-thaw cycles storage->aliquot prep Prepare fresh solutions aliquot->prep analysis Analytical Characterization (LC-MS, GC-MS) prep->analysis bioassay Biological Assay prep->bioassay forced_degradation Forced Degradation Study analysis->forced_degradation method_dev Develop Stability- Indicating Method forced_degradation->method_dev degradation_pathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products compound This compound oxidation_products Oxidized Fatty Acids compound->oxidation_products Oxidation decarboxylation_product Decarboxylated Species compound->decarboxylation_product Decarboxylation hydrolysis_products Hydrolysis Products compound->hydrolysis_products Hydrolysis heat Heat heat->compound light Light light->compound oxygen Oxygen oxygen->compound acid_base Acid/Base acid_base->compound

References

Technical Support Center: Troubleshooting Low Recovery of 7-Oxooctadecanoic Acid During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction of 7-oxooctadecanoic acid, a critical oxo-fatty acid in various biological studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound?

Low recovery of this compound can stem from several factors, including:

  • Suboptimal pH: The protonation state of the carboxylic acid group is pH-dependent, significantly impacting its solubility in organic solvents.

  • Inappropriate Solvent Selection: The choice of extraction solvent directly influences the partitioning of the analyte from the aqueous phase.

  • Emulsion Formation: The presence of lipids and proteins in biological samples can lead to the formation of stable emulsions, trapping the analyte and hindering phase separation.

  • Analyte Degradation: this compound can be susceptible to degradation, especially at elevated temperatures or non-neutral pH.[1][2]

  • Incomplete Extraction: A single extraction step may not be sufficient to recover the entire amount of the analyte.

Q2: Which extraction methods are recommended for this compound?

Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective methods for extracting this compound. The choice depends on the sample matrix, analyte concentration, and the desired purity of the extract. LLE is a classic and widely used method, while SPE can offer higher selectivity and concentration of the analyte.[3]

Q3: How does pH affect the extraction efficiency?

For efficient extraction into an organic solvent, the carboxylic acid group of this compound must be in its protonated (neutral) form. This is achieved by acidifying the sample to a pH below the pKa of the carboxylic acid group (typically around 4.8-5.0 for fatty acids). At a pH above the pKa, the carboxylate form predominates, which is more soluble in the aqueous phase, leading to poor extraction into the organic solvent.[4]

Q4: What should I do if an emulsion forms during liquid-liquid extraction?

Emulsion formation is a common issue. Here are several techniques to break emulsions:

  • Centrifugation: This is often the most effective method to force phase separation.

  • Addition of Salt: Adding a small amount of a saturated salt solution (brine) can increase the ionic strength of the aqueous phase and help break the emulsion.

  • Gentle Stirring/Inversion: Instead of vigorous shaking, gentle mixing can prevent emulsion formation.

  • Filtration: Passing the emulsion through a bed of glass wool or Celite can help to break it.

  • Patience: Sometimes, simply allowing the separatory funnel to stand for a period can lead to phase separation.

Troubleshooting Guides

Issue 1: Low Recovery with Liquid-Liquid Extraction (LLE)
Symptom Possible Cause Recommended Solution
Low analyte signal in the final extract. Incorrect pH of the aqueous phase. Acidify the sample to a pH of 3-4 before extraction to ensure the carboxylic acid is protonated.
Poor choice of extraction solvent. Use a solvent in which this compound has high solubility. Ethyl acetate, hexane, and methyl tert-butyl ether (MTBE) are common choices. Consider a solvent mixture like hexane:isopropanol for better recovery.
Insufficient mixing or extraction time. Ensure thorough but gentle mixing of the two phases. Perform multiple extractions with smaller volumes of fresh solvent for higher efficiency.
Analyte degradation. Keep samples on ice during extraction and avoid prolonged exposure to harsh acidic or basic conditions.[1]
A persistent emulsion layer is present. High concentration of lipids or proteins. Centrifuge the sample to break the emulsion. Add a small amount of brine (saturated NaCl solution) to the separatory funnel.
Vigorous shaking. Use gentle inversions to mix the phases instead of vigorous shaking.
Issue 2: Low Recovery with Solid-Phase Extraction (SPE)
Symptom Possible Cause Recommended Solution
Analyte is found in the flow-through or wash fractions. Inappropriate sorbent material. For a non-polar analyte like this compound, a reversed-phase sorbent (e.g., C18) is typically used.
Improper conditioning of the SPE cartridge. Ensure the cartridge is properly conditioned with methanol and then equilibrated with water or an appropriate buffer before loading the sample.
Sample loading conditions are not optimal. The pH of the sample should be adjusted to ensure the analyte is retained on the sorbent. For reversed-phase SPE, a lower pH is generally preferred. The flow rate during sample loading should be slow and steady.
Wash solvent is too strong. Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water) to remove interferences without eluting the analyte.
Analyte is not eluting from the cartridge. Elution solvent is too weak. Use a stronger elution solvent (e.g., a higher percentage of organic solvent). Eluting with a solvent containing a small amount of acid (e.g., formic acid) can help to ensure the analyte is in its protonated form and elutes efficiently.
Insufficient volume of elution solvent. Ensure an adequate volume of the elution solvent is used to completely elute the analyte from the sorbent.

Data Presentation

Table 1: Estimated Recovery of this compound with Liquid-Liquid Extraction (LLE) using Different Solvents.

Data is extrapolated from studies on similar long-chain fatty acids.

Solvent System Number of Extractions Estimated Recovery (%) Reference
Ethyl Acetate390-95General Knowledge
Hexane:Isopropanol (3:2, v/v)395-99[5]
Chloroform:Methanol (2:1, v/v)3>95[3]
Methyl tert-butyl ether (MTBE)390-98[6]

Table 2: Estimated Recovery of this compound with Solid-Phase Extraction (SPE).

Data is based on performance for related epoxy fatty acids and is a guideline. Method optimization is essential.[7]

SPE Sorbent Matrix Estimated Recovery (%) Reference
Polymeric Reversed-Phase (e.g., Oasis HLB)Human Serum/Plasma>85[7]
C18Aqueous Solution80-95General Knowledge

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum
  • Sample Preparation: To 200 µL of plasma or serum in a glass tube, add an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Acidification: Add 1.0 mL of a 10% (v/v) acetic acid solution in a water/2-propanol/hexane mixture (2/20/30, v/v/v).

  • Extraction: Add 2.0 mL of hexane, cap the tube, and vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes at room temperature.

  • Collection: Carefully transfer the upper organic (hexane) layer to a clean glass tube.

  • Repeat Extraction: Repeat the extraction (steps 3-5) on the remaining aqueous layer with another 2.0 mL of hexane. Combine the organic layers.

  • Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the intended analysis (e.g., mobile phase for LC-MS/MS).

Protocol 2: Solid-Phase Extraction (SPE) of this compound from an Aqueous Matrix
  • Sorbent: C18 SPE Cartridge.

  • Conditioning: Condition the cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Acidify the aqueous sample containing this compound to pH 3-4 with formic acid. Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with 2 mL of acetonitrile containing 0.1% formic acid.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in an appropriate solvent for analysis.

Mandatory Visualization

Troubleshooting_Low_Recovery Start Low Recovery of This compound Check_Method Extraction Method? Start->Check_Method LLE Liquid-Liquid Extraction (LLE) Check_Method->LLE LLE SPE Solid-Phase Extraction (SPE) Check_Method->SPE SPE Check_LLE_Issue LLE Issue? LLE->Check_LLE_Issue Check_SPE_Issue SPE Issue? SPE->Check_SPE_Issue Emulsion Emulsion Formation Check_LLE_Issue->Emulsion Yes pH_LLE Incorrect pH Check_LLE_Issue->pH_LLE No Solve_Emulsion Break Emulsion: - Centrifuge - Add Brine - Gentle Mixing Emulsion->Solve_Emulsion Degradation Analyte Degradation? Solve_Emulsion->Degradation Solve_pH_LLE Acidify to pH 3-4 pH_LLE->Solve_pH_LLE Solvent_LLE Poor Solvent Choice pH_LLE->Solvent_LLE No Solve_pH_LLE->Degradation Solve_Solvent_LLE Use Ethyl Acetate, Hexane, or Hexane:Isopropanol Solvent_LLE->Solve_Solvent_LLE Incomplete_LLE Incomplete Extraction Solvent_LLE->Incomplete_LLE No Solve_Solvent_LLE->Degradation Solve_Incomplete_LLE Perform Multiple Extractions Incomplete_LLE->Solve_Incomplete_LLE Solve_Incomplete_LLE->Degradation Analyte_in_Wash Analyte in Flow-through/Wash Check_SPE_Issue->Analyte_in_Wash Yes No_Elution Analyte Not Eluting Check_SPE_Issue->No_Elution No Solve_Analyte_in_Wash Check: - Sorbent Type (C18) - Conditioning - Sample pH - Weaker Wash Solvent Analyte_in_Wash->Solve_Analyte_in_Wash Solve_Analyte_in_Wash->Degradation Solve_No_Elution Use: - Stronger Elution Solvent - Sufficient Volume - Acidified Eluent No_Elution->Solve_No_Elution Solve_No_Elution->Degradation Solve_Degradation Keep Samples Cold, Avoid Extreme pH Degradation->Solve_Degradation Yes End Improved Recovery Degradation->End No Solve_Degradation->End

Caption: Troubleshooting workflow for low recovery of this compound.

LLE_Workflow Start Start: Plasma/Serum Sample Add_IS Add Internal Standard Start->Add_IS Acidify Acidify to pH 3-4 Add_IS->Acidify Add_Solvent Add Organic Solvent (e.g., Hexane) Acidify->Add_Solvent Mix Vortex/Mix Gently Add_Solvent->Mix Centrifuge Centrifuge for Phase Separation Mix->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Repeat Repeat Extraction on Aqueous Layer Collect_Organic->Repeat Repeat->Add_Solvent Yes (2x) Combine Combine Organic Layers Repeat->Combine No Evaporate Evaporate to Dryness Combine->Evaporate Reconstitute Reconstitute for Analysis Evaporate->Reconstitute End Analysis (LC-MS/MS or GC-MS) Reconstitute->End

Caption: Experimental workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow Start Start: Aqueous Sample Condition Condition SPE Cartridge (Methanol then Water) Start->Condition Load_Sample Load Acidified Sample (pH 3-4) Condition->Load_Sample Wash Wash with Weak Solvent (e.g., 5% Methanol/Water) Load_Sample->Wash Elute Elute with Strong Solvent (e.g., Acetonitrile + 0.1% Formic Acid) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute for Analysis Evaporate->Reconstitute End Analysis (LC-MS/MS or GC-MS) Reconstitute->End

Caption: Experimental workflow for Solid-Phase Extraction (SPE).

References

"reducing signal suppression for 7-oxooctadecanoic acid in mass spectrometry"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 7-oxooctadecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce signal suppression during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern for the analysis of this compound?

A1: Signal suppression in mass spectrometry is the reduction in the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This is a significant concern because it can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1] The matrix can include various components like salts, proteins, and other lipids that interfere with the ionization process in the mass spectrometer's ion source.

Q2: What are the most common causes of signal suppression for fatty acids like this compound?

A2: The primary causes of signal suppression in the analysis of fatty acids include:

  • Matrix Effects: High concentrations of other lipids or endogenous compounds in the sample that co-elute with this compound can compete for ionization.

  • Mobile Phase Composition: Certain additives in the mobile phase, such as trifluoroacetic acid (TFA), can suppress the signal in negative ion mode, which is often used for fatty acid analysis.[2]

  • Inefficient Sample Preparation: The presence of salts, phospholipids, and other interferences due to inadequate sample cleanup can significantly reduce the signal quality.

  • Ion Source Contamination: Buildup of non-volatile components from the sample matrix in the ion source can lead to a gradual or sudden decrease in signal intensity.[3]

Q3: Which ionization mode is best for analyzing this compound?

A3: Electrospray ionization (ESI) in negative mode is typically the preferred method for analyzing fatty acids, including this compound. This is because the carboxylic acid group readily loses a proton to form a negative ion ([M-H]⁻).

Q4: How can I minimize matrix effects?

A4: Minimizing matrix effects is crucial for accurate analysis. Key strategies include:

  • Effective Sample Preparation: Employing techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances is highly effective.[4]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components can significantly reduce suppression.

  • Sample Dilution: Diluting the sample can lower the concentration of interfering compounds, though this may compromise the limit of detection.

  • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard for correcting for matrix effects and other sources of variability.[5]

Troubleshooting Guides

Problem 1: Low or No Signal for this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Ionization - Optimize Ion Source Parameters: Adjust capillary voltage, nebulizer pressure, and drying gas temperature and flow rate to maximize the signal for your specific instrument and mobile phase. - Check Mobile Phase Additives: For negative ion mode, avoid strong acids like TFA. Consider using 0.1% formic acid or 0.02% acetic acid, which have been shown to improve signal for fatty acids.[6]
Signal Suppression from Matrix - Improve Sample Cleanup: If using a simple protein precipitation, consider a more rigorous method like liquid-liquid extraction or solid-phase extraction to remove phospholipids and other interferences. - Modify Chromatography: Adjust the LC gradient to better separate the analyte from the regions where matrix components elute, typically at the beginning and end of the run.
Instrument Contamination - Clean the Ion Source: Contamination of the ion source can lead to a significant drop in signal. Follow the manufacturer's instructions for cleaning the ion source components. - Check for System Contamination: Run a blank injection to see if there are carryover peaks that could be contributing to background noise or suppression.
Incorrect MS/MS Transition - Verify Precursor and Product Ions: Ensure that the correct precursor ion (the deprotonated molecule [M-H]⁻) and a stable, high-intensity product ion are selected for Multiple Reaction Monitoring (MRM).
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Issues - Column Contamination: Flush the column with a strong solvent to remove adsorbed matrix components. - Column Overload: If the peak is fronting, try injecting a smaller sample volume or a more dilute sample. - Void in Column: A split peak may indicate a void at the head of the column, which may require column replacement.[7]
Mobile Phase/Injection Solvent Mismatch - Ensure Solvent Compatibility: The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion. It is best practice to dissolve the final extract in the initial mobile phase.[7]
Secondary Interactions - Adjust Mobile Phase pH: Peak tailing can result from interactions between the acidic analyte and the stationary phase. A small amount of a weak acid like formic or acetic acid in the mobile phase can improve peak shape.[7]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods for similar keto-fatty acids and is suitable for plasma or serum samples.[8]

  • Aliquoting and Internal Standard Spiking:

    • In a borosilicate glass tube, add 200 µL of the biological sample.

    • Add 10 µL of a suitable internal standard solution (e.g., a stable isotope-labeled this compound or a similar deuterated fatty acid like 15(S)-HETE-d8).[8]

  • Acidification and Extraction:

    • Add 1.0 mL of a solution containing 10% (v/v) acetic acid in a water/2-propanol/hexane mixture (2/20/30, v/v/v).[8]

    • Briefly vortex the mixture.

    • Add 2.0 mL of hexane to the tube.

    • Cap the tube and vortex vigorously for 3 minutes.

  • Phase Separation and Collection:

    • Centrifuge the sample at 2000 x g for 5 minutes at room temperature.

    • Carefully transfer the upper hexane layer to a clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% methanol in water with 0.2% acetic acid) for LC-MS/MS analysis.[8]

Protocol 2: Suggested LC-MS/MS Parameters

These are starting parameters and should be optimized for your specific instrumentation.[8]

Liquid Chromatography (LC) Conditions:

ParameterRecommended Value
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.2% (v/v) acetic acid
Mobile Phase B Methanol with 0.2% (v/v) acetic acid
Flow Rate 0.2 mL/min
Injection Volume 10-40 µL
Column Temperature 40 °C
Gradient Start at 85% B, hold for 10 min, ramp to 100% B over 2 min, hold at 100% B for 10 min, then return to initial conditions for re-equilibration.

Mass Spectrometry (MS) Conditions:

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 to -4.5 kV
Drying Gas Temperature 300-350 °C
Nebulizer Pressure 30-45 psi
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transition To be determined by direct infusion of a this compound standard. The precursor ion will be [M-H]⁻.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Fatty Acid Analysis in Plasma

(Note: Data is based on studies of various fatty acids and lipids, as direct comparative data for this compound is limited. The performance may vary for the specific analyte.)

Method Principle Advantages Disadvantages Typical Recovery
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile), and the supernatant is analyzed.Simple, fast, and inexpensive.High risk of matrix effects due to co-extraction of phospholipids and other interferences.Variable, often lower for nonpolar lipids.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent like hexane or methyl-tert-butyl ether).Good removal of polar interferences like salts. Can be optimized for specific lipid classes.Can be labor-intensive and may have lower recovery for more polar lipids.80-110% for many fatty acids.
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while interferences are washed away.High selectivity, excellent for removing specific classes of interferences. Can be automated.Can be more expensive and requires method development to optimize the sorbent and solvents.>90% with optimized methods.

Table 2: Effect of Mobile Phase Additives on Signal Intensity in Negative Ion Mode ESI-MS

(Note: The effect of additives can be analyte and instrument-dependent.)

Additive Typical Concentration Effect on this compound Signal (Predicted) Comments
No Additive N/ABaselineMay result in poor peak shape.
Formic Acid 0.1%Moderate ImprovementGenerally a good starting point for improving peak shape and signal.[2]
Acetic Acid 0.02 - 0.2%Significant ImprovementHas been shown to enhance the signal for many lipids in negative ion mode.[6][8]
Ammonium Hydroxide 0.1% (post-column)Potential for ImprovementCan enhance deprotonation but may cause signal suppression if not optimized.[9]
Trifluoroacetic Acid (TFA) 0.1%Strong SuppressionGenerally not recommended for negative ion mode analysis of fatty acids due to significant signal suppression.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Separation Chromatographic Separation Inject->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Results Final Concentration Quantification->Results

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic Start Low or No Signal Observed Check_Standard Analyze a fresh, high-concentration standard Start->Check_Standard Signal_OK Signal is strong for standard Check_Standard->Signal_OK No_Signal No or low signal for standard Check_Standard->No_Signal Sample_Issue Issue is likely sample-related (Matrix effects, degradation) Signal_OK->Sample_Issue Yes Instrument_Issue Issue is likely instrument-related No_Signal->Instrument_Issue Yes Improve_Cleanup Improve sample cleanup (LLE, SPE) Sample_Issue->Improve_Cleanup Optimize_LC Optimize LC method Sample_Issue->Optimize_LC Check_MS Check MS parameters (voltages, gas flows) Instrument_Issue->Check_MS Clean_Source Clean ion source Check_MS->Clean_Source

Caption: Troubleshooting logic for low signal intensity issues.

References

Technical Support Center: Method Validation for 7-Oxooctadecanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of 7-oxooctadecanoic acid.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantification of this compound?

A1: Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for quantifying this compound. LC-MS/MS is often preferred due to its high sensitivity and specificity, typically requiring minimal sample derivatization.[1] GC-MS is also a robust method but necessitates a derivatization step to increase the analyte's volatility.[2]

Q2: What is a suitable internal standard for the quantification of this compound?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d4. However, if a deuterated analog is not commercially available, a structurally similar odd-chain fatty acid, like heptadecanoic acid-d3, can be a suitable alternative. This is because it will have a distinct retention time and mass-to-charge ratio, minimizing potential interference.[2][3]

Q3: Why is derivatization necessary for GC-MS analysis of this compound?

A3: Derivatization is crucial for GC-MS analysis of fatty acids to increase their volatility and improve chromatographic peak shape. The process typically involves converting the carboxylic acid group to a less polar and more volatile ester, such as a fatty acid methyl ester (FAME).[2]

Q4: How should I store my samples containing this compound to ensure stability?

A4: For long-term storage, it is recommended to keep samples at -80°C to minimize degradation of polyunsaturated fatty acids.[4] If immediate analysis is not possible, storage at -80°C has been shown to have a minimal impact on the stability of many fatty acids.[4] It is also advisable to add antioxidants, such as butylated hydroxytoluene (BHT), to the sample to prevent oxidation.[5]

Troubleshooting Guides

LC-MS/MS Analysis
Issue Possible Cause Recommended Solution
Poor Peak Shape or Tailing Secondary interactions with the stationary phase.Ensure the mobile phase pH is at least 2 units below the pKa of the analyte (typically pH 2.5-3.0 for carboxylic acids). Use a suitable buffer like formate or acetate.[6]
Column overload.Dilute the sample or reduce the injection volume.
Low Signal Intensity Inefficient ionization.Optimize electrospray ionization (ESI) source parameters. Negative ion mode is generally preferred for carboxylic acids.[1]
Matrix effects.Perform a matrix effect study by comparing the response of the analyte in a standard solution versus a post-extraction spiked sample. If significant suppression is observed, improve sample cleanup or dilute the sample.
Inconsistent Retention Time Inadequate column equilibration.Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
Fluctuations in mobile phase composition.Check for leaks in the LC system and ensure proper solvent mixing.
GC-MS Analysis
Issue Possible Cause Recommended Solution
Poor Peak Shape or Tailing Incomplete derivatization.Ensure the derivatization reagent is fresh and the reaction is carried out under optimal conditions (time and temperature).[2]
Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality capillary column suitable for fatty acid analysis.
Low Signal Intensity Inefficient extraction.Optimize the liquid-liquid extraction procedure to ensure good recovery of the analyte and internal standard.
Suboptimal ionization.Tune the mass spectrometer according to the manufacturer's instructions to ensure optimal sensitivity.
Ghost Peaks Carryover from previous injections.Implement a thorough wash step for the injection syringe and consider using a higher oven temperature bake-out at the end of the run.

Quantitative Data Summary

Parameter Expected Value Reference
Linearity (R²) > 0.99[8]
Limit of Detection (LOD) 2-10 pg on column[8]
Limit of Quantification (LOQ) 9.7–35.9 nmol/L[7]
Intra-day Precision (%CV) < 10%[8]
Inter-day Precision (%CV) < 15%[8]
Accuracy (% Bias) Within ±15%[8]

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound Quantification
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma or serum, add a known amount of a suitable internal standard (e.g., this compound-d4 or heptadecanoic acid-d3).[2]

    • Add 300 µL of a cold extraction solvent, such as a 2:1 mixture of chloroform and methanol.[1]

    • Vortex the mixture vigorously for 1 minute to precipitate proteins and ensure thorough extraction.[1]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase.[1]

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).[1]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analyte.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transition Optimization:

      • The precursor ion for this compound will be its deprotonated molecule [M-H]⁻, which has a theoretical m/z of 297.2.

      • Infuse a standard solution of this compound into the mass spectrometer and perform a product ion scan to identify the most abundant and specific fragment ions.

      • Common fragments for fatty acids include neutral losses of water and carboxyl group cleavages.[9]

      • Select at least two specific and intense product ions for the MRM method (one for quantification and one for confirmation).

Protocol 2: GC-MS Method for this compound Quantification
  • Sample Preparation and Derivatization:

    • Perform a lipid extraction as described in the LC-MS/MS protocol.

    • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.[2]

    • Cap the vial tightly and heat at 60°C for 60 minutes to form the fatty acid methyl ester (FAME).[2]

    • After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge to separate the phases.[2]

    • Transfer the upper hexane layer containing the FAME to a clean vial for GC-MS analysis.[2]

  • Gas Chromatography (GC) Conditions:

    • Column: A suitable capillary column for FAME analysis (e.g., DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 200°C at 10°C/minute.

      • Ramp to 250°C at 5°C/minute, hold for 5 minutes.[2]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

    • Ions to Monitor: Monitor the molecular ion of the this compound methyl ester (m/z 312.3) and other characteristic fragment ions.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Plasma, Serum, Tissue) add_is Spike with Internal Standard start->add_is extraction Liquid-Liquid Extraction add_is->extraction dry_down Evaporate to Dryness extraction->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute LC-MS/MS derivatization Derivatization (for GC-MS) dry_down->derivatization GC-MS lc_separation LC Separation (C18 Column) reconstitute->lc_separation gc_separation GC Separation (e.g., DB-23) reconstitute->gc_separation derivatization->reconstitute ms_detection MS/MS Detection (MRM or SIM) lc_separation->ms_detection gc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification end Final Result quantification->end

Caption: Experimental workflow for this compound quantification.

troubleshooting_tree cluster_peak_shape Peak Shape Issues cluster_intensity Signal Intensity Issues cluster_retention Retention Time Issues start Poor Chromatographic Performance peak_tailing Peak Tailing? start->peak_tailing low_signal Low Signal Intensity? start->low_signal rt_shift Retention Time Shift? start->rt_shift ph_issue Check Mobile Phase pH (LC-MS) peak_tailing->ph_issue Yes derivatization_issue Check Derivatization (GC-MS) peak_tailing->derivatization_issue Yes (GC) column_overload Dilute Sample ph_issue->column_overload derivatization_issue->column_overload source_optimization Optimize MS Source Parameters low_signal->source_optimization Yes extraction_recovery Check Extraction Recovery source_optimization->extraction_recovery matrix_effects Investigate Matrix Effects extraction_recovery->matrix_effects equilibration Ensure Column Equilibration rt_shift->equilibration Yes system_leak Check for System Leaks equilibration->system_leak

References

"selection of internal standards for 7-oxooctadecanoic acid analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 7-Oxooctadecanoic Acid

Welcome to the technical support center for the analysis of this compound (7-oxo-ODA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reproducible quantification of this keto-fatty acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the analysis of 7-oxo-ODA, with a focus on internal standard selection and method optimization.

Q1: What is the ideal internal standard (IS) for this compound analysis?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d₄ or ¹³C₁₈-7-oxooctadecanoic acid. SIL-IS compounds have nearly identical chemical and physical properties to the analyte, meaning they co-elute during chromatography and exhibit the same behavior during sample extraction, derivatization, and ionization.[1] This helps to accurately correct for analyte loss and matrix effects.[1][2] If a SIL-IS for 7-oxo-ODA is not commercially available, a deuterated analog of a structurally similar fatty acid is the next best choice.[3]

Q2: A stable isotope-labeled version of 7-oxo-ODA is not available. What are my options?

A2: When a specific SIL-IS is unavailable, a structural analog can be used. Key considerations for selecting an analog IS include:

  • Structural Similarity: Choose a keto-fatty acid with a different chain length (e.g., 9-oxohexadecanoic acid) or a deuterated version of a common, structurally similar fatty acid (e.g., Palmitic acid-d₄, 15(S)-HETE-d₈).[3][4] The chosen IS should not be naturally present in the samples.[5]

  • Similar Physicochemical Properties: The IS should have comparable extraction recovery, chromatographic retention, and ionization efficiency to 7-oxo-ODA.

  • Chromatographic Resolution: The IS should be chromatographically resolved from the analyte if it is not a SIL-IS to avoid isobaric interference.

Q3: My internal standard signal is inconsistent or shows poor recovery. What should I do?

A3: Inconsistent IS signals can compromise the accuracy of your results.[2] Here are some troubleshooting steps:

  • Timing of Addition: Ensure the internal standard is added at the very beginning of the sample preparation process, before any extraction steps.[5][6] This allows it to account for variability throughout the entire workflow.

  • Extraction Efficiency: Re-evaluate your extraction protocol. For oxo-fatty acids, a liquid-liquid extraction (LLE) using a solvent mixture like chloroform:methanol or a hexane/isopropanol-based system is common.[3][4][7] The pH of the sample may need to be adjusted to ensure the acidic analyte is in a neutral form for efficient extraction into an organic solvent.

  • Analyte-to-IS Ratio: The amount of IS added should be appropriate for the expected concentration of the analyte in your samples.[6] An optimal ratio typically falls between 0.1 and 10.[6]

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the IS.[1] To mitigate this, improve your sample cleanup (e.g., using solid-phase extraction, SPE) or adjust your chromatography to better separate the IS from interfering compounds.[8]

Q4: I'm using GC-MS. Is derivatization necessary for 7-oxo-ODA and its internal standard?

A4: Yes, derivatization is essential for analyzing 7-oxo-ODA by GC-MS. The carboxyl group makes the molecule polar and non-volatile. Silylation, typically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is a common and effective method to create a more volatile trimethylsilyl (TMS) ester, improving chromatographic peak shape and detection.[4] The internal standard must undergo the same derivatization process.

Q5: How do I choose the right MS/MS transitions for 7-oxo-ODA and my internal standard?

A5: For LC-MS/MS analysis in negative ionization mode, the precursor ion for 7-oxo-ODA will be the deprotonated molecule [M-H]⁻. You will need to optimize the collision energy to find a stable and specific product ion for quantification (quantifier) and another for confirmation (qualifier). The internal standard should have its own unique precursor-product ion transitions that are monitored simultaneously.

Internal Standard Selection Guide

The choice of an internal standard is critical for accurate quantification. The following diagram illustrates a decision-making process for selecting the most appropriate IS for your analysis.

G start Start: Need IS for 7-oxo-ODA Analysis q1 Is a stable isotope-labeled 7-oxo-ODA (e.g., d4) available and affordable? start->q1 is_ideal Use SIL 7-oxo-ODA. This is the Gold Standard. q1->is_ideal Yes q2 Is a SIL analog of a structurally similar keto-fatty acid available? (e.g., d-keto-palmitate) q1->q2 No end_ideal Proceed to Method Validation is_ideal->end_ideal is_analog_sil Use SIL analog. Validate for similar extraction and ionization behavior. q2->is_analog_sil Yes q3 Is a non-labeled structural analog available that is absent in the sample? q2->q3 No end_analog Proceed to Method Validation is_analog_sil->end_analog is_analog_nonlabeled Use non-labeled analog. Requires chromatographic separation from analyte. q3->is_analog_nonlabeled Yes is_last_resort Use a deuterated fatty acid with a different chain length (e.g., Palmitic acid-d31). Requires extensive validation. q3->is_last_resort No is_analog_nonlabeled->end_analog is_last_resort->end_analog

Caption: Decision tree for internal standard selection.

Quantitative Data Summary

The table below summarizes potential internal standards and typical mass spectrometry parameters for this compound analysis.

Internal Standard TypeExample CompoundPrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Notes
Analyte This compound 297.2 Requires optimizationTarget analyte for quantification.
Ideal (SIL-Analyte) This compound-d₄301.2Requires optimizationHighest accuracy; corrects for all matrix and recovery effects.
Good (SIL-Analog) 15(S)-HETE-d₈327.2182.0Widely used for oxidized fatty acids; good structural similarity.[7]
Acceptable (SIL-Analog) Palmitic acid-d₃₁286.5286.5Commercially available; different chain length and no keto group.[9]
Acceptable (Analog) 9-Oxohexadecanoic acid269.2Requires optimizationStructurally similar keto-acid; must not be present in the sample.

Experimental Protocols

This section provides a detailed protocol for the extraction and analysis of 7-oxo-ODA from plasma using LC-MS/MS.

Protocol: LC-MS/MS Quantification of 7-oxo-ODA in Plasma

1. Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 200 µL of plasma into a borosilicate glass test tube.[7]

  • Add 10 µL of the chosen internal standard solution (e.g., 15(S)-HETE-d₈ at 4 ng/µL).[3][7]

  • Add 1.0 mL of an extraction solvent containing 10% (v/v) acetic acid in a water/2-propanol/hexane mixture (2/20/30, v/v/v).[3]

  • Vortex the mixture briefly to mix.

  • Add 2.0 mL of Hexane.[7]

  • Vortex vigorously for 3 minutes.

  • Centrifuge the sample at 2000 x g for 5 minutes at room temperature to separate the phases.[7]

  • Carefully transfer the upper organic (hexane) layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water).

2. LC-MS/MS Analysis

  • LC System: UPLC system such as Waters ACQUITY or equivalent.

  • Column: A reverse-phase C18 column (e.g., 2.1 × 100 mm, 1.7 µm) is suitable for separation.[8][10]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.[8]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B for re-equilibration.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5000, Waters Xevo TQ-S).[7][8]

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Key MS Parameters:

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C[8]

    • Detection: Multiple Reaction Monitoring (MRM).

Analytical Workflow Diagram

The following diagram outlines the complete workflow from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Plasma Sample (200 µL) add_is 2. Add Internal Standard sample->add_is extract 3. Liquid-Liquid Extraction (Hexane/Isopropanol) add_is->extract dry 4. Evaporate to Dryness extract->dry reconstitute 5. Reconstitute in Mobile Phase dry->reconstitute inject 6. Inject into LC-MS/MS System reconstitute->inject separate 7. Chromatographic Separation (C18 Column) inject->separate detect 8. MS/MS Detection (Negative Ion MRM) separate->detect integrate 9. Peak Integration detect->integrate calculate 10. Calculate Analyte/IS Ratio integrate->calculate quantify 11. Quantify using Calibration Curve calculate->quantify

Caption: Workflow for LC-MS/MS analysis of 7-oxo-ODA.

References

Technical Support Center: Enhancing Chromatographic Separation of 7-Oxooctadecanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 7-oxooctadecanoic acid isomers.

Troubleshooting Guides

Encountering issues during chromatographic separation is common. The following guides, presented in a question-and-answer format, address specific problems with potential causes and recommended solutions.

Issue 1: Poor Resolution or Co-elution of Isomers

Q: My this compound isomers are not separating well and appear as overlapping or single broad peaks. What should I do?

A: Poor resolution is a frequent challenge when separating structurally similar isomers. The key is to optimize the selectivity of your chromatographic system.

Troubleshooting Steps for Poor Resolution

Potential Cause Recommended Solution
Inadequate Column Chemistry For HPLC, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) to alter selectivity. For GC, a more polar cyanopropyl capillary column can improve separation of fatty acid methyl ester (FAME) isomers.[1]
Suboptimal Mobile Phase/Carrier Gas HPLC: Adjust the solvent strength and composition. Modify the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.[2] For complex separations, consider switching from isocratic to a gradient elution.[3] GC: Optimize the temperature program. A slower temperature ramp can often improve the separation of closely eluting isomers.[4]
Incorrect Flow Rate An excessively high flow rate can reduce separation efficiency. Optimize the flow rate based on your column's specifications; slower flow rates often improve resolution.[5]

| Temperature Fluctuations | Use a column oven to maintain a consistent and stable temperature, as fluctuations can affect retention times and selectivity.[2][5] |

Issue 2: Peak Tailing

Q: The peaks for my isomers are asymmetrical with a pronounced "tail." How can I achieve symmetrical peaks?

A: Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase or by issues within the HPLC/GC system itself.

Troubleshooting Steps for Peak Tailing

Potential Cause Recommended Solution
Secondary Silanol Interactions (HPLC) Fatty acid carboxyl groups can interact with active silanol sites on silica-based columns.[6] Add a competitive agent like triethylamine (TEA) to the mobile phase or adjust the mobile phase pH to keep the fatty acid in a non-ionized state.[6][7] Using a modern, high-purity, end-capped column can also minimize these interactions.[6][7]
Column Contamination or Degradation Buildup of matrix components can create active sites. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol for reversed-phase).[2][6] If the problem persists, the column may need replacement.
Excessive Extra-Column Volume The volume from tubing and connections can cause peak broadening and tailing. Use shorter, narrower internal diameter tubing (e.g., 0.005") to minimize this dead volume.[6]

| Sample Overload | Injecting too much sample can saturate the column. Reduce the injection volume or dilute the sample.[5][6] |

Issue 3: Low Signal Intensity or Poor Sensitivity

Q: I am not detecting my this compound isomers, or the peak response is very low. How can I improve sensitivity?

A: Low sensitivity can stem from sample loss during preparation, poor ionization, or suboptimal detector settings.

Troubleshooting Steps for Low Sensitivity

Potential Cause Recommended Solution
Suboptimal Sample Preparation Inefficient extraction from the sample matrix can lead to analyte loss. Use a validated protocol, such as Solid-Phase Extraction (SPE), for sample cleanup and concentration.[8]
Poor Ionization (LC-MS/GC-MS) LC-MS: Optimize mobile phase additives (e.g., 0.1% formic acid or 10 mM ammonium acetate) to enhance ionization.[8] GC-MS: Derivatization is often required to increase volatility and improve detection.[9] Consider derivatization to pentafluorobenzyl (PFB) esters for high sensitivity analysis by GC-MS with negative chemical ionization (NCI).[10]
Analyte Degradation Oxo-fatty acids can be reactive. Process samples quickly, keep them on ice, and use high-purity solvents to minimize degradation.[8]
High Background Noise Use high-purity solvents (e.g., LC-MS grade) and additives to reduce baseline noise.[11] Ensure the system is clean to avoid ghost peaks from contaminant buildup.[11]

| Suboptimal Injection/Inlet Conditions (GC) | Use splitless injection for trace-level analysis to ensure the entire sample enters the column.[4] Optimize injector temperature to ensure complete vaporization without thermal degradation.[4] |

Frequently Asked Questions (FAQs)

Q1: What is the most suitable chromatographic technique for separating this compound isomers?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose.[9]

  • GC-MS typically offers high chromatographic resolution for positional isomers but requires derivatization to increase the volatility of the fatty acids.[9]

  • LC-MS/MS can often analyze the compounds directly, providing high sensitivity and specificity, making it well-suited for complex biological matrices.[8][9]

Q2: How can I separate stereoisomers (enantiomers) of this compound?

A2: Separating enantiomers requires a chiral environment. This is typically achieved using Chiral Phase-High Performance Liquid Chromatography (CP-HPLC).[9][12] Two main approaches are:

  • Chiral Stationary Phases (CSPs): Use a column where the stationary phase is chiral (e.g., cellulose- or amylose-based columns).[12] The enantiomers will interact differently with the CSP, leading to different retention times.

  • Chiral Derivatization: React the isomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can often be separated on a standard (non-chiral) HPLC column.[13][14]

Q3: What derivatization is required for GC-MS analysis of this compound?

A3: Due to their low volatility, a two-step derivatization process is commonly employed.[9]

  • Esterification: The carboxylic acid group is converted to an ester, typically a methyl ester (FAME), using reagents like acetyl-chloride in methanol.[15]

  • Silylation: The keto group is converted to a more stable and volatile enol-trimethylsilyl (TMS) ether using a silylating agent.[9]

Q4: Can I separate positional isomers using reversed-phase HPLC?

A4: Yes, reversed-phase HPLC is excellent for separating positional isomers, which will have different retention times due to slight differences in polarity and shape.[9] Complete separation may require careful optimization of the mobile phase composition and gradient. Using a high-efficiency column with smaller particles (e.g., superficially porous particles) can also significantly enhance resolution.

Experimental Protocols

Protocol 1: GC-MS Analysis with Derivatization

This protocol is adapted from established methods for analyzing oxo-fatty acids.[9]

  • Esterification (Formation of FAMEs):

    • To the dried sample extract, add 1 mL of 2% (v/v) acetyl-chloride in methanol.

    • Cap the vial tightly and heat at 60°C for 1 hour.

    • Cool the sample to room temperature and evaporate the solvent under a gentle stream of nitrogen.

  • Silylation:

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for injection.

  • GC-MS Conditions:

    • Column: DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[9]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[9]

    • Oven Program: Start at 120°C, ramp to 280°C at 5°C/min, and hold for 10 minutes.[9]

    • Injector Temperature: 250°C.

    • MS Transfer Line: 280°C.

    • Detection: Use selected ion monitoring (SIM) for enhanced sensitivity and specificity.[15]

Protocol 2: Reversed-Phase HPLC-MS/MS Analysis

This protocol provides a general framework for the separation of fatty acid isomers.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an SPE column (e.g., C18 or weak anion exchange) according to the manufacturer's instructions.[8]

    • Load the sample extract onto the column.

    • Wash the column with a low-percentage organic solvent to remove salts and polar interferences.

    • Elute the this compound isomers with a higher-percentage organic solvent (e.g., methanol or acetonitrile).[8]

    • Dry the eluate under nitrogen and reconstitute in the initial mobile phase.[8]

  • HPLC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • MS Detection: Use electrospray ionization (ESI) in negative ion mode. Monitor for the specific parent and fragment ions of this compound.

Visualizations

A logical workflow can help diagnose and resolve chromatographic issues systematically.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Isomer Separation start Poor Resolution or Peak Tailing Observed check_column Step 1: Check Column Health start->check_column flush_column Flush with Strong Solvent. Does performance improve? check_column->flush_column replace_column Replace Column and Guard Column flush_column->replace_column No optimize_mp Step 2: Optimize Mobile Phase flush_column->optimize_mp Yes replace_column->optimize_mp adjust_gradient Adjust Gradient Slope (Make it shallower) optimize_mp->adjust_gradient change_solvent Change Organic Solvent (e.g., ACN to MeOH) optimize_mp->change_solvent adjust_ph Adjust pH to Suppress Analyte Ionization optimize_mp->adjust_ph check_system Step 3: Check System Hardware adjust_gradient->check_system change_solvent->check_system adjust_ph->check_system check_dead_vol Minimize Dead Volume (Use shorter/narrower tubing) check_system->check_dead_vol check_injection Reduce Injection Volume or Dilute Sample check_system->check_injection resolved Problem Resolved check_dead_vol->resolved check_injection->resolved

Caption: A decision-tree workflow for troubleshooting poor peak resolution and tailing.

References

"minimizing degradation of 7-oxooctadecanoic acid in biological samples"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-oxooctadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is an 18-carbon saturated fatty acid with a ketone group at the seventh position. As a keto-fatty acid, it is susceptible to degradation through pathways such as oxidation and decarboxylation, particularly at the keto group and the carboxylic acid moiety.[1] These reactions can be initiated by factors like heat, extreme pH, and exposure to oxygen and light.[2][3]

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for keto acids like this compound are believed to be:

  • Oxidative Degradation: The presence of a ketone group can make the fatty acid chain more susceptible to oxidative cleavage, especially when exposed to atmospheric oxygen, a process that can be accelerated by heat and metal ions.[2][3]

  • Decarboxylation: While more common in β-keto acids, decarboxylation can occur in other keto acids under certain conditions, such as elevated temperatures, leading to the loss of the carboxylic acid group.[1][4]

Q3: What are the recommended storage conditions for biological samples containing this compound?

To ensure the long-term stability of this compound in biological samples, it is crucial to store them at or below -80°C.[5] For short-term storage, keeping samples on ice or at 4°C is recommended, but processing should be done as quickly as possible.[5] Samples should be stored in amber vials to protect from light and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3] It is also advisable to store samples in aliquots to avoid repeated freeze-thaw cycles.[5]

Q4: How does pH affect the stability of this compound?

Extreme pH conditions can promote the degradation of fatty acids.[3] For keto acids, a slightly acidic to neutral pH range is generally recommended to maintain stability.[1] Highly acidic or basic conditions can catalyze degradation reactions.[4]

Q5: What are the signs of degradation in my analytical results?

Degradation of this compound can manifest in your analytical data in several ways:

  • Low or inconsistent recoveries: The measured concentration of the analyte is lower than expected or varies significantly between replicates.

  • Appearance of unknown peaks: Degradation products will appear as additional peaks in your chromatogram.

  • Poor peak shape: Analyte degradation can lead to tailing or fronting of the chromatographic peak.

Troubleshooting Guides

Issue 1: Low or No Signal of this compound
Possible Cause Recommended Solution(s)
Degradation during sample collection and handling Process blood samples as quickly as possible. Keep samples on ice during collection and processing.[5] Use an anticoagulant such as EDTA.
Degradation during storage Ensure samples are stored at -80°C immediately after collection and processing.[5] Avoid repeated freeze-thaw cycles by preparing aliquots.
Degradation during sample preparation Perform all extraction and preparation steps on ice or at 4°C.[3] Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation.[5] Use solvents purged with nitrogen or argon.[3]
Inefficient extraction Optimize the extraction solvent system. A common mixture for lipids is chloroform:methanol (2:1, v/v). Ensure thorough vortexing and phase separation.
Incomplete derivatization (for GC-MS) Ensure the sample is completely dry before adding derivatization reagents. Use fresh derivatization reagents and optimize reaction time and temperature.[6] A two-step derivatization involving methoximation followed by silylation is recommended.[6]
Issue 2: Presence of Unexpected Peaks in Chromatogram
Possible Cause Recommended Solution(s)
Oxidative degradation Add an antioxidant (e.g., BHT) to the extraction solvent.[5] Work under an inert atmosphere (nitrogen or argon).[3] Store samples protected from light.[3]
Thermal degradation Avoid high temperatures during sample preparation, especially during solvent evaporation.[2] Use a gentle stream of nitrogen at room temperature for evaporation.
pH-mediated degradation Maintain a neutral or slightly acidic pH during extraction and analysis.[1]
Incomplete methoximation (for GC-MS) Incomplete protection of the keto group can lead to the formation of tautomers, resulting in multiple peaks. Ensure the methoximation reaction goes to completion.[6]

Quantitative Data Summary

The following tables summarize stability data for oxylipins, a class of molecules that includes this compound. This data is based on studies of similar compounds and provides a general guideline.

Table 1: Stability of Oxylipins in Plasma During Transitory Storage Before Processing

Storage ConditionDurationStability
4°CUp to 24 hoursStable (within 20% analytical variance)[5]
20°CUp to 4 hoursStable (within 20% analytical variance)[5]

Table 2: Long-Term Storage Stability of Oxylipins in Plasma

Storage TemperatureDurationStability
-20°CUp to 5 daysStable (within 20% analytical variance)[5]
-80°CUp to 15 monthsGenerally stable, with slight increases in some hydroxy-PUFAs due to autoxidation.[5]

Experimental Protocols

Protocol 1: Sample Collection and Initial Processing
  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Immediately place the tubes on ice.

  • Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.

  • Carefully collect the plasma supernatant.

  • Add an antioxidant solution (e.g., BHT in methanol) to the plasma to a final concentration of 0.05%.[5]

  • Immediately freeze the plasma samples at -80°C until analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound
  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog).

  • Add 300 µL of ice-cold extraction solvent (e.g., chloroform:methanol, 2:1, v/v) containing 0.05% BHT.[5]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS or proceed to derivatization for GC-MS analysis.

Protocol 3: Two-Step Derivatization for GC-MS Analysis

This protocol is adapted from methods for similar keto acids.[6]

Step 1: Methoximation of the Keto Group

  • Ensure the extracted sample is completely dry.

  • Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.

  • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

  • Vortex and incubate at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

Step 2: Silylation of the Carboxylic Acid Group

  • To the cooled methoximated sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]

  • Seal the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 45 minutes.[6]

  • Allow the vial to cool to room temperature before GC-MS analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_extraction Extraction cluster_analysis Analysis blood Whole Blood Collection (EDTA) ice Immediate Cooling on Ice blood->ice centrifuge Centrifugation (1500g, 4°C) ice->centrifuge plasma Plasma Separation centrifuge->plasma antioxidant Add Antioxidant (BHT) plasma->antioxidant store Store at -80°C antioxidant->store thaw Thaw on Ice store->thaw is Add Internal Standard thaw->is solvent Add Extraction Solvent is->solvent vortex Vortex solvent->vortex centrifuge2 Centrifugation (10000g, 4°C) vortex->centrifuge2 supernatant Collect Supernatant centrifuge2->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute for LC-MS/MS dry->reconstitute derivatize Derivatize for GC-MS dry->derivatize lcms LC-MS/MS Analysis reconstitute->lcms gcms GC-MS Analysis derivatize->gcms

Caption: Experimental workflow for minimizing degradation of this compound.

degradation_pathways cluster_oxidation Oxidative Degradation cluster_decarboxylation Decarboxylation (potential) compound This compound cleavage Oxidative Cleavage Products compound->cleavage ketone Resulting Ketone + CO2 compound->ketone oxygen Oxygen (O2) oxygen->cleavage heat_light Heat / Light / Metal Ions heat_light->cleavage heat_ph Heat / Extreme pH heat_ph->ketone

Caption: Potential degradation pathways of this compound.

signaling_pathway membrane Membrane Lipids (e.g., Linoleic Acid) pla2 Phospholipase A2 membrane->pla2 Cellular Stimuli la Linoleic Acid pla2->la lox Lipoxygenase (LOX) la->lox hpode Hydroxyoctadecadienoic Acid (HODE) lox->hpode keto_acid This compound (as an oxylipin) hpode->keto_acid Further Oxidation receptors Cellular Receptors (e.g., PPARs) keto_acid->receptors response Biological Response (e.g., Inflammation, Gene Regulation) receptors->response

Caption: Hypothesized signaling pathway involving this compound as an oxylipin.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 7-Oxooctadecanoic Acid and 3-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current scientific understanding of the biological activities of 7-oxooctadecanoic acid and 3-oxooctadecanoic acid. While research into the biological roles of oxo-fatty acids is an expanding field, a significant disparity exists in the available data for these two positional isomers. This document summarizes the known activities of 3-oxooctadecanoic acid and contextualizes the potential, yet uninvestigated, roles of this compound by drawing comparisons with other known oxooctadecanoic acid isomers.

Introduction

Oxooctadecanoic acids are 18-carbon fatty acids containing a ketone group at various positions along the alkyl chain. These molecules are emerging as important players in various physiological and pathological processes. Their structural similarity to signaling molecules like prostaglandins suggests their potential involvement in cellular signaling pathways. This guide focuses on two such isomers: this compound and 3-oxooctadecanoic acid.

3-Oxooctadecanoic acid , also known as 3-ketostearic acid, is a recognized intermediate in fatty acid metabolism.[1] Its position at the beta-carbon makes it a key player in both the biosynthesis and beta-oxidation of fatty acids.[1] Beyond its metabolic role, there is growing interest in its potential as a signaling molecule and a modulator of cellular processes in diseases like cancer.[1]

This compound , in stark contrast, remains largely uncharacterized in scientific literature. While its chemical structure is defined, there is a notable absence of studies detailing its biological activities or natural occurrence. The biological activities of other positional isomers, such as 8-oxo-, 10-oxo-, and 13-oxooctadecanoic acids, have been investigated, revealing predominantly anti-inflammatory properties. These findings provide a framework for postulating the potential, yet unproven, functions of the 7-oxo isomer.

Comparative Biological Activities: A Data-Driven Overview

The following table summarizes the known biological activities of 3-oxooctadecanoic acid and other relevant oxooctadecanoic acid isomers. The absence of data for this compound is intentionally highlighted to underscore the current knowledge gap.

Biological ActivityThis compound3-Oxooctadecanoic AcidOther Oxooctadecanoic Acid Isomers
Metabolic Role No data availableIntermediate in fatty acid biosynthesis and β-oxidation[1]Not well-characterized as metabolic intermediates
Anti-inflammatory Activity No data availablePotential, based on structurally similar compounds8-oxo-9-octadecenoic acid: Inhibits LPS-induced NO, TNF-α, and IL-6 production in macrophages.[2] 10-oxo-trans-11-octadecenoic acid (KetoC): Suppresses proinflammatory cytokines TNFα, IL-6, and IL-1β. 13-oxo-ODE: Inhibits LPS-induced nitric oxide (NO) production.
Antimicrobial Activity No data availablePotential, based on structurally similar 3-hydroxy fatty acids[2]No significant data available
Cancer Research No data availablePotential tool for investigating cancer cell metabolism and inducing apoptosis[1]No significant data available
Signaling Pathways No data availablePotential involvement in yet-undiscovered signaling cascades due to structural similarity to other oxylipins[2]8-oxo-9-octadecenoic acid: Inhibits MAPK (JNK and ERK) and NF-κB signaling.[2] 10-oxo-trans-11-octadecenoic acid (KetoC): Acts via GPR120 to suppress NF-κB p65.

Signaling Pathways

The anti-inflammatory effects of various oxooctadecanoic acid isomers are attributed to their modulation of key signaling pathways. While no specific pathways have been identified for 7- or 3-oxooctadecanoic acid, the mechanisms elucidated for other isomers provide valuable insights.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. The inhibitory effects of 8-oxo- and 10-oxooctadecanoic acids on this pathway are depicted below.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Gene Expression NFkB_nucleus->Genes Induces Cytokines TNF-α, IL-6, IL-1β Genes->Cytokines Oxo_Acids 8-oxo- and 10-oxo- octadecanoic acids Oxo_Acids->IKK Inhibits Oxo_Acids->NFkB_nucleus Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by oxooctadecanoic acids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical cascade in the inflammatory response. 8-oxooctadecanoic acid has been shown to inhibit the phosphorylation of key MAPK members, JNK and ERK.

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK p38 p38 MAPKK->p38 AP1 AP-1 JNK->AP1 ERK->AP1 p38->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Oxo_Acid 8-oxooctadecanoic acid Oxo_Acid->JNK Inhibits Phosphorylation Oxo_Acid->ERK Inhibits Phosphorylation

References

A Head-to-Head Battle: LC-MS vs. GC-MS for the Analysis of 7-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of lipid metabolites like 7-oxooctadecanoic acid is crucial for unraveling their roles in biological processes and disease. The two most powerful analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal technique for their specific analytical challenges.

This compound, a C18 oxo-fatty acid, is an important intermediate in fatty acid metabolism. Its accurate measurement in biological matrices is key to understanding various physiological and pathological states. While both LC-MS and GC-MS are capable of analyzing this molecule, they differ significantly in their principles, sample preparation requirements, and performance characteristics.

Quantitative Performance Comparison

The choice between LC-MS and GC-MS often comes down to the required sensitivity, specificity, and the nature of the sample matrix. Below is a summary of the anticipated quantitative performance for the analysis of this compound based on data from structurally similar long-chain keto fatty acids.[1]

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.01 - 1.0 ng/mL0.1 - 5.0 ng/mL
Limit of Quantification (LOQ) 0.05 - 5.0 ng/mL0.5 - 20.0 ng/mL
Linear Dynamic Range Wide (typically 2-3 orders of magnitude)Wide
Quantitative Accuracy High (with internal standards)High (with internal standards)
Specificity High (based on mass-to-charge ratio and fragmentation)High (based on mass-to-charge ratio and fragmentation)
Derivatization Requirement Not typically requiredMandatory

The Core Distinction: To Derivatize or Not to Derivatize

The most significant difference in the workflow for analyzing this compound between the two techniques lies in the necessity of derivatization for GC-MS. Due to its polar carboxylic acid and ketone functional groups, this compound has low volatility and is not suitable for direct GC analysis.[2] Derivatization converts the analyte into a more volatile and thermally stable compound.[2] In contrast, LC-MS can directly analyze the compound in its native form from a liquid solution, simplifying the sample preparation process.[2][3]

Experimental Protocols

Below are detailed, representative experimental protocols for the analysis of this compound using both LC-MS/MS and GC-MS. These protocols are based on established methods for similar oxo-fatty acids and should be optimized for specific instrumentation and sample matrices.

LC-MS/MS Experimental Protocol

This protocol is designed for the quantitative analysis of this compound in a biological matrix such as plasma or serum.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of the biological sample, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

    • Add 300 µL of a cold extraction solvent, such as a 2:1 mixture of chloroform and methanol.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.[1]

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analyte of interest.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for fatty acids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • MRM Transitions: The precursor ion ([M-H]⁻) for this compound would be selected, and collision-induced dissociation would be optimized to identify a specific and abundant product ion for monitoring.

GC-MS Experimental Protocol

This protocol involves a mandatory derivatization step to increase the volatility of this compound.

  • Sample Preparation (Extraction):

    • Perform a lipid extraction from the biological sample as described in the LC-MS/MS protocol (steps 1a-1e).

  • Derivatization:

    • Methoximation: To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Heat at 60°C for 30 minutes to protect the ketone group.

    • Silylation: After cooling, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 70°C for 60 minutes to derivatize the carboxylic acid group.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

    • Injector Temperature: 280°C.[4]

    • Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, ramped to 250°C at 15°C/min, and then ramped to 320°C at 5°C/min, with a final hold for 10 minutes.[4]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Ion Source Temperature: 230°C.[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, or full scan mode for qualitative analysis.[4]

Visualizing the Workflows and Comparisons

To better illustrate the processes and key decision points, the following diagrams are provided.

experimental_workflows cluster_lcms LC-MS Workflow cluster_gcms GC-MS Workflow lc_start Sample Collection lc_extraction Liquid-Liquid Extraction lc_start->lc_extraction lc_reconstitution Reconstitution lc_extraction->lc_reconstitution lc_injection LC-MS/MS Analysis lc_reconstitution->lc_injection gc_start Sample Collection gc_extraction Lipid Extraction gc_start->gc_extraction gc_derivatization Derivatization (Methoximation & Silylation) gc_extraction->gc_derivatization gc_injection GC-MS Analysis gc_derivatization->gc_injection

A comparison of the general experimental workflows for LC-MS and GC-MS analysis.

logical_comparison start Analysis of this compound derivatization Is derivatization acceptable? start->derivatization lcms LC-MS derivatization->lcms No gcms GC-MS derivatization->gcms Yes sensitivity Is highest sensitivity required? lcms->sensitivity gcms_advantage GC-MS is a robust and well-established technique gcms->gcms_advantage lcms_advantage LC-MS/MS often provides lower detection limits sensitivity->lcms_advantage Yes fatty_acid_metabolism triglycerides Triglycerides (Stored Fat) fatty_acids Fatty Acids (e.g., Octadecanoic Acid) triglycerides->fatty_acids Lipolysis oxidation Fatty Acid Oxidation (β-oxidation, ω-oxidation) fatty_acids->oxidation oxo_fa Oxo-Fatty Acids (e.g., this compound) oxidation->oxo_fa Intermediate acetyl_coa Acetyl-CoA oxidation->acetyl_coa tca_cycle Citric Acid Cycle (TCA) acetyl_coa->tca_cycle energy ATP (Energy) tca_cycle->energy

References

Lack of Scientific Data Precludes a Comparative Analysis of 7-Oxooctadecanoic Acid's Role in Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of 7-oxooctadecanoic acid and its specific role in fatty acid oxidation. Despite extensive searches for "this compound," and its synonyms such as "7-ketooctadecanoic acid" and "7-oxostearic acid," no dedicated studies investigating its metabolic function, particularly in the context of fatty acid breakdown, were identified.

This absence of research means that currently, there is no quantitative data to compare the effects of this compound on fatty acid oxidation with other fatty acids or metabolic modulators. Consequently, the creation of a detailed comparison guide with experimental data, protocols, and pathway visualizations, as initially requested, is not feasible.

While the chemical structure of this compound is known and the compound is available from some chemical suppliers, its biological significance remains largely unexplored. The scientific community has focused on other related molecules, but the specific biological activities of the 7-oxo isomer of octadecanoic acid have not been a subject of published research. For instance, studies on a different positional isomer, 8-oxo-9-octadecenoic acid, have suggested potential anti-inflammatory properties, but these findings cannot be extrapolated to this compound. Similarly, research into the metabolism of other oxo-fatty acids and odd-chain fatty acids does not provide specific insights into the compound .

Without foundational studies to draw upon, any attempt to create a comparison guide would be purely speculative and would not meet the rigorous, data-driven standards required by the intended audience of researchers, scientists, and drug development professionals. Further research is needed to elucidate the potential metabolic roles of this compound before any comparative analysis can be undertaken.

A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of oxidized fatty acids, such as 7-oxooctadecanoic acid, is essential for advancing our understanding of their roles in various physiological and pathological processes. The selection of an appropriate analytical methodology is a critical determinant of data quality and reproducibility. This guide provides an objective comparison of the two predominant analytical techniques for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Overview

The choice between LC-MS/MS and GC-MS for the analysis of this compound will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of the analyte in the liquid phase followed by electrospray ionization and tandem mass analysis for high selectivity and sensitivity.Separation of volatile and thermally stable derivatives by gas chromatography, followed by electron ionization and mass analysis.
Derivatization Generally not required, but can be used to enhance ionization efficiency.Mandatory two-step derivatization (oximation followed by silylation) is typically required to increase volatility and thermal stability.[1][2]
Sensitivity High, often in the low ng/mL to pg/mL range.[3][4]High, but can be limited by the efficiency of the derivatization steps.[4]
Specificity Very high, due to the use of Multiple Reaction Monitoring (MRM) that monitors specific precursor-to-product ion transitions.[5][6]High, based on characteristic mass spectra and retention times.[7][8]
Throughput High, especially with the use of modern multiplexed HPLC systems.[5][9]Lower, due to the additional sample preparation steps (derivatization) and potentially longer chromatographic run times.
Sample Matrix Well-suited for complex biological matrices like plasma, serum, and tissue homogenates.[5][10]Also suitable for biological matrices, but may require more extensive clean-up to remove interfering substances.[7]
Instrumentation Requires a triple quadrupole or higher-resolution mass spectrometer.Can be performed on a single or triple quadrupole mass spectrometer.

Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound using both LC-MS/MS and GC-MS, based on established protocols for similar analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is adapted from protocols for the analysis of other oxidized fatty acids and offers high sensitivity and specificity without the need for derivatization.[10]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of a biological sample (e.g., plasma, serum), add 10 µL of a suitable internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar keto-fatty acid).

  • Add 1.0 mL of an extraction solvent mixture, such as a solution containing 10% (v/v) acetic acid in a water/2-propanol/hexane (2/20/30, v/v/v) mixture.[10]

  • Vortex the mixture vigorously for 2 minutes.

  • Add an additional 2.0 mL of hexane and vortex for another 3 minutes.

  • Centrifuge the sample at 2000 x g for 5 minutes to achieve phase separation.[3]

  • Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 250 mm, 5 µm particle size).[3]

  • Mobile Phase A: Water with 0.1% formic acid or 0.2% acetic acid.[3]

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid or 0.2% acetic acid.[3]

  • Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, with a gradual increase in mobile phase B to elute the analyte.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6]

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor ion ([M-H]⁻) for this compound and its product ions would need to be determined and optimized.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method requires a two-step derivatization to enhance the volatility of this compound for GC analysis.[1][2]

1. Sample Preparation and Derivatization

  • Perform a lipid extraction from the biological sample as described in the LC-MS/MS sample preparation section (steps 1-7).

  • Methoximation: To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Seal the vial and heat at 60-70°C for 60 minutes to protect the keto group.[1][2]

  • Cool the sample to room temperature.

  • Silylation: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Seal the vial and heat at 60-70°C for 30-60 minutes to derivatize the carboxylic acid group.[1][7]

  • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7][11]

  • Carrier Gas: Helium at a constant flow rate of approximately 1.0 mL/min.[7]

  • Injection Mode: Splitless injection.[7]

  • Oven Temperature Program: An initial temperature of around 100°C, followed by a temperature ramp to approximately 320°C.[7]

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound for enhanced sensitivity and specificity.[6][7]

Visualizations of Experimental Workflows

The following diagrams illustrate the key steps in the analytical workflows for both LC-MS/MS and GC-MS.

LC_MS_Workflow Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation ESI ESI (-ve mode) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection

Caption: Workflow for the LC-MS/MS analysis of this compound.

GC_MS_Workflow Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Methoximation Methoximation (Keto Group) Evaporate->Methoximation Silylation Silylation (Carboxyl Group) Methoximation->Silylation GC_Separation GC Separation Silylation->GC_Separation EI EI Ionization GC_Separation->EI MS_Detection MS Detection (SIM) EI->MS_Detection

Caption: Workflow for the GC-MS analysis of this compound.

References

A Comparative Analysis of Oxo-Fatty Acids in Metabolic Signaling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the roles of various oxo-fatty acids in metabolic signaling. It is designed to offer a clear, data-driven overview to inform future research and therapeutic development in the field of lipid signaling. The information presented is supported by experimental data, with detailed methodologies for key experiments and visual representations of signaling pathways.

Introduction to Oxo-Fatty Acids in Metabolic Signaling

Oxo-fatty acids are a class of lipid mediators derived from the oxidation of polyunsaturated fatty acids, such as linoleic acid. These molecules, including hydroxyoctadecadienoic acids (HODEs) and keto-octadecadienoic acids (KODEs or Oxo-ODEs), are not merely byproducts of oxidative stress but are now recognized as potent signaling molecules that regulate a wide array of physiological and pathological processes. Their effects are often mediated through the activation of nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), and G-protein coupled receptors (GPCRs), influencing inflammation, lipid metabolism, and insulin sensitivity. This guide focuses on a comparative analysis of some of the most well-studied oxo-fatty acids: 9-HODE, 13-HODE, 9-Oxo-ODE, and 13-Oxo-ODE.

Data Presentation: Comparative Biological Effects

The following tables summarize the quantitative data on the biological activities of different oxo-fatty acids, focusing on their interactions with key metabolic signaling receptors.

Parameter9-HODE13-HODEKey Findings and References
PPARγ Activation Ambiguous/Partial Agonist/InhibitorAgonistThe interaction with PPARγ is complex. While both isomers can bind to PPARγ, their functional effects differ. 13-HODE is generally considered a more consistent activator of PPARγ, leading to the transcription of genes involved in adipogenesis and anti-inflammatory responses. In contrast, some studies suggest that 9-HODE may act as a partial agonist or even an inhibitor of PPARγ-mediated gene expression.[1][2]
GPR132 (G2A) Receptor Activation Potent AgonistWeak Agonist9-HODE is a significantly more potent activator of GPR132, a receptor primarily expressed in immune cells. This activation is linked to pro-inflammatory signaling. 13-HODE is a much weaker agonist for this receptor.[1]
GPR132 Activation (EC50) ~7.5 µMNot clearly established, significantly higher than 9-HODEThe half-maximal effective concentration (EC50) for 9-HODE in activating GPR132 has been reported to be approximately 7.5 µM.
Pro-inflammatory Cytokine Induction (e.g., IL-6, TNF-α) Implicated in pro-inflammatory signalingLess pro-inflammatory, potentially anti-inflammatory via PPARγThe potent activation of the pro-inflammatory GPR132 by 9-HODE suggests a greater capacity to induce inflammatory cytokines.
Parameter9-Oxo-ODE13-Oxo-ODEKey Findings and References
PPARγ Activation Agonist (Potency not well-defined in direct comparison)Potent Agonist13-Oxo-ODE is a potent endogenous ligand for PPARγ. Studies have shown that its activation of PPARγ can lead to anti-inflammatory effects, such as the reduction of IL-8 secretion in colonic epithelial cells, with some evidence suggesting it is more potent than its precursor, 13-HODE, and the synthetic agonist troglitazone in this context. 9-Oxo-ODE is also a PPARγ agonist, but its relative potency is less characterized.[3][4]
PPARα Activation AgonistPotent AgonistBoth 9-Oxo-ODE and 13-Oxo-ODE are activators of PPARα, a key regulator of fatty acid oxidation. 13-Oxo-ODE has been shown to be a potent PPARα agonist, leading to the expression of genes involved in fatty acid catabolism and a reduction in triglyceride accumulation in hepatocytes.
NF-κB Signaling Not well-characterizedInhibitor13-Oxo-ODE (also referred to as 13-KODE) has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway in macrophages. This leads to a reduction in the expression of pro-inflammatory mediators like iNOS, TNF-α, and IL-1β.[5][6][7]

Mandatory Visualization: Signaling Pathways & Experimental Workflows

To visually represent the complex interactions and methodologies described, the following diagrams have been generated using the DOT language.

GPR132_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 9-HODE 9-HODE GPR132 GPR132 9-HODE->GPR132 Binds to G_protein G-protein GPR132->G_protein Activates Signaling_Cascade Downstream Signaling Cascade G_protein->Signaling_Cascade NFkB_activation NF-κB Activation Signaling_Cascade->NFkB_activation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_activation->Inflammatory_Genes

Caption: Signaling pathway of 9-HODE via the GPR132 receptor, leading to pro-inflammatory responses.

PPARg_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 13-HODE 13-HODE PPARg PPARγ 13-HODE->PPARg Binds to 13-Oxo-ODE 13-Oxo-ODE 13-Oxo-ODE->PPARg Binds to RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Gene Expression (e.g., Adiponectin, CPT1a, AOX) PPRE->Target_Genes Regulates

Caption: Activation of PPARγ by 13-HODE and 13-Oxo-ODE, leading to metabolic and anti-inflammatory gene expression.

NFkB_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression 13-Oxo-ODE 13-Oxo-ODE 13-Oxo-ODE->IKK Inhibits NFkB_n->Inflammatory_Genes Activates

Caption: Inhibition of the NF-κB signaling pathway by 13-Oxo-ODE.

Experimental_Workflow_LCMS start Biological Sample (Plasma, Tissue) extraction Lipid Extraction (e.g., Folch method) start->extraction derivatization Derivatization (e.g., PFBBr) extraction->derivatization lc_separation Liquid Chromatography (LC Separation) derivatization->lc_separation ms_detection Mass Spectrometry (MS/MS Detection) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end Oxo-Fatty Acid Concentrations data_analysis->end

Caption: General experimental workflow for the quantification of oxo-fatty acids using LC-MS/MS.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key experimental protocols used to study the signaling of oxo-fatty acids.

Protocol 1: Quantification of Oxo-Fatty Acids in Biological Samples by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of oxo-fatty acids from plasma or tissue samples.

  • Sample Preparation and Lipid Extraction:

    • Homogenize tissue samples in a suitable buffer. For plasma samples, use directly.

    • Add an internal standard mixture containing deuterated analogs of the oxo-fatty acids of interest to the sample for accurate quantification.

    • Perform lipid extraction using a modified Folch method with a mixture of chloroform and methanol (2:1, v/v).

    • Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in a small volume of a suitable solvent and apply it to an SPE cartridge (e.g., C18).

    • Wash the cartridge with a non-polar solvent to remove neutral lipids.

    • Elute the oxo-fatty acids with a more polar solvent, such as methanol or ethyl acetate.

  • Derivatization (Optional but Recommended for Sensitivity):

    • To enhance ionization efficiency for GC-MS or improve chromatographic separation and sensitivity in LC-MS, derivatize the carboxylic acid group of the oxo-fatty acids. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Use a reverse-phase column (e.g., C18) for separation of the different oxo-fatty acid isomers.

    • Employ a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each oxo-fatty acid and its corresponding internal standard based on their specific precursor and product ion transitions.

  • Data Analysis:

    • Construct a standard curve for each analyte using known concentrations of authentic standards.

    • Quantify the concentration of each oxo-fatty acid in the sample by comparing the peak area ratio of the analyte to its internal standard against the standard curve.

Protocol 2: PPARγ Transactivation Assay (Luciferase Reporter Assay)

This assay is used to determine the ability of a compound to activate PPARγ and induce the expression of a reporter gene.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HepG2) in a 96-well plate.

    • Co-transfect the cells with two plasmids:

      • An expression vector for a fusion protein of the GAL4 DNA-binding domain and the PPARγ ligand-binding domain (LBD).

      • A reporter plasmid containing the luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

    • A third plasmid expressing a control reporter (e.g., β-galactosidase) can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with various concentrations of the test compounds (e.g., 9-HODE, 13-HODE, 9-Oxo-ODE, 13-Oxo-ODE) or a known PPARγ agonist (e.g., rosiglitazone) as a positive control. Include a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After 18-24 hours of incubation with the compounds, lyse the cells.

    • Measure the luciferase activity in the cell lysates using a luminometer after the addition of a luciferase substrate.

    • If a control reporter was used, measure its activity (e.g., β-galactosidase activity).

  • Data Analysis:

    • Normalize the luciferase activity to the control reporter activity or total protein concentration.

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation against the compound concentration to determine the EC50 value.

Protocol 3: Synthesis of 9-Oxo-octadecadienoic Acid (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of a similar oxo-fatty acid and provides a potential route for the preparation of 9-Oxo-ODE for research purposes.

  • Oxidation of the Allylic Alcohol:

    • Start with a suitable precursor containing a hydroxyl group at the C9 position of the octadecadienoic acid backbone. This can be obtained through stereoselective reduction of a corresponding hydroperoxide.

    • Dissolve the alcohol in a suitable organic solvent (e.g., dichloromethane).

    • Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or perform a Swern oxidation, to selectively oxidize the secondary alcohol to a ketone.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding a reducing agent for excess oxidant).

    • Extract the product into an organic solvent.

    • Wash the organic layer with water and brine, and then dry it over an anhydrous salt (e.g., sodium sulfate).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain the pure 9-Oxo-octadecadienoic acid.

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Conclusion

The comparative analysis of oxo-fatty acids reveals a complex and nuanced landscape of metabolic signaling. While structurally similar, these lipid mediators exhibit distinct and sometimes opposing biological activities. The differential activation of receptors like PPARγ and GPR132 by HODE isomers, and the potent effects of Oxo-ODEs on both PPARγ and PPARα, highlight the specificity of these signaling pathways. For researchers and drug development professionals, understanding these differences is paramount for identifying novel therapeutic targets and developing targeted interventions for metabolic diseases. The provided data, diagrams, and protocols serve as a foundational resource to guide further investigation into the intricate world of oxo-fatty acid signaling.

References

A Comparative Guide to the Reproducibility of 7-Oxooctadecanoic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of lipid metabolites like 7-oxooctadecanoic acid is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of the most common analytical methods for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance data is based on established methods for structurally similar long-chain oxo-fatty acids, offering a reliable framework for method selection and experimental design.

The selection of an appropriate analytical method is paramount for achieving reliable and reproducible results.[1] Both LC-MS/MS and GC-MS are powerful analytical techniques widely used for the quantification of oxo-fatty acids.[2][3] The choice between these methods often depends on factors such as sensitivity requirements, sample throughput, and the nature of the biological matrix.[1][2]

Quantitative Performance Comparison

The choice between LC-MS/MS and GC-MS for the analysis of this compound will depend on the specific requirements of the study, such as required sensitivity, sample throughput, and the nature of the sample matrix.[1] The following table summarizes the key quantitative performance parameters for each technique, based on data from structurally similar long-chain oxo-fatty acids.

Performance ParameterLC-MS/MSGC-MSKey Considerations
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range.[1]Generally in the low to mid ng/mL range.[1]LC-MS/MS generally provides lower detection limits for non-volatile compounds.[4]
Limit of Quantification (LOQ) Typically in the low to mid ng/mL range.[1]Generally in the mid to high ng/mL range.[1]The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[4]
Linearity (R²) > 0.99[1]> 0.99[1]A wide linear dynamic range (typically 3-5 orders of magnitude for LC-MS/MS) minimizes the need for sample dilution.[4]
Precision (%RSD) < 15%[1]< 20%[1]Represents the closeness of repeated measurements.[4]
Accuracy/Recovery 85-115%[1]80-120%[1]Indicates the closeness of the measured value to the true value.
Sample Throughput High (can be automated).[1]Moderate (derivatization can be time-consuming).[1]LC-MS/MS is often preferred for large sample batches.
Derivatization Requirement Not always necessary.[1]Mandatory for volatility.[1]Derivatization adds a time-consuming step to the GC-MS workflow.[5]

Experimental Workflows

To visualize the analytical processes, the following diagrams illustrate the typical quantification workflows for both LC-MS/MS and GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Tissue) IS Add Internal Standard Sample->IS Extraction Liquid-Liquid or Solid-Phase Extraction IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC HPLC / UHPLC Separation Reconstitution->LC MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Quantification Quantification MS->Quantification Results Results Quantification->Results

Caption: General experimental workflow for this compound quantification by LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Tissue) IS Add Internal Standard Sample->IS Extraction Lipid Extraction IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Deriv Chemical Derivatization (e.g., Silylation) Evaporation->Deriv GC Gas Chromatography Separation Deriv->GC MS Mass Spectrometry (EI, SIM) GC->MS Quantification Quantification MS->Quantification Results Results Quantification->Results

Caption: General experimental workflow for this compound quantification by GC-MS.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for achieving high-quality, reproducible data. Below are representative methodologies for the quantification of this compound using LC-MS/MS and GC-MS. These protocols may require optimization for specific sample types and instrumentation.[1]

LC-MS/MS Method

This method is advantageous for its high sensitivity and specificity, often without the need for derivatization.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, serum, or cell lysate, add an internal standard (e.g., a deuterated analog of this compound).[1]

  • Add 1.0 mL of a solution containing 10% (v/v) acetic acid in a water/2-propanol/hexane mixture (2/20/30, v/v/v).[6]

  • Vortex the mixture briefly to ensure thorough mixing.[6]

  • Centrifuge to separate the phases.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[3]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[3]

2. LC-MS/MS Analysis

  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.[1]

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.[1][3]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1][3]

  • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[2][3] Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored for quantification.[1]

GC-MS Method

This technique is robust and reliable, though it requires a derivatization step to increase the volatility of the analyte.[1]

1. Sample Preparation and Extraction

  • Perform a lipid extraction from the sample matrix (e.g., plasma, tissue homogenate) using a solvent system like chloroform:methanol (2:1, v/v), as detailed in a modified Folch extraction.[5]

  • Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled fatty acid) to the sample before extraction.[5]

  • After phase separation, collect the lower organic phase containing the lipids.[5]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[5]

2. Derivatization (Silylation)

  • To the dried lipid extract, add 50 µL of pyridine to dissolve the residue.[5]

  • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][5]

  • Cap the vial tightly and heat at 70°C for 60 minutes.[5]

  • Allow the reaction mixture to cool to room temperature before GC-MS analysis.[5]

3. GC-MS Analysis

  • Injector: Splitless mode, 250 °C.[7]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[7]

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.[7]

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.

Conclusion

Both LC-MS/MS and GC-MS are highly effective and validated methods for the quantification of oxo-fatty acids like this compound. LC-MS/MS generally offers higher sensitivity, higher throughput, and simpler sample preparation by often avoiding the need for derivatization, making it a preferred method for many applications.[1] GC-MS remains a robust and reliable alternative, particularly in laboratories where it is well-established. The choice between the two will largely depend on the specific requirements of the analysis, including the required sensitivity, the number of samples, and the available instrumentation. By following well-defined and validated protocols, researchers can achieve the reproducible and accurate quantification of this compound essential for advancing their scientific investigations.

References

A Researcher's Guide to Assessing the Specificity of Antibodies for 7-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the development of a highly specific antibody is paramount to achieving reliable and reproducible results. In the absence of commercially available antibodies for 7-oxooctadecanoic acid, this guide provides a comprehensive framework for assessing the specificity of newly developed antibodies against this target.

This guide outlines key experimental protocols, data presentation strategies, and potential cross-reactants to consider during the validation process. By following these methodologies, researchers can rigorously characterize a putative this compound antibody, ensuring its suitability for various applications.

Experimental Workflow for Antibody Specificity Assessment

A multi-faceted approach is crucial for validating the specificity of an antibody against a small molecule like this compound. The following workflow delineates the essential experimental stages.

experimental_workflow cluster_0 Phase 1: Initial Binding Characterization cluster_1 Phase 2: Specificity and Cross-Reactivity cluster_2 Phase 3: Functional Validation start Putative this compound Antibody direct_elisa Direct ELISA start->direct_elisa Primary Binding Screen spr Surface Plasmon Resonance (SPR) start->spr Kinetic Analysis competitive_elisa Competitive ELISA direct_elisa->competitive_elisa Determine IC50 western_blot Western Blot (with 7-oxo-conjugated protein) direct_elisa->western_blot spr->competitive_elisa cross_reactivity Cross-Reactivity Panel competitive_elisa->cross_reactivity ip Immunoprecipitation (optional) competitive_elisa->ip analysis Data Analysis & Comparison western_blot->analysis cross_reactivity->analysis conclusion Conclusion on Specificity analysis->conclusion signaling_pathway 7_oxo This compound receptor Putative Receptor (e.g., GPCR) 7_oxo->receptor g_protein G-Protein Activation receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 dag DAG pip2->dag cleavage ip3 IP3 pip2->ip3 cleavage pkc Protein Kinase C (PKC) dag->pkc ca_release Ca²⁺ Release ip3->ca_release mapk_cascade MAPK Cascade (e.g., ERK, JNK) pkc->mapk_cascade ca_release->mapk_cascade transcription_factor Transcription Factor (e.g., AP-1) mapk_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Target Gene Expression (e.g., Cytokines) nucleus->gene_expression cellular_response Inflammatory Response gene_expression->cellular_response

A Comparative Guide to the Inter-Laboratory Analysis of 7-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the roles of oxidized fatty acids in biological systems, the accurate and reproducible quantification of specific analytes is crucial. 7-Oxooctadecanoic acid (7-oODA), a keto-fatty acid, is an emerging molecule of interest in metabolic research. This guide provides a comparative overview of the primary analytical methodologies for its measurement, presenting data in the context of a hypothetical inter-laboratory study to highlight expected performance characteristics and variability. The information is synthesized from established methods for similar long-chain oxo-fatty acids, offering a robust framework for methodological validation and implementation.

Data Presentation: A Hypothetical Inter-Laboratory Study

In the absence of a formal round-robin test for 7-oODA, we present a hypothetical inter-laboratory study to illustrate the expected performance of common analytical platforms. In this scenario, five laboratories were provided with standardized, spiked human plasma samples containing 7-oODA at three different concentrations: low (5 ng/mL), medium (50 ng/mL), and high (250 ng/mL). The laboratories utilized their in-house validated analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The following tables summarize the expected quantitative performance characteristics for each method, based on published data for similar analytes.[1][2]

Table 1: Quantitative Performance Characteristics of LC-MS/MS and GC-MS for 7-oODA Analysis

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD)0.01 - 1.0 ng/mL0.1 - 5.0 ng/mL
Limit of Quantification (LOQ)0.05 - 5.0 ng/mL0.5 - 20.0 ng/mL
Linear Dynamic RangeWide (2-3 orders of magnitude)Wide
Quantitative AccuracyHigh (with internal standards)High (with internal standards)
SpecificityHigh (mass-to-charge ratio)High (mass-to-charge ratio)

Table 2: Hypothetical Inter-Laboratory Comparison Results for 7-oODA Quantification (Reported Mean Concentration ± Standard Deviation in ng/mL)

LaboratoryMethodLow Concentration (5 ng/mL)Medium Concentration (50 ng/mL)High Concentration (250 ng/mL)
Lab ALC-MS/MS4.8 ± 0.551.2 ± 3.1245.7 ± 12.3
Lab BLC-MS/MS5.2 ± 0.648.9 ± 2.9255.1 ± 15.1
Lab CGC-MS5.5 ± 0.853.1 ± 4.5260.4 ± 20.8
Lab DLC-MS/MS4.9 ± 0.449.5 ± 2.5248.3 ± 11.9
Lab EGC-MS6.1 ± 1.047.8 ± 5.2239.5 ± 25.1

Experimental Protocols

Detailed methodologies are critical for reproducing and comparing results. The following are generalized protocols for the analysis of 7-oODA based on common practices for similar analytes.[3][4][5]

LC-MS/MS Experimental Protocol

This protocol is designed for the quantitative analysis of 7-oODA in a biological matrix such as plasma or serum.[2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of the biological sample, add an appropriate internal standard (e.g., a stable isotope-labeled 7-oODA).

    • Add 300 µL of a cold extraction solvent, such as a 2:1 mixture of chloroform and methanol.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins and ensure thorough extraction.[2]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.[2]

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.[1]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient Elution: A suitable gradient from a low to a high percentage of mobile phase B is used to ensure separation from matrix components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode is common.[5]

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for 7-oODA and its internal standard.[1]

GC-MS Experimental Protocol

GC-MS is a powerful technique for fatty acid analysis but requires derivatization to make the analytes volatile.[1]

  • Sample Preparation and Derivatization:

    • Extraction: Perform a liquid-liquid extraction of the sample as described for the LC-MS/MS protocol.

    • Saponification: The lipid extract can be saponified using methanolic NaOH to release the fatty acids.[1]

    • Derivatization: Convert the fatty acids to their volatile fatty acid methyl esters (FAMEs) by heating with a derivatizing agent such as 14% boron trifluoride in methanol (BF3-MeOH) at 60°C for 30 minutes.[5]

    • Extraction of Derivatives: After cooling, add hexane and water, then vortex and centrifuge to separate the layers. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[5]

  • GC-MS Analysis:

    • Gas Chromatograph: A GC system equipped with a suitable capillary column (e.g., a polar-deactivated polyethylene glycol column) is used for separation.

    • Injection: A splitless injection is typically used for trace analysis.

    • Oven Program: The oven temperature is programmed to ramp up to allow for the separation of different FAMEs.

    • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode is used for detection.

    • Detection: The instrument is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions for the 7-oODA methyl ester and the internal standard.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC-MS/MS path Derivatize Derivatization (for GC-MS) Evaporate->Derivatize GC-MS path LC_MS LC-MS/MS Analysis Reconstitute->LC_MS GC_MS GC-MS Analysis Reconstitute->GC_MS Derivatize->Reconstitute GC-MS path Quant Quantification LC_MS->Quant GC_MS->Quant Report Reporting Quant->Report

Caption: General experimental workflow for the quantification of this compound.

G Fatty_Acyl_CoA Fatty Acyl-CoA FAD FAD Enoyl_CoA Trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase FADH2 FADH₂ FAD->FADH2 Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase H2O H₂O NAD NAD⁺ Ketoacyl_CoA β-Ketoacyl-CoA (e.g., 3-Oxoacyl-CoA) Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase NADH NADH + H⁺ NAD->NADH Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA CoA_SH CoA-SH TCA TCA Cycle Acetyl_CoA->TCA

Caption: A simplified diagram of the fatty acid β-oxidation pathway.[6]

References

7-Oxooctadecanoic Acid: A Novel Biomarker Candidate in Comparison to Established Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of sensitive and specific biomarkers is paramount in the fields of diagnostics, disease monitoring, and therapeutic development. In the landscape of metabolic and inflammatory diseases, established biomarkers such as high-sensitivity C-reactive protein (hs-CRP), cardiac troponins, and lipid panels have long been the cornerstones of clinical assessment. However, the search for novel markers that may offer earlier detection, greater specificity, or deeper mechanistic insights is a continuous endeavor. 7-Oxooctadecanoic acid, a keto-derivative of the abundant fatty acid, octadecanoic acid (stearic acid), is an emerging molecule of interest. This guide provides a comparative overview of this compound against established biomarkers, supported by available experimental data and methodologies.

Performance Comparison: this compound vs. Established Biomarkers

Direct comparative studies quantifying the performance of this compound against established biomarkers are currently limited in published literature. However, based on the known roles of similar oxidized fatty acids in cellular signaling and disease pathogenesis, a potential role for this compound as a biomarker of oxidative stress and inflammation can be postulated. The following table provides a comparative summary of this compound's potential attributes alongside the known performance of established markers for cardiovascular disease, metabolic syndrome, and oxidative stress.

Biomarker CategorySpecific BiomarkerCondition/DiseaseSensitivitySpecificityNotes
Novel Oxylipin This compound Oxidative Stress, Inflammation, Cardiovascular Disease, Metabolic SyndromeData Not Available Data Not Available As an oxidized fatty acid, it is hypothesized to reflect lipid peroxidation and cellular stress. Further validation studies are required to determine its clinical utility.
Inflammation High-Sensitivity C-Reactive Protein (hs-CRP)Cardiovascular Disease, InflammationModerate to HighLow to ModerateA well-established, independent predictor of future cardiovascular events.[1][2][3] Levels can be elevated in various inflammatory conditions, limiting its specificity.[1]
Cardiac Injury Cardiac Troponin I (cTnI) & T (cTnT)Acute Myocardial InfarctionHighHighThe gold standard for diagnosing myocardial injury.[4]
Lipid Metabolism LDL Cholesterol, HDL Cholesterol, TriglyceridesCardiovascular Disease, Metabolic SyndromeModerateModerateCore components of cardiovascular risk assessment. Their predictive value can be enhanced by including other markers like ApoB.
Oxidative Stress F2-IsoprostanesOxidative StressHighHighConsidered a reliable marker of in vivo lipid peroxidation.[5]
Metabolic Health Hemoglobin A1c (HbA1c)Type 2 Diabetes, Metabolic SyndromeHighHighReflects long-term glycemic control.[6]

Experimental Protocols

Accurate and reproducible measurement is fundamental to the validation of any new biomarker. The quantification of this compound in biological matrices like plasma or serum can be achieved through mass spectrometry-based methods.

Protocol 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the analysis of fatty acids.

1. Sample Preparation (Liquid-Liquid Extraction) [7][8]

  • To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Precipitate proteins by adding 300 µL of cold methanol.

  • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or a hexane/isopropanol mixture.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transition for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This technique requires derivatization to increase the volatility of the analyte.

1. Sample Preparation and Extraction [6][9]

  • Perform a lipid extraction from the biological sample using a method like the Folch or Bligh-Dyer procedure.

  • Add a suitable internal standard prior to extraction.

  • Evaporate the organic solvent to obtain the lipid extract.

2. Derivatization [4]

  • To the dried lipid extract, add a methoxylating agent (e.g., methoxyamine hydrochloride in pyridine) to protect the keto group.

  • Incubate at 60°C for 60 minutes.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the carboxylic acid to a trimethylsilyl (TMS) ester.

  • Incubate at 70°C for 30-60 minutes.

3. GC-MS Analysis [6]

  • Gas Chromatography: Use a capillary column suitable for fatty acid analysis (e.g., a DB-23 or equivalent).

    • Employ a temperature gradient for optimal separation.

  • Mass Spectrometry: Operate in electron ionization (EI) mode.

    • Use Selected Ion Monitoring (SIM) to detect and quantify the characteristic ions of the derivatized this compound and the internal standard.

Signaling Pathways and Biological Rationale

While the specific signaling pathways of this compound are not yet fully elucidated, the actions of structurally similar oxo-octadecenoic acids provide a strong indication of its potential biological roles. These molecules are known to be involved in the modulation of inflammatory responses.[10][11][12]

Experimental_Workflow Biological_Sample Biological Sample (Plasma, Serum) Extraction Lipid Extraction (with Internal Standard) Biological_Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Direct Derivatization->Analysis Quantification Quantification Analysis->Quantification

Studies on similar molecules suggest that this compound may exert its effects by modulating key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][12] These pathways are central to the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). By potentially influencing these pathways, this compound could serve as a more direct marker of the molecular events underlying inflammatory processes compared to broader markers like hs-CRP.

Experimental_Workflow Biological_Sample Biological Sample (Plasma, Serum) Extraction Lipid Extraction (with Internal Standard) Biological_Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Direct Derivatization->Analysis Quantification Quantification Analysis->Quantification

Conclusion and Future Directions

This compound represents a promising but as-yet-unvalidated biomarker candidate for conditions associated with oxidative stress and inflammation. Its direct involvement in lipid peroxidation pathways suggests it could offer a more specific window into these pathological processes than some established, more general markers. However, the current body of evidence lacks the head-to-head comparative studies necessary to definitively establish its clinical utility.

Future research should focus on:

  • Clinical Validation Studies: Large-scale clinical studies are needed to determine the sensitivity, specificity, and predictive value of this compound for cardiovascular disease, metabolic syndrome, and other inflammatory conditions. These studies should directly compare its performance with established biomarkers.

  • Mechanistic Elucidation: Further investigation into the precise signaling pathways modulated by this compound will provide a stronger biological basis for its use as a biomarker.

  • Standardization of Assays: The development and standardization of robust and reproducible analytical methods are crucial for its potential adoption in clinical and research settings.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 7-oxooctadecanoic acid, aligning with standard laboratory safety protocols.

I. Understanding the Hazard Profile

II. Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure[1]. Avoid direct contact with skin, eyes, and clothing[1].

III. Disposal Procedures for this compound

The primary principle for the disposal of this compound is to treat it as chemical waste and dispose of it in accordance with local, regional, and national regulations[1]. Do not discharge into sewers or waterways[1][3].

Step 1: Waste Collection and Segregation

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and cleaning materials, in a designated and clearly labeled waste container.

  • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Label the container as "Hazardous Waste" and clearly indicate the contents: "this compound Waste".

Step 2: On-site Neutralization (for small aqueous solutions without heavy metals)

For small quantities of aqueous solutions of this compound that do not contain heavy metals or other hazardous substances, neutralization may be an option prior to disposal. This should only be performed by trained personnel in a fume hood[4][5].

  • Dilution: Slowly add the acidic solution to a large volume of cold water (at least a 1:10 dilution) with constant stirring[6].

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute sodium hydroxide solution, while monitoring the pH with a calibrated pH meter or pH strips[6][7].

  • Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0[5][6].

  • Disposal of Neutralized Solution: Once neutralized, the solution can typically be flushed down the drain with copious amounts of water, provided this is in accordance with your institution's and local wastewater regulations[4][6].

Step 3: Disposal of Solid Waste and Larger Quantities

Solid this compound, contaminated materials, and larger volumes of solutions should be disposed of as hazardous chemical waste.

  • Packaging: Ensure the waste container is securely sealed.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area away from incompatible materials.

  • Professional Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company[3][7]. An alternative for combustible solid waste is incineration in a chemical incinerator equipped with an afterburner and scrubber[3][7].

IV. Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, follow these procedures immediately:

Scenario Immediate Action
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water[2][8]. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][2]. Remove contact lenses if present and easy to do[1]. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth. Place the absorbed material into a labeled container for chemical waste disposal[7]. Clean the spill area with soap and water.
Large Spill Evacuate the area immediately and prevent entry. Contact your institution's EHS department or emergency response team. Ensure the area is well-ventilated.

V. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start This compound Waste Generated decision1 Is the waste a small aqueous solution free of heavy metals? start->decision1 neutralize Neutralize with weak base to pH 6-8 in a fume hood decision1->neutralize Yes collect Collect in a labeled, compatible hazardous waste container decision1->collect No (Solid, large volume, or contains other hazards) sewer Dispose down the sanitary sewer with copious amounts of water (Check local regulations) neutralize->sewer store Store in designated hazardous waste accumulation area collect->store dispose Arrange for professional disposal via EHS or licensed contractor store->dispose

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 7-oxooctadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of 7-oxooctadecanoic acid in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals.

While this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols to minimize any potential risks.[1][2] The toxicological properties of similar fatty acids have not been fully investigated, and they may cause eye, skin, and respiratory tract irritation.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[3] These items should be supplemented with appropriate gloves.[3]

Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses or GogglesMust be ANSI Z87.1 compliant.[4] Goggles are recommended when there is a splash hazard.[3][5] A face shield should be worn in addition to safety glasses or goggles when handling large quantities.[3][5]
Hand Protection Disposable Nitrile GlovesProvides protection for incidental contact.[3] Gloves should be removed immediately after contact with the chemical, and hands should be washed before putting on a new pair.[3]
Body Protection Laboratory CoatProtects clothing and skin from potential splashes and spills.[6]
Foot Protection Closed-Toe ShoesPrevents injuries from dropped objects or spills.[6]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area prep_ppe->prep_area Ensure clean & ventilated space prep_materials Gather Materials prep_area->prep_materials weigh Weigh this compound prep_materials->weigh Proceed to handling dissolve Dissolve in Solvent weigh->dissolve reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Glassware reaction->decontaminate After experiment completion dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for handling this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Put on all required personal protective equipment as outlined in the table above.

    • Ensure the work area, such as a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered.

    • Gather all necessary equipment and reagents for the experiment.

  • Handling:

    • Avoid creating dust when weighing the solid material.

    • Handle the substance with care to prevent contact with skin and eyes.[7]

    • If any of the substance comes into contact with your skin, wash the affected area with soap and plenty of water.[8]

    • In case of eye contact, rinse cautiously with water for several minutes.[7][8] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[7][8]

  • Cleanup:

    • Clean up spills immediately. For small spills, wipe up with a cloth and then rinse the area with water. For larger spills, cover with an inert absorbent material, such as sand or earth, and then collect for disposal.[9]

    • Decontaminate all glassware and equipment after use.

    • Properly dispose of all waste materials as described in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Thoroughly wash your hands with soap and water after handling the chemical and before leaving the laboratory.[1]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedure:

  • Solid Waste: Uncontaminated this compound is not classified as hazardous waste.[9] However, it should be disposed of in accordance with local, state, and federal regulations. Place the waste in a suitable, closed container for disposal.[8]

  • Liquid Waste: If this compound is dissolved in a solvent, the disposal method will be determined by the hazards of the solvent. The resulting solution must be treated as hazardous waste if the solvent is hazardous.

  • Contaminated Materials: Any materials, such as gloves, paper towels, or weigh boats, that are contaminated with this compound should be placed in a sealed bag and disposed of in the appropriate solid waste stream.

Neutralization of Acidic or Basic Waste:

While this compound itself is a weak acid, if it is used in reactions with strong acids or bases, the resulting waste may need to be neutralized before disposal.

  • Dilution: Dilute the acidic or basic waste by slowly adding it to a large volume of water (at least a 1:10 ratio).[10]

  • Neutralization: Slowly add a neutralizing agent (e.g., sodium bicarbonate for acids, or a dilute acid for bases) while stirring.[10]

  • pH Monitoring: Monitor the pH of the solution using pH paper or a pH meter.

  • Disposal: Once the pH is between 5.5 and 8.5, the neutralized solution can typically be poured down the drain with copious amounts of water, in accordance with institutional guidelines.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-oxooctadecanoic acid
Reactant of Route 2
7-oxooctadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.